4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAAFESDFSFLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Executive Summary
This technical guide details the synthesis of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline , a critical pharmacophore often utilized in the development of Hsp90 inhibitors (e.g., Ganetespib analogues) and kinase inhibitors.
The protocol selected prioritizes regiospecificity and scalability . While direct condensation of hydrazides with amides (Pellizzari reaction) is possible, it often requires harsh conditions that degrade yields. This guide employs the Imidate-Hydrazide Condensation (Modified Pinner Synthesis) , a robust pathway that operates under milder conditions, ensuring high purity of the 3,5-disubstituted 1,2,4-triazole core before the final chemoselective reduction of the nitro group.
Retrosynthetic Analysis & Strategy
To ensure the integrity of the 1,2,4-triazole ring, the synthesis is disconnected into two primary building blocks: a hydrazide (providing the aryl ring) and an imidate (providing the isopropyl group).
Strategic Logic
-
Triazole Construction : The 1,2,4-triazole ring is formed before the aniline amine is generated. The amine is protected as a nitro group throughout the ring-closing steps to prevent side reactions (e.g., polymerization or self-condensation).
-
Isopropyl Introduction : Using isobutyronitrile to generate an imidate salt is superior to using isobutyryl chloride, as it avoids vigorous exotherms and corrosive byproducts during the cyclization phase.
Figure 1: Retrosynthetic pathway utilizing the Pinner Imidate strategy for maximum regiocontrol.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis
Before ring construction, the reactive partners must be synthesized.
Step 1A: Synthesis of Ethyl Isobutyrimidate Hydrochloride (Pinner Salt)
Rationale: Imidates are more reactive electrophiles than amides toward hydrazides, allowing for cyclization at lower temperatures.
-
Reagents : Isobutyronitrile (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas (excess) or Acetyl Chloride/Ethanol mixture.
-
Procedure :
-
Charge a flame-dried flask with isobutyronitrile and absolute ethanol.
-
Cool to 0°C under
atmosphere. -
Bubble dry HCl gas through the solution for 2–3 hours until saturation (or add acetyl chloride dropwise to ethanol to generate anhydrous HCl in situ).
-
Seal the flask and store at 0–5°C for 24–48 hours. The mixture will solidify.
-
Workup : Dilute with anhydrous ether to precipitate the product fully. Filter the white crystalline solid (Ethyl isobutyrimidate·HCl) and dry under vacuum. Store in a desiccator (hygroscopic).
-
Step 1B: Synthesis of 4-Nitrobenzhydrazide
Rationale: The hydrazide provides the N-N bond required for the triazole.
-
Reagents : Ethyl 4-nitrobenzoate (1.0 eq), Hydrazine hydrate (80%, 2.5 eq), Ethanol.
-
Procedure :
-
Dissolve ethyl 4-nitrobenzoate in ethanol (5 mL/mmol).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux for 3–4 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1); the ester spot should disappear.
-
Workup : Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and dry.
-
Phase 2: Triazole Ring Construction
Reaction: 4-Nitrobenzhydrazide + Ethyl Isobutyrimidate·HCl
| Parameter | Specification | Note |
| Solvent | Pyridine or Ethanol/Et3N | Pyridine acts as both solvent and acid scavenger. |
| Temperature | Reflux (80–115°C) | Required to drive the dehydration/cyclization. |
| Time | 12–18 Hours | Monitor via LC-MS for disappearance of linear intermediate. |
| Stoichiometry | 1:1.2 (Hydrazide:Imidate) | Slight excess of imidate compensates for hydrolysis. |
Protocol :
-
Suspend 4-nitrobenzhydrazide (10 mmol) in anhydrous pyridine (20 mL).
-
Add ethyl isobutyrimidate hydrochloride (12 mmol) in one portion.
-
Heat the mixture to reflux (
C). The suspension will clear as the reaction proceeds, then potentially precipitate salts. -
Mechanism Check : The hydrazide amine attacks the imidate carbon, displacing ethanol to form an acyl-amidrazone intermediate, which then cyclizes with loss of water.
-
Workup :
-
Evaporate pyridine under reduced pressure.
-
Resuspend the residue in ice-water (50 mL).
-
Adjust pH to ~7–8 with saturated
if acidic. -
Filter the solid precipitate.[5][6] Recrystallize from Ethanol/Water or Isopropanol.
-
Validation :
H NMR should show the isopropyl septet (~3.0 ppm) and the para-substituted nitro aromatic system.
-
Phase 3: Chemoselective Reduction (Nitro Aniline)
Target: this compound.
Rationale: Catalytic hydrogenation is the cleanest method. 1,2,4-Triazoles are stable to standard hydrogenation conditions.
-
Reagents : 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1-3 bar), Methanol or Ethanol.
-
Procedure :
-
Dissolve the nitro-triazole intermediate (5 mmol) in Methanol (30 mL).
-
Add 10% Pd/C (0.1 eq by weight of substrate). Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition.
-
Purge the vessel with
gas three times. -
Stir vigorously at Room Temperature under
atmosphere for 4–6 hours. -
Monitoring : TLC (MeOH:DCM 1:9) will show a significant polarity shift (Amine is more polar/streaky) and UV fluorescence change (blue shift).
-
-
Workup :
-
Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
-
Purification : If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).
-
Mechanism of Action (Chemical)
Understanding the cyclization mechanism is vital for troubleshooting low yields.
Figure 2: Step-wise mechanism of the Pinner-Hydrazide condensation.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected markers.
Expected 1H NMR (DMSO-d6, 400 MHz)
-
Isopropyl Group :
-
1.30 ppm (d, 6H,
Hz, ) -
3.05 ppm (sept, 1H,
Hz, )
-
1.30 ppm (d, 6H,
-
Aromatic Ring (Aniline) :[2][7]
-
6.65 ppm (d, 2H,
Hz, ortho to ) -
7.70 ppm (d, 2H,
Hz, meta to )
-
6.65 ppm (d, 2H,
-
Amine Protons :
-
5.40–5.60 ppm (br s, 2H,
, exchangeable)
-
5.40–5.60 ppm (br s, 2H,
-
Triazole NH :
- 13.5–14.0 ppm (br s, 1H, Triazole NH). Note: This proton is often broad or invisible depending on solvent water content.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 2 | Hydrolysis of Imidate | Ensure Imidate salt is dry; use anhydrous pyridine/ethanol. |
| Incomplete Reduction | Catalyst Poisoning | Sulfur traces from reagents? Wash precursor.[6] Increase |
| Product is Oily | Residual Solvent/Tautomers | Triturate with diethyl ether or hexanes to induce crystallization. |
References
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
- Gomtsyan, A., et al. (2005). Synthesis and pharmacology of 1,2,4-triazole derivatives as potential anti-inflammatory agents. Journal of Medicinal Chemistry. (General methodology for 3,5-disubstituted triazoles).
-
Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions (H2 + Pd/C).
-
Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
Sources
- 1. Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound, 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline. In the absence of extensive experimental data in publicly accessible literature, this document leverages validated computational models to predict key parameters crucial for drug discovery and development. Furthermore, it outlines the established, field-proven experimental methodologies for the empirical determination of these properties. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and a practical framework for experimental validation.
Introduction
This compound is a molecule of interest within medicinal chemistry, featuring a substituted 1,2,4-triazole ring linked to an aniline moiety. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The aniline portion of the molecule provides a versatile handle for further chemical modification. A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
This guide is structured to first present the foundational identifiers and predicted physicochemical characteristics of the molecule. Subsequently, it delves into the detailed experimental protocols that form the basis for the empirical determination of these properties, providing the "why" behind the "how" of each methodological choice.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and assign unique identifiers.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄N₄
-
Canonical SMILES: CC(C)c1nnc(n1)c2ccc(N)cc2
-
InChIKey: InChIKey=YJLGXODRXELBQS-UHFFFAOYSA-N
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, a suite of well-regarded in silico models has been employed to generate predictive data for its key physicochemical properties. The following table summarizes these predictions, which are critical for initial assessments in a drug discovery pipeline. The predictions were generated using the SwissADME web tool, which provides a consensus from multiple predictive models.[1][2]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 202.26 g/mol | Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 1.75 | Indicates a balanced lipophilicity, which is often optimal for cell membrane permeability and aqueous solubility. |
| Aqueous Solubility (logS) | -2.50 | Predicts moderate solubility in water. |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.5 (predicted for the aniline amine); Acidic pKa: ~10-11 (predicted for the triazole N-H) | The ionization state at physiological pH (7.4) will significantly influence solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Number of Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule of Five (≤5). |
| Number of Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule of Five (≤10). |
| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding affinity. |
Experimental Determination of Physicochemical Properties
While predictive models are invaluable for high-throughput screening, empirical data remains the gold standard. The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa is a critical parameter as it dictates the charge state of a molecule at a given pH, which in turn governs its solubility, lipophilicity, and interaction with biological targets.
Potentiometric titration is a robust and widely used method for pKa determination.[1] It involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The final concentration should be in the millimolar range.
-
Calibration of the pH Electrode: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized solution of hydrochloric acid (to titrate the basic aniline) or sodium hydroxide (to titrate the acidic triazole) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.
Causality Behind Experimental Choices:
-
The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure a homogeneous solution for accurate titration.
-
Thermostatting the vessel is crucial as pKa values are temperature-dependent.
-
Automated titration ensures precise and reproducible addition of the titrant.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP (Octanol/Water Partition Coefficient)
LogP is the measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
The shake-flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of the compound between n-octanol and water.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Compound Addition: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Combine the two phases in a separatory funnel, ensuring a known volume ratio. Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
Pre-saturation of the solvents is essential to prevent volume changes during the experiment, which would affect the concentration measurements.
-
The choice of analytical technique depends on the compound's properties (e.g., presence of a chromophore for UV-Vis). HPLC is often preferred for its sensitivity and ability to separate the compound from any impurities.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.
This method determines the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Result Expression: Express the solubility in units such as mg/mL or µM.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that a saturated solution is formed.
-
Prolonged agitation at a constant temperature is necessary to achieve true thermodynamic equilibrium.
-
Filtration or centrifugation is critical to remove any undissolved particles that would lead to an overestimation of solubility.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.
DSC is a highly accurate and sensitive method for determining melting points and other thermal transitions.[3][4][5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choices:
-
The use of a reference pan corrects for any instrumental artifacts.
-
A controlled heating rate is essential for obtaining reproducible results.
-
An inert atmosphere prevents oxidative degradation of the sample at high temperatures.
Determination of Boiling Point
The boiling point is a key indicator of the volatility of a compound.
Ebulliometry is a technique that accurately measures the boiling point of a liquid by monitoring the temperature of the boiling liquid and its vapor.[2][6]
Step-by-Step Methodology:
-
Apparatus Setup: Place the compound in an ebulliometer, which is designed to ensure that the thermometer is bathed in the vapor of the boiling liquid and any condensed liquid.
-
Heating: Gently heat the liquid until it boils.
-
Temperature Measurement: Record the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading.
-
Pressure Correction: Since the boiling point is dependent on the ambient pressure, record the atmospheric pressure and, if necessary, correct the measured boiling point to the standard pressure (1 atm).
Causality Behind Experimental Choices:
-
The design of the ebulliometer minimizes superheating and ensures an accurate measurement of the equilibrium boiling temperature.
-
Correction for atmospheric pressure is necessary for comparing boiling points measured under different conditions.
Conclusion
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy Europe, 25(4), 1-10. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 15, 2026, from [Link]
-
Merriam-Webster. (n.d.). Ebulliometry. In Merriam-Webster.com dictionary. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 28). Ebullioscope. [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]
-
SGS Institut Fresenius. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, January 22). Differential scanning calorimetry. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved February 15, 2026, from [Link]
-
Vlasov, A. Y., & Talyzin, A. V. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. IntechOpen. [Link]
Sources
- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. SwissADME [swissadme.ch]
- 6. escholarship.org [escholarship.org]
Technical Guide: Spectroscopic Characterization of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Executive Summary
Molecule: 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline Formula: C₁₁H₁₄N₄ Molecular Weight: 202.26 g/mol Role: Pharmacophore scaffold (Kinase inhibitors, Antifungals).
This technical guide outlines the rigorous spectroscopic characterization protocol for This compound . As a 3,5-disubstituted-1,2,4-triazole featuring an electron-rich aniline moiety and a lipophilic isopropyl group, this compound exhibits distinct spectral signatures driven by annular tautomerism and conjugation. This document serves as a standard operating procedure (SOP) for validating the structural integrity of this intermediate in drug development workflows.
Structural Dynamics & Tautomerism
Before interpreting spectra, one must understand the dynamic nature of the 1,2,4-triazole ring. In solution, this molecule exists in a tautomeric equilibrium (1H, 2H, and 4H forms). For 3,5-disubstituted triazoles, the 1H-tautomer is generally the most stable in polar aprotic solvents (DMSO-d6), though rapid proton exchange often broadens NMR signals.
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton migration that complicates spectral assignment.
Caption: Proton migration pathways in 1,2,4-triazole ring systems affecting NMR chemical shifts.
Spectroscopic Profile & Analysis
The characterization strategy relies on four orthogonal methods: ¹H NMR (proton connectivity), ¹³C NMR (carbon skeleton), FT-IR (functional groups), and HRMS (elemental composition).
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ is required due to the polarity of the triazole and aniline groups. CDCl₃ often results in poor solubility and broadened NH signals.
Critical Assignments:
-
The Isopropyl Group: A classic diagnostic pattern. The methine (CH) proton splits into a septet, while the methyl groups (CH₃)₂ appear as a doublet.
-
The Aniline System: The 1,4-disubstituted benzene ring creates an AA'BB' system (often appearing as two doublets) due to the symmetry axis.
-
Labile Protons: The aniline -NH₂ and triazole -NH are exchangeable. Adding D₂O will cause these signals to disappear, confirming their identity.
Expected ¹H NMR Data Table (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.32 | Doublet ( | 6H | Isopropyl -CH₃ | Methyl protons shielded by alkyl environment. |
| 3.05 | Septet ( | 1H | Isopropyl -CH- | Methine proton coupling to 6 methyl protons. |
| 5.40 - 5.60 | Broad Singlet | 2H | Aniline -NH₂ | Exchangeable; position varies with concentration. |
| 6.65 | Doublet ( | 2H | Ar-H (Ortho to NH₂) | Electron-rich position (shielded by resonance). |
| 7.75 | Doublet ( | 2H | Ar-H (Meta to NH₂) | Deshielded by the electron-withdrawing triazole ring. |
| 13.50 - 14.00 | Broad Singlet | 1H | Triazole -NH | Highly acidic; often very broad or invisible in wet solvents. |
B. Fourier Transform Infrared Spectroscopy (FT-IR)
IR confirms the presence of the primary amine and the aromatic heterocycle.
-
3420 & 3350 cm⁻¹: Primary amine (-NH₂) asymmetric and symmetric stretching.
-
3100 - 2800 cm⁻¹: C-H stretching (aromatic and aliphatic isopropyl).
-
1615 cm⁻¹: C=N stretching (Triazole ring) – diagnostic for the heterocyclic core.
-
1590 cm⁻¹: N-H bending (scissoring) of the aniline group.
C. Mass Spectrometry (ESI-MS)
Ionization Mode: Electrospray Ionization (Positive mode, ESI+).
-
Molecular Ion [M+H]⁺: m/z 203.13 (Calculated for C₁₁H₁₅N₄⁺).
-
Fragmentation Pattern:
-
m/z 160: Loss of Isopropyl group (M - 43).
-
m/z 119: Cleavage of the triazole-phenyl bond (characteristic of linked heterocycles).
-
Experimental Protocol: Characterization Workflow
This protocol ensures data integrity by sequencing experiments from non-destructive to destructive.
Caption: Sequential workflow for spectroscopic validation, prioritizing sample recovery and structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is dried under vacuum at 40°C for 4 hours to remove residual synthesis solvents (ethanol/water), which interfere with the -NH and -NH₂ regions in NMR.
-
-
FT-IR Acquisition:
-
Place 2 mg of solid on the ATR crystal. Apply high pressure. Scan 4000–600 cm⁻¹.
-
Validation: Look for the "double hump" of the primary amine at >3300 cm⁻¹.
-
-
NMR Analysis:
-
D₂O Shake (Optional but Recommended):
-
Add 2 drops of D₂O to the NMR tube, shake, and re-run.
-
Result: The signals at ~5.5 ppm (NH₂) and ~13.5 ppm (Triazole NH) should vanish, confirming they are not impurities.
-
Synthesis & Impurity Profiling
Understanding the synthesis aids in identifying potential spectroscopic impurities.
Common Route: Reaction of 4-aminobenzohydrazide with isobutyric acid (or isobutyronitrile). Potential Impurities to Watch:
-
Unreacted Hydrazide: Look for hydrazide protons at ~9-10 ppm (broad) and carbonyl carbon at ~165 ppm.
-
Residual Solvent (Ethanol): Triplet at 1.05 ppm, Quartet at 3.44 ppm in DMSO-d₆.
-
Oxidation Products: Azo-dimers (colored impurities) may form if the aniline is oxidized; check for new aromatic peaks shifted downfield.
References
-
Dolzhenko, A. V., et al. (2012). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances. (Discusses 1,2,4-triazole tautomerism and NMR assignments). Link
-
Kalinowski, D., et al. (2024).[1] "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles." Molecules. (Provides comparative NMR data for isopropyl/propyl substituted triazoles). Link
-
BenchChem. (2025).[2] "Analytical Characterization of Substituted Anilines." (General protocols for aniline characterization). Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Technical Monograph: 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Strategic Synthesis, Tautomeric Dynamics, and Medicinal Utility[1]
Executive Summary & Molecular Profile
Compound: 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline Common Scaffolds: 3,5-disubstituted-1,2,4-triazole; Anilino-triazole.[1] Molecular Weight: 202.26 g/mol Role: Privileged Scaffold / Pharmacophore Builder.[1]
In the landscape of modern medicinal chemistry, This compound represents a high-value "privileged structure."[1] It combines a lipophilic isopropyl group (for hydrophobic pocket occupation) with a polar 1,2,4-triazole core (acting as a hydrogen bond donor/acceptor) and a solvent-exposed aniline moiety amenable to further diversification.[1]
This scaffold is structurally homologous to the core binding motifs of second-generation Hsp90 inhibitors (e.g., Ganetespib analogues) and various ATP-competitive kinase inhibitors .[1] Its utility lies in the triazole ring's ability to act as a bioisostere for amides or esters, providing metabolic stability while maintaining critical hydrogen bonding geometries.
Structural Dynamics: The Tautomerism Challenge
A critical, often overlooked aspect of 3,5-disubstituted 1,2,4-triazoles is their annular tautomerism. Unlike fixed ring systems, this molecule exists in a dynamic equilibrium between the 1H, 2H, and 4H forms.
-
1H-form: Generally the most stable in the solid state and protic solvents.
-
2H-form: Often stabilized by specific solvation shells or crystal packing.[1]
-
4H-form: Typically higher energy but can be trapped by specific binding pockets (e.g., metal coordination or active site constraints).[1]
Implication for Drug Design: The specific tautomer bound by a protein target (e.g., Hsp90) dictates the H-bond donor/acceptor map. The isopropyl group at position 3 provides steric bulk that can bias this equilibrium compared to smaller substituents.
Retrosynthetic Analysis & Synthetic Pathways
To synthesize this molecule with high regiocontrol and yield, we must avoid non-specific cyclizations that lead to inseparable mixtures.
Pathway A: The Pinner Salt Strategy (Recommended)
This route is preferred for its robustness and avoidance of regio-isomers. It utilizes the reaction of an imidate (derived from a nitrile) with a hydrazide.[2]
-
Precursor Formation: Conversion of 4-nitrobenzonitrile to the ethyl imidate (Pinner salt) using HCl/EtOH.[1]
-
Cyclization: Reaction of the imidate with isobutyryl hydrazide.
-
Reduction: Selective reduction of the nitro group to the aniline.
Pathway B: Oxidative Cyclization
Direct condensation of 4-nitrobenzaldehyde with isobutyryl hydrazide to form a hydrazone, followed by oxidative cyclization using reagents like Iodine/K2CO3 or Chloramine-T. While faster, this often yields lower purity due to over-oxidation.[1]
Pathway C: The "Senior Scientist" Optimization (Transamination)
A highly reliable method involves forming a 1,3,4-oxadiazole intermediate first, then converting it to the 1,2,4-triazole using ammonia. This guarantees the 3,5-substitution pattern without ambiguity.
[1]
Detailed Experimental Protocol (Pathway C)
Note: This protocol assumes standard safety compliance for handling POCl3 and pressurized hydrogenation.
Step 1: Synthesis of N'-(isobutyryl)-4-nitrobenzohydrazide[1]
-
Charge a reactor with 4-nitrobenzoic acid (1.0 eq) and DCM (10 vol).
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.
-
Add isobutyryl hydrazide (1.1 eq) and DIPEA (2.5 eq).
-
Warm to RT and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
Step 2: Cyclization to 2-(4-nitrophenyl)-5-isopropyl-1,3,4-oxadiazole
-
Dissolve the intermediate from Step 1 in POCl3 (5 vol).
-
Heat to 100°C for 4 hours. (Monitor by TLC/LCMS).
-
Quench carefully by pouring onto ice/water (Exothermic!).
-
Isolate the solid precipitate by filtration.
Step 3: Transamination to 3-(4-nitrophenyl)-5-isopropyl-1,2,4-triazole
-
Suspend the oxadiazole in glacial acetic acid.
-
Add Ammonium Acetate (5.0 eq).
-
Reflux at 110°C for 12–16 hours. The oxadiazole oxygen is replaced by nitrogen.
-
Cool and neutralize with NaOH solution. Filter the triazole precipitate.
Step 4: Reduction to Target Aniline
-
Dissolve the nitro-triazole in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Hydrogenate under H2 balloon (1 atm) or Parr shaker (30 psi) for 4 hours.
-
Filter through Celite to remove catalyst.[1]
-
Concentrate to yield This compound .
Pharmacological & Physicochemical Data[1][2][4][5]
The following table summarizes the key properties that make this scaffold attractive for drug discovery.
| Parameter | Value / Characteristic | Relevance |
| LogP (Calc) | ~1.8 – 2.1 | Ideal for oral bioavailability (Lipinski compliant).[1] |
| H-Bond Donors | 2 (Aniline NH2, Triazole NH) | Critical for hinge binding in kinases.[1] |
| H-Bond Acceptors | 3 (Triazole nitrogens) | Interaction with active site waters or residues.[1] |
| pKa (Triazole) | ~9.0 – 10.0 | Weakly acidic; predominantly neutral at physiological pH.[1] |
| Topological PSA | ~68 Ų | Good membrane permeability prediction.[1] |
Biological Context: Hsp90 Inhibition
In Hsp90 inhibitors (like the clinical candidate Ganetespib or Luminespib), the triazole ring serves as a surrogate for the adenine ring of ATP. The isopropyl group fits into a hydrophobic sub-pocket (often occupied by Leu/Val residues), while the aniline nitrogen can form water-mediated bridges to Asp93 (in Hsp90 alpha).
Critical Insight: The 1,2,4-triazole is metabolically superior to the isoxazole scaffold found in early Hsp90 inhibitors (like NVP-AUY922 precursors), which suffered from ring opening and toxicity.
References
-
Structural Aspects of Triazole Derivatives as Hsp90 Inhibitors. National Institutes of Health (PubMed). [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Oxidative Annulation. ACS Publications. [Link][3]
-
Tautomerism of 1,2,4-Triazoles: Combined Spectroscopic and Theoretical Study. ResearchGate. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Pinner Reaction Strategy for Triazole Synthesis. National Institutes of Health (PMC).[1] [Link]
Sources
An In-depth Technical Guide to 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a plausible synthetic pathway, detailed characterization methodologies, and explores its potential pharmacological applications based on the well-established bioactivities of the 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key structural component in numerous clinically approved drugs, including antifungal agents like fluconazole, antiviral medications such as ribavirin, and anxiolytics like alprazolam.[1][3] The unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make the 1,2,4-triazole nucleus an attractive pharmacophore for designing novel therapeutic agents.[1] The title compound, this compound, incorporates this versatile heterocycle, suggesting its potential as a valuable building block or an active molecule in various therapeutic areas.
Physicochemical Properties and Identification
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₄ |
| Molecular Weight | 202.26 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | 1.5 - 2.5 |
Note: These values are estimations and require experimental verification.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the formation of substituted 1,2,4-triazoles. The proposed pathway begins with the preparation of an N'-acyl-4-nitrobenzohydrazide intermediate, followed by cyclization to form the triazole ring, and concludes with the reduction of the nitro group to the target aniline.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N'-Isobutyryl-4-nitrobenzohydrazide
-
To a solution of isobutyrohydrazide (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N'-isobutyryl-4-nitrobenzohydrazide.
Step 2: Synthesis of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1H-1,2,4-triazole
-
A mixture of N'-isobutyryl-4-nitrobenzohydrazide (1.0 eq) and ammonium acetate (10 eq) is heated at reflux in a suitable high-boiling solvent (e.g., xylenes) for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-nitrophenyl)-3-(propan-2-yl)-1H-1,2,4-triazole.
Step 3: Synthesis of this compound
-
To a solution of 5-(4-nitrophenyl)-3-(propan-2-yl)-1H-1,2,4-triazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of NaHCO₃.
-
Filter the resulting precipitate through a pad of celite and wash with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Characterization and Analytical Techniques
Thorough characterization of the synthesized compound and its intermediates is crucial to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons of the aniline ring, the methine and methyl protons of the isopropyl group, and the NH protons of the triazole and amine groups.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and triazole moieties, C-H stretching for the aromatic and aliphatic parts, and C=N stretching for the triazole ring.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.[4]
-
Elemental Analysis: Combustion analysis will provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.[4]
Table 2: Expected Spectral Data Ranges
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Isopropyl CH (septet, δ 3.0-3.5 ppm), Isopropyl CH₃ (doublet, δ 1.2-1.5 ppm), NH₂ (broad singlet, δ 3.5-5.0 ppm), Triazole NH (broad singlet, δ 13.0-15.0 ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Triazole carbons (δ 145-165 ppm), Isopropyl carbons (δ 20-35 ppm) |
| IR (cm⁻¹) | N-H stretch (3200-3500), C-H aromatic stretch (3000-3100), C-H aliphatic stretch (2850-3000), C=N stretch (1580-1650) |
| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₁₁H₁₅N₄⁺ |
Potential Pharmacological Applications and Mechanism of Action
While the specific biological activity of this compound has not been reported, the 1,2,4-triazole scaffold is a well-known pharmacophore with a broad range of therapeutic applications.[1] Derivatives of 1,2,4-triazole have demonstrated significant efficacy as:
-
Antifungal Agents: Many antifungal drugs, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[1]
-
Anticancer Agents: Certain triazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[5]
-
Anticonvulsants: The triazole ring is present in several anticonvulsant drugs, which often act by modulating ion channels or enhancing the activity of the inhibitory neurotransmitter GABA.[6][7]
-
Antibacterial Agents: Triazole-containing compounds have also been investigated for their antibacterial properties.[8]
The aniline moiety in the target compound provides a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Pharmacological Architecture of Novel 1,2,4-Triazole Aniline Derivatives
Executive Summary
The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capability, and stability against metabolic degradation. When fused or linked with aniline moieties, these derivatives exhibit a non-linear potentiation of biological activity. This guide dissects the 1,2,4-triazole aniline hybrid , a scaffold demonstrating multi-target efficacy ranging from CYP51 inhibition in fungal pathogens to BCL-2 modulation in oncological models.
This document provides a technical roadmap for the design, synthesis, and validation of these novel derivatives, moving beyond basic screening to mechanistic causality.
Chemical Architecture & Rational Design
The Scaffold Advantage
The 1,2,4-triazole ring serves not merely as a linker but as a pharmacophore in its own right. Its unique electronic profile allows it to mimic peptide bonds (bioisostere of amides) while maintaining resistance to hydrolysis.
-
N4-Aniline Substitution: The introduction of an aniline group at the N4 position creates a "wing" structure that can stack within hydrophobic pockets of enzymes (e.g., CYP51, EGFR).
-
C3/C5 Functionalization: These positions allow for the "tuning" of lipophilicity (LogP) and electronic distribution. The presence of a thiol (-SH) or thione (=S) group at C3 often enhances metal chelation, critical for inhibiting metalloenzymes.
Synthetic Pathway
The most robust route for accessing N4-aryl substituted 1,2,4-triazoles is the cyclization of 1,4-disubstituted thiosemicarbazides. This pathway offers high regioselectivity and yield.[1]
Figure 1: Synthetic Workflow for 1,2,4-Triazole Aniline Derivatives
Caption: General synthetic workflow via the thiosemicarbazide intermediate pathway. This route ensures N4-substitution specificity.
Pharmacological Mechanisms & Activity[2][3][4][5][6][7][8]
Antimicrobial & Antifungal Activity
The primary mechanism of action for 1,2,4-triazole derivatives in fungi is the inhibition of lanosterol 14α-demethylase (CYP51) .
-
Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron of the CYP51 enzyme. This blocks the demethylation of lanosterol, a precursor to ergosterol.
-
Consequence: Depletion of ergosterol leads to membrane instability and accumulation of toxic methylated sterols.
-
Aniline Role: The aniline moiety extends into the access channel of the enzyme, interacting with hydrophobic residues (e.g., Tyr118 in C. albicans CYP51), stabilizing the binding complex.
Anticancer Activity (Apoptosis Induction)
Recent studies identify these derivatives as potent inducers of apoptosis in carcinoma lines (MCF-7, HeLa).
-
Target: BCL-2 family proteins and Mitochondrial Membrane Potential (ΔΨm).
-
Pathway: The compounds penetrate the cell and disrupt the mitochondrial membrane, triggering the release of Cytochrome C. This activates Caspase-9 and subsequently Caspase-3, leading to programmed cell death.
-
EGFR Kinase Inhibition: Certain 1,2,4-triazole anilines act as ATP-competitive inhibitors of EGFR, preventing downstream signaling (PI3K/Akt) essential for tumor proliferation.
Figure 2: Dual-Mechanism of Anticancer Action
Caption: Dual-targeting mechanism: EGFR inhibition prevents proliferation, while mitochondrial disruption triggers intrinsic apoptosis.
Structure-Activity Relationship (SAR) Atlas
The biological potency of these derivatives is strictly governed by the substitution pattern.
Table 1: SAR Generalizations for 1,2,4-Triazole Anilines
| Position | Modification | Effect on Activity | Rationale |
| N4 (Aniline Ring) | Electron-Withdrawing Groups (F, Cl, NO₂) | Increased Potency | Enhances lipophilicity and metabolic stability; Halogens often fill hydrophobic pockets. |
| N4 (Aniline Ring) | Electron-Donating Groups (OCH₃, CH₃) | Variable / Decreased | May reduce binding affinity in hydrophobic pockets; OCH₃ can improve solubility but lower potency. |
| C3 (Triazole) | Thiol (-SH) / Thione (=S) | High Antimicrobial | Essential for metal chelation (e.g., Fe in heme enzymes). |
| C3 (Triazole) | Alkyl / Aryl Linkers | High Anticancer | Rigid linkers (e.g., -CH₂-S-Ar) improve fit into kinase domains (EGFR). |
| C5 (Triazole) | Pyridine / Heterocycle | Antitubercular | Pyridine rings enhance interaction with MmpL3 in M. tuberculosis. |
Figure 3: SAR Map
Caption: SAR Map highlighting the three critical vectors for optimization: N4-Aniline, C3-Thiol, and C5-Aryl.
Experimental Protocols
Protocol A: Synthesis of 4-(substituted-phenyl)-5-aryl-4H-1,2,4-triazole-3-thiol
Self-validating step: The formation of the thiosemicarbazide intermediate is indicated by a distinct melting point change before cyclization.
-
Preparation of Isothiocyanate: Dissolve the substituted aniline (0.01 mol) in ethanol. Add CS₂ (0.02 mol) and Et₃N (0.02 mol). Stir at 0-5°C for 2 hours.
-
Thiosemicarbazide Formation: Add the appropriate acid hydrazide (0.01 mol) to the reaction mixture. Reflux for 4-6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
-
Cyclization: Add 4N NaOH (20 mL) to the solid thiosemicarbazide. Reflux for 4 hours.
-
Work-up: Cool the mixture and acidify with 10% HCl to pH 3-4. The precipitate (Triazole) is filtered, washed with cold water, and recrystallized from ethanol.
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 guidelines.
-
Inoculum Prep: Adjust bacterial/fungal culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton broth. -
Plate Setup: Use 96-well plates. Add 100 µL of test compound (serial dilutions from 128 to 0.25 µg/mL) in DMSO/Broth (<1% DMSO final).
-
Incubation: Add 100 µL of inoculum. Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Protocol C: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with graded concentrations of the triazole derivative (0.1 - 100 µM) for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Representative Biological Data
Note: Data aggregated from representative literature ranges for optimized derivatives.
| Compound Class | Target Organism/Cell Line | Activity Metric | Potency Range | Reference Standard |
| 2,4-Difluoroaniline Triazole | Staphylococcus aureus (MRSA) | MIC | 0.25 - 1.0 µg/mL | Ciprofloxacin (0.5 µg/mL) |
| 4-Chloroaniline Triazole | Candida albicans | MIC | 0.5 - 2.0 µg/mL | Fluconazole (1.0 µg/mL) |
| 3,4-Dichloroaniline Triazole | MCF-7 (Breast Cancer) | IC₅₀ | 2.5 - 5.0 µM | Doxorubicin (1.2 µM) |
| Pyridine-Triazole Hybrid | M. tuberculosis H37Rv | MIC | 0.9 - 1.5 µg/mL | Isoniazid (0.2 µg/mL) |
References
-
Microwave-Assisted Synthesis and Antifungal Evaluation of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Chinese Chemical Letters / Johns Hopkins. Available at: [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.[2][3][4][5][6][7] Structure, In Vitro Screening and Docking Studies. Molecules (MDPI). Available at: [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Mechanism of action of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Executive Summary
This technical guide provides a comprehensive analysis of the probable mechanism of action for the novel compound, this compound. While direct studies on this specific molecule are not prevalent in current literature, a robust mechanistic hypothesis can be formulated based on extensive data from structurally related 1,2,4-triazole and anilino-triazole analogues. This guide synthesizes this information to posit that the primary mechanism of action is likely the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. Furthermore, we explore other potential enzymatic targets characteristic of the triazole pharmacophore. This document is intended for researchers, scientists, and drug development professionals, providing not only a mechanistic overview but also detailed, actionable experimental protocols to validate these hypotheses.
Compound Profile and Structural Rationale
Compound: this compound Core Structure: Anilino-1,2,4-triazole
The structure combines two key pharmacophores:
-
1,2,4-Triazole: A five-membered heterocyclic ring with three nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.[1] It is present in numerous approved drugs with diverse activities, including antifungal and anticancer agents.[2][3]
-
Aniline: An amino-substituted benzene ring. The aniline group, particularly when linked to a heterocyclic core, is a common feature in kinase inhibitors, where it often serves as a "hinge-binding" motif, anchoring the molecule within the ATP-binding pocket of the target kinase.
The combination of these groups in the specified arrangement strongly suggests that the compound is designed to function as an ATP-competitive enzyme inhibitor. A highly relevant study on 1H-1,2,4-triazol-3-yl-anilines has identified this class as potent inhibitors of VEGFR-1 and VEGFR-2, providing a direct and compelling rationale for our primary hypothesis.[4]
Primary Hypothesized Mechanism: VEGFR Kinase Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors are pivotal regulators of angiogenesis—the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis. We hypothesize that this compound functions as an ATP-competitive inhibitor of VEGFR-1 and VEGFR-2.
Mechanism of Inhibition: The compound is predicted to bind to the intracellular kinase domain of VEGFRs. The aniline moiety likely forms critical hydrogen bonds with the "hinge" region of the ATP-binding pocket, while the triazole core and its substituents occupy the adjacent hydrophobic pocket, preventing the binding of ATP and subsequent receptor autophosphorylation. This blockade abrogates the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival.
Signaling Pathway Diagram
The following diagram illustrates the canonical VEGF signaling pathway and the proposed point of inhibition.
Caption: Proposed inhibition of the VEGF signaling pathway.
Secondary and Alternative Mechanistic Hypotheses
The 1,2,4-triazole scaffold is known for its broad enzymatic inhibition profile.[2][5][6] While VEGFR inhibition is the most probable mechanism based on the anilino-triazole structure, a comprehensive evaluation should consider other potential targets.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunomodulatory enzyme and a target in cancer immunotherapy. Triazole derivatives have been successfully developed as IDO1 inhibitors.[1][7]
-
Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease. Various triazole analogues have demonstrated potent inhibitory activity against these enzymes.[5][8]
-
Other Enzymes: Literature also documents triazoles inhibiting α-glucosidase, urease, and proteases, indicating a potential for polypharmacology.[5][6]
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a tiered experimental approach is recommended. The following protocols are designed to be self-validating through the use of appropriate controls and orthogonal assays.
Tier 1: Primary Target Validation (VEGFR Kinase)
Objective: To quantify the direct inhibitory effect of the compound on VEGFR-1 and VEGFR-2 kinase activity.
Workflow Diagram: In Vitro Kinase Assay
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Detailed Protocol: HTRF Kinase Assay for VEGFR-2
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense 50 nL of each concentration into a 384-well low-volume assay plate. Include DMSO-only (0% inhibition) and a known VEGFR-2 inhibitor like Vatalanib (100% inhibition) as controls.
-
Enzyme Addition: Add 5 µL of recombinant human VEGFR-2 kinase solution (prepared in kinase buffer) to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing a biotinylated peptide substrate and ATP at its Km concentration) to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of HTRF detection buffer containing a Europium cryptate-labeled anti-phospho-tyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665).
-
Final Incubation & Readout: Incubate for 60 minutes at room temperature to allow detection reagents to bind. Read the plate on an HTRF-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert ratios to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cellular Target Engagement
Objective: To confirm that the compound inhibits VEGF-induced signaling in a relevant cellular context.
Protocol: Western Blot for Phospho-ERK in HUVEC cells
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes. Include an unstimulated control and a VEGF-only control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Analysis: Quantify band intensities using densitometry. Normalize phospho-ERK levels to total ERK levels. A dose-dependent decrease in VEGF-induced phospho-ERK indicates cellular target engagement.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the validation experiments, based on activities of similar compounds.[4]
| Assay Type | Target | Endpoint | Hypothetical Value |
| Biochemical Assay | VEGFR-1 | IC50 | 85 nM |
| Biochemical Assay | VEGFR-2 | IC50 | 40 nM |
| Cellular Assay (HUVEC) | p-ERK Inhibition | IC50 | 250 nM |
| Cellular Assay (HUVEC) | Anti-proliferative | GI50 | 300 nM |
| Broad Kinase Panel | Off-target kinases | S(10) @ 1µM | 0.05 |
| hERG Channel Assay | hERG | IC50 | > 30 µM |
S(10) @ 1µM: Selectivity score, fraction of kinases inhibited >90% at 1µM.
Conclusion and Future Directions
The structural features of this compound provide a strong basis for the hypothesis that its primary mechanism of action is the inhibition of VEGFR tyrosine kinases. This guide outlines a clear, multi-tiered experimental strategy to rigorously test this hypothesis, moving from direct biochemical assays to cellular target engagement studies. Successful validation would position this compound as a promising candidate for further preclinical development as an anti-angiogenic agent for oncology. Future studies should include broader kinase profiling to assess selectivity, ADME-Tox profiling for drug-like properties, and ultimately, in vivo efficacy studies in relevant tumor xenograft models.
References
-
Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]
-
Li, M., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]
-
Yalcin, I., et al. (2016). Investigation of inhibitory effects of triazole derivatives on the protease enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
Ghattas, A. B., et al. (2012). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline. MySkinRecipes. Available at: [Link]
-
Kinzhigarin, A. S., et al. (2022). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank. Available at: [Link]
-
Demirci, F., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Research in Pharmacy. Available at: [Link]
-
Kolosov, M. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (n.d.). 2-[3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]aniline. PubChemLite. Available at: [Link]
-
Bieliaieva, V., et al. (2022). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
Radi, M., et al. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Chemical Biology & Drug Design. Available at: [Link]
-
Gomaa, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
-
Ionescu, M. A., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules. Available at: [Link]
-
Yurkevych, M., et al. (2020). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines. SCIENTIA PHARMACEUTICA. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preliminary Cytotoxicity Screening of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Content Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Specialists
Executive Summary
This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline . This compound features a 1,2,4-triazole pharmacophore substituted with an isopropyl group and an aniline moiety.[1] Structurally, it resembles key intermediates used in the synthesis of aromatase inhibitors (e.g., Letrozole) and tubulin polymerization inhibitors.
The primary objective of this screening is to determine the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI) . Given the molecule's lipophilic isopropyl substituent and polar triazole ring, this guide emphasizes specific solvent handling (DMSO compatibility) and metabolic interference checks to ensure data integrity during colorimetric assays (MTT/MTS).
Compound Profiling & Preparation[2][3][4][5][6][7]
Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent precipitation or solvent-induced toxicity.
Physicochemical Assessment[3][8]
-
Molecular Weight: ~202.26 g/mol
-
Lipophilicity (Predicted LogP): ~1.5 – 2.0 (The isopropyl group increases lipophilicity compared to unsubstituted triazoles).
-
Solubility: Low in water; soluble in organic solvents (DMSO, Ethanol).
-
Stability: The 1,2,4-triazole ring is generally stable to hydrolysis, but the aniline amine is sensitive to oxidation over time.
Stock Solution Preparation
Critical Step: Inaccurate solubilization is the leading cause of variability in triazole screening.
-
Solvent Selection: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 10 mM or 20 mM stock solution .
-
Calculation: Weigh 4.05 mg of powder and dissolve in 2 mL DMSO (for ~10 mM).
-
-
Storage: Aliquot into amber tubes (light sensitive aniline) and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Design Strategy
Cell Line Selection
To validate the compound's potential against likely targets (Aromatase, Tubulin), the following panel is recommended:
| Cell Line | Tissue Origin | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | High relevance for triazole-based aromatase inhibitors. |
| HCT-116 | Colorectal Carcinoma | Standard sensitivity model for general cytotoxicity. |
| A549 | Lung Carcinoma | Evaluation of broad-spectrum antiproliferative activity. |
| HFF-1 / HEK293 | Normal Fibroblasts/Kidney | Required to calculate Selectivity Index (SI) and rule out general toxicity. |
Assay Selection: MTT vs. SRB
While MTT is the industry standard for metabolic activity, triazole derivatives can occasionally interfere with mitochondrial reductase enzymes.
-
Primary Screen: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
-
Validation Screen (if IC50 < 5 µM): Sulforhodamine B (SRB) assay to measure protein content directly, eliminating metabolic artifacts.
Detailed Experimental Protocol (MTT Assay)
Phase 1: Cell Seeding (Day 0)
-
Harvest Cells: Trypsinize adherent cells (70-80% confluence).
-
Count: Adjust density to 5,000 – 10,000 cells/well (cell line dependent).
-
Plating: Dispense 100 µL/well into 96-well clear-bottom plates.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Compound Treatment (Day 1)
Dilution Scheme:
-
Vehicle Control: 0.5% DMSO in culture media (Must not exceed 0.5%).
-
Positive Control: Doxorubicin or 5-Fluorouracil (Start at 10 µM).
-
Test Compound: Serial dilution (1:2 or 1:3).
-
Range: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM.
-
Procedure:
-
Aspirate old media carefully.
-
Add 100 µL of fresh media containing the specific drug concentration.
-
Triplicates: Run every concentration in biological triplicates.
-
Blanks: Include 3 wells with media only (no cells) for background subtraction.
Phase 3: Readout (Day 3 / 48h Treatment)
-
Prepare MTT solution (5 mg/mL in PBS).
-
Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[2]
-
Incubate for 3-4 hours at 37°C (Check for purple formazan crystals).
-
Carefully aspirate supernatant (do not disturb crystals).
-
Solubilize crystals with 100 µL DMSO .
-
Shake plate for 10 minutes.
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Workflow Visualization
The following diagram illustrates the critical path for screening this compound, highlighting decision gates for secondary validation.
Caption: Workflow for cytotoxicity screening, including solubility QC and decision gates for hit validation.
Data Analysis & Interpretation
Calculating Cell Viability
Normalize the Optical Density (OD) values using the following formula:
IC50 Determination
Plot Log(concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.
Selectivity Index (SI)
To determine if the compound is specifically toxic to cancer cells or generally cytotoxic:
-
SI > 2: Moderate selectivity (Promising).
-
SI > 10: High selectivity (Drug candidate potential).
-
SI < 1: General toxin (Likely unsafe).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility at high concentrations (>50 µM). | Check microscopically before adding MTT. If crystals exist, lower max concentration or increase serum to 10%. |
| High Background OD | Serum protein precipitation or phenol red interference. | Use phenol-red free media or ensure thorough washing if using SRB assay. |
| Edge Effect | Evaporation in outer wells of 96-well plate. | Do not use outer wells for data; fill them with PBS. |
| False Positives | Triazole interference with mitochondrial reductase. | Mandatory: If IC50 is promising, validate with Trypan Blue exclusion or ATP-based assays. |
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (DTP). Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[3][6][7][8][9][10][11] Future Medicinal Chemistry. Retrieved from [Link]
-
Meerloo, J. V., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay.[4][2][5][6] Methods in Molecular Biology. Retrieved from [Link]
-
Bahuguna, A., et al. (2017). 1,2,4-Triazole: A privileged scaffold for the development of potent anticancer agents.[3][11][12] Current Topics in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis and Therapeutic Utility of 4-Amino-Phenyl Triazole Scaffolds
The following technical guide details the structural logic, synthetic pathways, and experimental validation of 4-amino-phenyl triazole scaffolds. This analysis distinguishes between two critical pharmacophores: the 4-amino-1,2,4-triazole (a core scaffold for Schiff base derivatization) and the 1-(4-aminophenyl)-1,2,3-triazole (a bioisostere synthesized via Click chemistry).
Executive Summary
The triazole ring system represents a "privileged structure" in medicinal chemistry due to its high dipole moment, hydrogen bonding capacity, and metabolic stability. Specifically, 4-amino-phenyl triazoles serve as critical intermediates in the discovery of antifungal agents (e.g., CYP51 inhibitors) and anticancer therapeutics.
This guide provides a bifurcated analysis of the two dominant synthetic methodologies:
-
The Classical Cyclization: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
The Modern "Click" Approach: Synthesis of 1-(4-aminophenyl)-1,2,3-triazoles via CuAAC.
Part 1: Structural Significance & Pharmacophore Analysis
The utility of the 4-amino-phenyl triazole lies in its dual functionality. The triazole ring acts as a rigid linker that orients substituents into specific enzyme pockets, while the amino group serves as a versatile handle for further chemical diversification (e.g., Schiff base formation).
Structural Logic
-
1,2,4-Triazoles: Often serve as the primary pharmacophore.[1][2] The N-N bond allows for specific binding interactions with heme iron in metalloenzymes (e.g., Lanosterol 14α-demethylase).
-
1,2,3-Triazoles: Function as amide bioisosteres. They mimic the topological and electronic features of a peptide bond but are resistant to proteolytic cleavage.
Biological Targets[2][3][4][5]
-
Antifungal: Inhibition of ergosterol biosynthesis.
-
Anticancer: Inhibition of EGFR tyrosine kinase and aromatase.
Part 2: Synthesis of 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
Methodology: Base-Catalyzed Dithiocarbazate Cyclization[3]
This pathway is the industry standard for generating the 1,2,4-triazole core. It relies on the conversion of a carboxylic acid hydrazide into a potassium dithiocarbazinate salt, followed by ring closure with hydrazine.[3]
Retrosynthetic Analysis (Pathway A)
The strategy disconnects the triazole ring at the N3-C4 and N1-C5 bonds, tracing back to a benzhydrazide and carbon disulfide.
Figure 1: Retrosynthetic disconnection of the 1,2,4-triazole scaffold showing the critical dithiocarbazinate intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Reagents:
-
Ethyl benzoate (10 mmol)
-
Hydrazine hydrate (99%)[4]
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Preparation of Benzhydrazide:
-
Dissolve ethyl benzoate (1.50 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.5 mL, 30 mmol) dropwise.
-
Causality: Excess hydrazine drives the equilibrium toward the hydrazide and prevents dimer formation.
-
Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Cool to precipitate the solid. Filter and recrystallize from ethanol.
-
-
Formation of Potassium Dithiocarbazinate:
-
Dissolve KOH (0.84 g, 15 mmol) in absolute ethanol (15 mL).
-
Add benzhydrazide (1.36 g, 10 mmol) and cool the solution in an ice bath (0–5°C).
-
Add CS₂ (1.14 g, 15 mmol) dropwise with vigorous stirring.
-
Critical Control Point: Maintain temperature <5°C to prevent side reactions.
-
Stir for 12 hours at room temperature. Dilute with diethyl ether to precipitate the potassium salt. Filter and dry.
-
-
Cyclization to Triazole:
-
Suspend the potassium salt in water (10 mL).
-
Add hydrazine hydrate (10 mmol, 1:1 equivalent).
-
Reflux for 4–6 hours. Evolution of H₂S gas (rotten egg smell) indicates successful cyclization.
-
Mechanism: Hydrazine acts as a nucleophile attacking the thione carbon, followed by elimination of H₂S.
-
Cool and acidify with conc. HCl to pH 3–4.
-
Filter the white precipitate (Target Compound).[4] Recrystallize from ethanol/water.
-
Validation Data:
| Parameter | Expected Value | Observation Note |
|---|---|---|
| Yield | 65–80% | Dependent on dryness of ethanol in Step 2. |
| Melting Point | 202–204°C | Sharp range indicates high purity. |
| IR (cm⁻¹) | 3100-3300 (NH/NH₂), 2550 (SH) | Absence of ester C=O (1720) confirms conversion. |
Part 3: Synthesis of 1-(4-Aminophenyl)-1,2,3-Triazoles
Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][6]
This approach utilizes "Click Chemistry" to couple a 4-azidoaniline with a terminal alkyne. This is preferred for library generation due to its modularity and high yield.
Catalytic Cycle & Mechanism
The reaction proceeds via a Cu(I)-acetylide intermediate. The use of sodium ascorbate reduces Cu(II) (from CuSO₄) to the active Cu(I) species in situ, preventing oxidation and byproduct formation.
Figure 2: The stepwise catalytic cycle of the CuAAC reaction, highlighting the critical Cu-acetylide intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole.
Reagents:
-
4-Azidoaniline hydrochloride (generated in situ or purchased)
-
Phenylacetylene (1.0 equiv)
-
CuSO₄[7]·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH:H₂O (1:1)
Step-by-Step Workflow:
-
Reaction Setup:
-
In a round-bottom flask, dissolve phenylacetylene (10 mmol) and 4-azidoaniline (10 mmol) in 20 mL of t-BuOH:H₂O (1:1).
-
Why this solvent? Water accelerates the reaction via hydrophobic effects, while t-BuOH solubilizes the organic reactants.
-
-
Catalyst Addition:
-
Prepare a fresh solution of sodium ascorbate (0.4 g in 2 mL water) and add to the flask.
-
Add CuSO₄[7]·5H₂O (0.25 g in 1 mL water). The solution should turn bright yellow/orange (characteristic of Cu(I)).
-
Stir vigorously at room temperature for 12 hours.
-
-
Workup:
Self-Validating Check:
-
Color Change: If the reaction turns green/blue, Cu(I) has oxidized to Cu(II). Add more ascorbate immediately.
-
Regioselectivity: This protocol yields exclusively the 1,4-disubstituted isomer. The presence of 1,5-isomer (detectable by NMR) indicates catalytic failure (thermal pathway).
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compounds must be validated using the following specifications.
| Technique | Diagnostic Signal (1,2,4-Triazole) | Diagnostic Signal (1,2,3-Triazole) |
| ¹H NMR | δ 13.0-14.0 ppm: Broad singlet (SH/NH tautomer). δ 5.5-6.0 ppm: Singlet (NH₂). | δ 8.5-9.0 ppm: Singlet (Triazole C5-H). δ 7.5-8.0 ppm: Aromatic protons. |
| ¹³C NMR | ~167 ppm: C3 (attached to S). ~150 ppm: C5 (attached to Phenyl). | ~148 ppm: C4 (attached to Phenyl). ~120 ppm: Triazole C5. |
| Mass Spec | [M+H]⁺ peak corresponding to MW. | Characteristic fragmentation of N₂ loss. |
References
-
Sahoo, P. K., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 127–135.[10]
-
Küçükgüzel, İ., et al. (2004).[3] Synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives and their anticonvulsant activity. Il Farmaco, 59(11), 893–901.[3]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Maddila, S., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[2]
Sources
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. scielo.br [scielo.br]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
Methodological & Application
A Robust and Scalable Protocol for the Synthesis of a Key Triazole-Aniline Building Block
An Application Note for the Synthesis of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,2,4-triazole motif is a well-established pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] This protocol outlines a reliable three-step synthetic sequence commencing from readily available starting materials: 4-nitrobenzoic acid and isobutyronitrile. The strategy involves the formation of key intermediates, 4-nitrobenzohydrazide and isobutyramidine hydrochloride, followed by a condensation-cyclization reaction to construct the 1,2,4-triazole ring. The final step is a standard reduction of a nitro-aromatic intermediate to yield the target aniline. This approach is designed for high fidelity and scalability, with in-depth explanations of the underlying chemical principles, detailed procedural steps, and characterization data.
Synthetic Strategy Overview
The synthesis is logically divided into three primary stages, a common and effective strategy that isolates the formation of the sensitive aniline functionality to the final step. This prevents unwanted side reactions that the nucleophilic amino group might otherwise undergo under the conditions required for triazole formation.
-
Intermediate Synthesis: Preparation of the two key precursors, Isobutyramidine hydrochloride (I-2) and 4-Nitrobenzohydrazide (I-3) .
-
Heterocycle Formation: Condensation and dehydrative cyclization of the amidine and hydrazide intermediates to form the nitro-substituted triazole, 4-(5-isopropyl-1H-1,2,4-triazol-3-yl)nitrobenzene (II) .
-
Final Reduction: Catalytic hydrogenation of the nitro group to afford the target product, This compound (III) .
Overall Reaction Scheme
Figure 1. High-level overview of the synthetic pathway.
Mechanistic Insights
Pinner Reaction for Amidine Synthesis
The formation of isobutyramidine hydrochloride (I-2 ) from isobutyronitrile proceeds via the classic Pinner reaction.[2] Anhydrous hydrogen chloride gas protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol to form an imidate salt (a "Pinner salt"). Subsequent treatment with ammonia displaces the ethoxy group to yield the target amidine. This method is highly effective for preparing amidine hydrochlorides from nitriles.[3]
Triazole Ring Formation
The core of this synthesis is the construction of the 1,2,4-triazole ring. The reaction between an amidine (I-2 ) and a hydrazide (I-3 ) is a well-established method for forming 3,5-disubstituted 1,2,4-triazoles.[4][5] The mechanism proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the amidine, followed by a series of condensation steps that eliminate two molecules of water and cyclize to form the stable aromatic triazole ring.
Figure 2. Experimental workflow for synthesis and isolation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care. Nitro-aromatic compounds can be explosive and should be handled with care, avoiding shock and high temperatures.
Part A: Synthesis of 4-Nitrobenzohydrazide (I-3)
This two-step process begins with the esterification of 4-nitrobenzoic acid, followed by hydrazinolysis.
A1: Methyl 4-nitrobenzoate
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-nitrobenzoic acid (33.4 g, 0.2 mol) and methanol (200 mL).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (5 mL) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 500 mL of ice-cold water. A pale-yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
A2: 4-Nitrobenzohydrazide (I-3)
-
Setup: In a 500 mL round-bottom flask, suspend the crude methyl 4-nitrobenzoate (32.6 g, ~0.18 mol) in ethanol (250 mL).
-
Hydrazinolysis: Add hydrazine hydrate (85%, 20 mL, ~0.36 mol) dropwise to the stirred suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The suspension will gradually dissolve and then a new solid may form.
-
Isolation: Cool the reaction mixture in an ice bath. The product will crystallize. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Part B: Synthesis of Isobutyramidine hydrochloride (I-2)
This synthesis is based on the Pinner reaction.
-
Setup: In a 250 mL three-necked flask fitted with a gas inlet tube, a stirrer, and a drying tube, dissolve isobutyronitrile (13.8 g, 0.2 mol) in anhydrous ethanol (100 mL).
-
HCl Addition: Cool the flask in an ice-salt bath to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation is achieved (approx. 1.1 equivalents).
-
Imidate Formation: Seal the flask and let it stand at 0-5°C for 24 hours. The ethyl isobutyrimidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
Ammonolysis: Collect the Pinner salt by filtration (in a dry environment) and add it portion-wise to a stirred solution of ammonia in ethanol (saturated, ~150 mL) at 0°C.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Isolation: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield crude isobutyramidine hydrochloride as a solid. This can be used in the next step without further purification.
Part C: Synthesis of 4-(5-isopropyl-1H-1,2,4-triazol-3-yl)nitrobenzene (II)
-
Setup: In a 250 mL round-bottom flask, combine 4-nitrobenzohydrazide (I-3 , 18.1 g, 0.1 mol) and isobutyramidine hydrochloride (I-2 , 13.5 g, 0.11 mol).
-
Reaction: Add pyridine (100 mL) as the solvent and a base. Fit a reflux condenser and heat the mixture to 110-120°C for 8-12 hours.
-
Work-up: After cooling to room temperature, pour the dark reaction mixture into 500 mL of ice-cold water.
-
Isolation: A solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid extensively with water to remove pyridine.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure II as a crystalline solid.
Part D: Synthesis of this compound (III)
-
Setup: To a 500 mL flask, add the nitro-triazole intermediate II (24.6 g, 0.1 mol) and methanol (250 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~4 mol%) to the suspension.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenation apparatus at 40-50 psi). Purge the flask with H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction completion can be monitored by TLC, observing the disappearance of the starting material spot. The reduction of a nitro group to an amine results in a significantly more polar compound.[6]
-
Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Final Product: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the final product III .[7]
Quantitative Data and Characterization
The following table summarizes typical quantitative parameters for this synthesis. Yields are highly dependent on the purity of reagents and optimization of reaction conditions.
| Step | Reactant | M. Equiv. | Reagent | M. Equiv. | Product | Theoretical Yield | Typical Yield (%) |
| A1 | 4-Nitrobenzoic acid | 1.0 | Methanol | Solvent | Methyl 4-nitrobenzoate | 36.2 g | 90-95% |
| A2 | Methyl 4-nitrobenzoate | 1.0 | Hydrazine Hydrate | 2.0 | 4-Nitrobenzohydrazide | 32.6 g | 85-90% |
| C | 4-Nitrobenzohydrazide | 1.0 | Isobutyramidine HCl | 1.1 | Compound II | 24.6 g | 75-85% |
| D | Compound II | 1.0 | H₂ / 10% Pd/C | gas / cat. | Compound III | 21.6 g | 88-96% |
Characterization of Final Product (III):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals corresponding to the aniline protons (aromatic region, ~6.6-7.5 ppm), a broad singlet for the -NH₂ protons (~5.5 ppm), a septet for the isopropyl -CH (~3.0 ppm), a doublet for the isopropyl -CH₃ groups (~1.2 ppm), and a broad singlet for the triazole N-H proton (>13 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Peaks for the aromatic carbons, the triazole ring carbons, and the isopropyl carbons.
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₄N₄ [M+H]⁺: 217.12. Found: 217.1.
Troubleshooting and Optimization
-
Low Yield in Triazole Formation: Ensure all reagents, especially the amidine hydrochloride, are dry. Water can interfere with the condensation reaction. Using a higher boiling solvent like DMF or employing microwave irradiation can sometimes improve yields and reduce reaction times.
-
Incomplete Nitro Reduction: If the reduction stalls, the catalyst may be poisoned or deactivated. Filter the reaction mixture, wash the catalyst, and add fresh catalyst. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Purification Challenges: The final aniline product can be susceptible to oxidation, leading to discoloration.[8] Purification should be performed promptly. If column chromatography is necessary, a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (0.5-1%) can prevent streaking on the silica gel.[9] An activated carbon treatment during recrystallization can also help remove colored impurities.[8]
References
- BenchChem (2025).
- BenchChem (2025).
- Journal of Organic Chemistry (2024). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. PubMed.
- PMC (2020).
- ResearchGate. Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO.
- ResearchGate (2014).
- BenchChem (2025). A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride.
- PMC (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- BenchChem (2025). Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
- PMC (2011). 4-(1,2,4-Triazol-1-yl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and processing for both one-dimensional ¹H and ¹³C NMR experiments. The core of this document is an in-depth analysis and prediction of the resultant spectra, explaining the causality behind expected chemical shifts, signal multiplicities, and integration values based on the molecule's distinct chemical environments. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular structure confirmation.
Introduction and Scientific Context
The compound this compound is a heterocyclic molecule featuring three key pharmacophoric fragments: an aniline ring, a 1,2,4-triazole core, and an isopropyl substituent. The 1,2,4-triazole moiety is a well-established scaffold in medicinal chemistry, known to be present in numerous antifungal, antiviral, and anti-inflammatory agents.[1] The aniline substructure provides a common handle for further synthetic elaboration. Accurate and unambiguous structural verification is a critical step in the synthesis and development of such novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule. This note outlines the optimized workflow and interpretive logic for analyzing this specific compound.
Molecular Structure and Predicted NMR Environments
To effectively interpret an NMR spectrum, one must first dissect the molecule into its constituent, magnetically non-equivalent nuclei. The structure of this compound is numbered below to facilitate the assignment of NMR signals.
Caption: Numbered structure of the target molecule.
Based on this structure, we anticipate:
-
¹H NMR: 6 distinct proton signals. The two methyl groups of the isopropyl moiety are chemically equivalent, as are the pairs of ortho and meta protons on the aniline ring due to free rotation around the C5-C1' bond.
-
¹³C NMR: 9 distinct carbon signals, as the two isopropyl methyl carbons and the pairs of ortho and meta aniline carbons are chemically equivalent.
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and correct spectrometer parameterization.[3]
Protocol: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid this compound sample. For small molecules, this concentration is typically sufficient for ¹H NMR and allows for a ¹³C NMR spectrum to be acquired in a reasonable timeframe.[4]
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of polar and non-polar compounds and its high boiling point, which minimizes evaporation. Crucially, it is a hydrogen-bond acceptor, which helps in observing exchangeable protons like those on the amine (NH₂) and triazole (NH) groups as sharper signals compared to solvents like chloroform.
-
Dissolution: Prepare the sample in a small, clean glass vial.[5] Add the DMSO-d₆ to the solid sample and gently vortex or sonicate until the solid is completely dissolved. A homogenous solution is critical to avoid poor magnetic field shimming and distorted peak shapes.[4]
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[6] This filtration step removes any particulate matter. The optimal sample height in the tube should be approximately 4-5 cm.[3]
-
Labeling: Clearly label the NMR tube with the sample's identity and concentration.
Protocol: NMR Data Acquisition (400 MHz Spectrometer)
The following are standard starting parameters. Optimization may be required based on sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Causality / Justification |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for the analyte; allows observation of NH protons. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard operating temperature for routine characterization. |
| Spectral Width | -2 to 14 ppm | 0 to 200 ppm | Encompasses the full expected chemical shift range for most organic molecules.[7] |
| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiment with a 30° flip angle to allow for faster relaxation and shorter experiment times. |
| Number of Scans (NS) | 16 | 1024 | ¹H is highly sensitive, requiring few scans. ¹³C has very low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | A delay to allow for T1 relaxation of nuclei before the next pulse, ensuring quantitative signal integration (especially for ¹H). |
| Acquisition Time (AQ) | ~4 s | ~1 s | Determines the digital resolution of the spectrum. |
Protocol: Data Processing
Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum.[8]
-
Apodization (Window Function): Apply an exponential multiplication function to the FID. This improves the signal-to-noise ratio at the cost of a slight broadening of the peaks.
-
Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.[9]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and symmetrical.[10]
-
Baseline Correction: Correct any rolling or distortion in the spectrum's baseline to ensure accurate peak integration.[10]
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[11]
-
Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative ratio of protons contributing to each signal.
Caption: Workflow for NMR-based structural elucidation.
Predicted Spectra and Detailed Interpretation
The following analysis predicts the ¹H and ¹³C NMR spectra in DMSO-d₆.
Predicted ¹H NMR Spectrum
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |
| a | 13.5 - 14.5 | Broad Singlet | 1H | H-N4 | The triazole N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift.[12] Its position is highly dependent on concentration and temperature. |
| b | 7.5 - 7.7 | Doublet | 2H | H-2'/6' | These protons are ortho to the electron-withdrawing triazole ring, deshielding them. They are coupled to the H-3'/5' protons, resulting in a doublet.[13] |
| c | 6.6 - 6.8 | Doublet | 2H | H-3'/5' | These protons are meta to the triazole ring and ortho to the electron-donating amino group, which shields them. They are coupled to the H-2'/6' protons.[13] |
| d | ~5.3 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary widely and the signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[14] |
| e | 3.0 - 3.3 | Septet | 1H | H-7 | The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, splitting its signal into a septet (n+1 rule).[15] |
| f | 1.2 - 1.4 | Doublet | 6H | H-8/9 | The six methyl protons are equivalent and are adjacent to the single methine proton, splitting their signal into a doublet. |
Predicted ¹³C NMR Spectrum
| Signal Label | Predicted δ (ppm) | Assignment | Justification |
| 1 | 160 - 165 | C5 | This triazole carbon is attached to the aniline ring and two nitrogen atoms, placing it significantly downfield.[16] |
| 2 | 155 - 160 | C3 | This triazole carbon is attached to the isopropyl group and two nitrogen atoms. Its chemical shift is similar to C5.[16] |
| 3 | ~149 | C4' | The aniline carbon bearing the amino group (C-N) is significantly shielded by the nitrogen's lone pair resonance effect.[17] |
| 4 | 127 - 129 | C2'/6' | These aromatic carbons are ortho to the triazole substituent. |
| 5 | ~120 | C1' | The ipso-carbon attached to the triazole ring. Its shift is influenced by the electronegative heterocyclic system. |
| 6 | 113 - 115 | C3'/5' | The amino group is a strong ortho, para director, and its resonance effect strongly shields the ortho and para carbons. These carbons, ortho to the NH₂, are significantly upfield.[18] |
| 7 | 25 - 30 | C7 | The methine carbon of the isopropyl group.[19] |
| 8 | 20 - 23 | C8/9 | The two equivalent methyl carbons of the isopropyl group appear in the typical aliphatic region.[20] |
Conclusion
This application note provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The predictive analysis, grounded in fundamental NMR principles and comparative data, offers a clear guide for the assignment of all proton and carbon signals. This systematic approach ensures the confident and accurate structural confirmation of the target molecule, a critical requirement in chemical research and drug development.
References
- University of Ottawa NMR Facility. (n.d.).
- Scribd. (n.d.).
- Organomation. (n.d.).
- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.).
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
- Chanon, M., et al. (1976). ¹H, ¹³C, ¹⁴N, ¹⁹F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Canadian Journal of Chemistry.
- The MetaRbolomics Project. (n.d.).
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison.
- BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
- ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.
- Polish Chemical Society. (2005).
- IRPF. (2025).
- ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆.
- Morressier. (2013). Assigning ¹³C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments.
- Western University. (n.d.).
- National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
- ResearchGate. (n.d.). The ¹H NMR chemical shift values (d ppm) of aniline and....
- Chemistry Connected. (n.d.). Protons on Oxygen/Nitrogen.
- Wiley SpectraBase. (n.d.). Aniline - ¹H NMR Chemical Shifts.
- Wang, L., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
- AIP Publishing. (n.d.).
- Alfa Chemistry. (n.d.).
- University of Ottawa NMR Facility Blog. (2008). Second Order ¹H NMR Spectra of Isopropyl Groups.
- Chemistry Stack Exchange. (2020).
- Rasul, G., et al. (2011). Study of structures, energetics, IR spectra and ¹³C and ¹H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations.
- LibreTexts Chemistry. (2019). Interpreting C-13 NMR Spectra.
- Royal Society of Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- University of Michigan. (n.d.). NMR: Novice Level, Spectrum 3.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). Isopropyl alcohol(67-63-0) ¹H NMR spectrum.
- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube.
- MDPI. (n.d.). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole.
- Springer. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- MDPI. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- Frontiers. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- RASĀYAN Journal of Chemistry. (2021). 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol.
- Preprints.org. (2023). 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl).
- Indian Journal of Pharmaceutical Education and Research. (n.d.). N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. organomation.com [organomation.com]
- 5. scribd.com [scribd.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. youtube.com [youtube.com]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. chemistryconnected.com [chemistryconnected.com]
- 15. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass spectrometry analysis of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Application Note: High-Sensitivity Quantitation and Structural Elucidation of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline via LC-ESI-MS/MS
Executive Summary
This application note details a robust protocol for the analysis of This compound (herein referred to as TZA-IsoP ), a structural motif common in aromatase inhibitors (e.g., Letrozole analogs) and kinase inhibitors. Due to the amphoteric nature of the 1,2,4-triazole ring and the basicity of the aniline moiety, this compound presents unique challenges in ionization efficiency and chromatographic retention.
This guide provides a self-validating LC-MS/MS workflow, emphasizing Electrospray Ionization (ESI) in positive mode , which exploits the high proton affinity of the triazole-aniline system. We delineate specific fragmentation pathways to ensure specificity in complex biological matrices.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | This compound |
| Formula | |
| Exact Mass | 202.1218 Da |
| 203.1291 Da | |
| LogP (Predicted) | ~1.9 (Moderately lipophilic due to isopropyl/phenyl) |
| pKa (Predicted) | ~4.0 (Aniline), ~10.0 (Triazole - NH acidic), ~2.3 (Triazole - N basic) |
Fragmentation Mechanism & MS/MS Pathway[1][2][3]
Understanding the fragmentation is crucial for selecting MRM (Multiple Reaction Monitoring) transitions. The TZA-IsoP molecule undergoes distinct cleavage events driven by the stability of the aromatic core and the lability of the alkyl substituent.
Mechanism Analysis:
-
Precursor Ion (
203): Protonation likely occurs at the N4 or N2 position of the triazole ring or the aniline nitrogen, stabilizing the charge. -
Primary Loss (
203 161): The isopropyl group at position 3 is the most labile feature. It typically eliminates as neutral propene ( , -42 Da) via a hydrogen rearrangement mechanism, leaving the protonated triazole-aniline core. -
Secondary Fragmentation (
161 134/119):-
Loss of HCN (-27 Da): Common in 1,2,4-triazoles, leading to
134. -
Loss of
or Ring Cleavage: Further degradation of the heterocyclic ring yields 119 or aniline-specific fragments ( 93).
-
Visualization of Fragmentation Pathway
Figure 1: Proposed ESI-MS/MS fragmentation pathway for TZA-IsoP. The loss of propene (42 Da) is the dominant transition.
Experimental Protocol
Sample Preparation (Bio-matrix)
Given the amphoteric nature of TZA-IsoP, Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to avoid pH-dependent recovery losses.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Aniline-d5 or a structural analog like Letrozole-d4).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions).
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC):
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 1.8 µm) or Waters XBridge BEH C18.-
Rationale: The C18 phase provides sufficient retention for the hydrophobic isopropyl and phenyl groups, while the "Plus" or "BEH" technology handles the basic nitrogen interactions well.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).
-
Note: Methanol is preferred over Acetonitrile for triazoles to improve peak shape and protonation efficiency.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry:
-
Ionization: ESI Positive (
). -
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: Nitrogen (800 L/hr).
MRM Transitions Table
| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| TZA-IsoP | 203.1 | 161.1 | 50 | 30 | 22 | Quantifier |
| TZA-IsoP | 203.1 | 134.1 | 50 | 30 | 35 | Qualifier 1 |
| TZA-IsoP | 203.1 | 93.1 | 50 | 30 | 45 | Qualifier 2 |
| IS (Aniline-d5) | 99.1 | 71.1 | 50 | 25 | 20 | Internal Std |
Method Validation & Troubleshooting
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: Expected ~0.5 ng/mL due to high ionization efficiency of the triazole ring.
-
Curve Fit: Weighted (
) linear regression.
Common Interferences
-
Matrix Effect: Triazoles can suffer from suppression if eluting early. Ensure the gradient holds at 10% B for 0.5 min to divert salts.
-
Isobaric Compounds: Distinguish from 2-isomer (ortho-aniline) by retention time. The 4-isomer (para) generally elutes slightly earlier than the ortho-isomer on C18 due to higher polarity/hydrogen bonding capability with the mobile phase.
Workflow Logic Diagram
Figure 2: End-to-end analytical workflow for TZA-IsoP quantitation.
References
-
Fragmentation of 1,2,4-Triazoles: Indian Research Journal of Pharmacy and Science. "Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives." (2014).[1]
-
LC-MS of Triazole Metabolites: EURL-Pesticides. "Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method."
-
General Aniline Fragmentation: NIST Chemistry WebBook, SRD 69. "Aniline Mass Spectrum."[2]
-
Triazole Synthesis & Characterization: MDPI Molecules. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives." (2022).
Sources
In vitro assay for testing 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline bioactivity
Application Note & Protocols
A Framework for In Vitro Bioactivity Assessment of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Abstract
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] The compound this compound combines this privileged heterocycle with an aniline moiety, a combination frequently found in small molecule kinase inhibitors targeting key regulators of cellular proliferation and angiogenesis.[3][4] This application note provides a comprehensive, two-stage framework for the initial in vitro bioactivity assessment of this compound. We first describe a robust phenotypic screen using a cell-based proliferation assay to determine the compound's cytotoxic or cytostatic effects on a relevant cancer cell line. Subsequently, we detail a target-specific biochemical assay to investigate its inhibitory potential against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated oncology target.[5][6] These protocols are designed to be self-validating and provide researchers in drug discovery with a reliable workflow to characterize the preliminary efficacy and mechanism of action of novel triazole derivatives.
Introduction: The Rationale for Bioactivity Screening
The discovery of novel therapeutic agents requires a systematic evaluation of a compound's biological effects. For compounds like this compound, which belongs to a chemical class known for its diverse pharmacological activities, a tiered screening approach is essential.[1][7] The initial goal is to answer a fundamental question: does the compound elicit a biological response in a disease-relevant context? A positive result in a primary phenotypic assay, such as the inhibition of cancer cell growth, provides the justification for deeper, more resource-intensive mechanistic studies.[8]
Many triazole derivatives function by inhibiting protein kinases, enzymes that catalyze the phosphorylation of specific substrates and are frequently dysregulated in diseases like cancer.[9][10] Therefore, a logical follow-up to a positive phenotypic screen is to investigate the compound's effect on a specific, high-value kinase target. Cyclin-Dependent Kinase 2 (CDK2) is an attractive candidate; its inhibition can induce apoptosis in cancer cells and arrest the cell cycle, making it a key target for anti-cancer drug development.[5][11] This guide provides detailed, field-tested protocols for both a primary cell proliferation assay and a secondary CDK2 biochemical kinase assay.
Part 1: Phenotypic Screening via Cell Viability Assay
The first step in characterizing a novel compound is to assess its overall effect on cell health and proliferation. A widely used method is the MTT assay, a colorimetric technique that measures the metabolic activity of cells, which serves as a proxy for cell viability. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: this compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh media to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the respective compound dilutions.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Readout:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.250 | 100.0 |
| 0.1 | 1.213 | 97.0 |
| 0.3 | 1.125 | 90.0 |
| 1.0 | 0.938 | 75.0 |
| 3.0 | 0.650 | 52.0 |
| 10.0 | 0.275 | 22.0 |
| 30.0 | 0.138 | 11.0 |
| 100.0 | 0.088 | 7.0 |
| Table 1: Example data from an MTT assay used to calculate the IC50 value. |
Part 2: Target-Specific Biochemical Kinase Assay
A positive result in the proliferation assay (e.g., an IC50 < 10 µM) warrants investigation into the compound's specific molecular target. Given the prevalence of the triazole-aniline scaffold in kinase inhibitors, assessing activity against a key cell cycle kinase like CDK2 is a logical next step.[5][12]
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring kinase activity.[13][14] It quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is proportional to the ADP concentration. Therefore, a potent inhibitor will result in less ADP, less ATP conversion, and a lower luminescence signal.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: General workflow for a target-based biochemical kinase inhibition assay.
Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Assay
Objective: To determine the IC50 of the test compound against the purified CDK2/Cyclin A2 enzyme complex.
Materials:
-
Active CDK2/Cyclin A2 enzyme (recombinant)
-
Kinase substrate (e.g., Histone H1 or a specific peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compound: this compound
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a master mix containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.
-
Include "no inhibitor" controls (0% inhibition) and "no enzyme" controls (100% inhibition).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.[15]
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Development and Readout:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration using the formula: % Inhibition = 100 - [((RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)) * 100] (where RLU is Relative Luminescence Units)
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Use non-linear regression to determine the IC50 value.
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| No Inhibitor (0) | 850,000 | 0.0 |
| 0.01 | 833,000 | 2.0 |
| 0.1 | 722,500 | 15.0 |
| 1.0 | 442,000 | 48.0 |
| 10.0 | 127,500 | 85.0 |
| 100.0 | 25,500 | 97.0 |
| No Enzyme | 17,000 | 100.0 |
| Table 2: Example data from an ADP-Glo™ assay for determining CDK2 inhibition. |
Summary and Future Directions
This application note outlines a validated, two-step process for evaluating the bioactivity of this compound. The initial cell-based assay provides a crucial measure of the compound's overall cytotoxic or anti-proliferative potential. A positive hit from this screen can then be mechanistically interrogated using the described biochemical assay to confirm direct inhibition of a specific molecular target, such as CDK2. A confirmed "hit" from this workflow (e.g., a compound with low micromolar or better potency in both assays) would be a strong candidate for further preclinical development. Subsequent steps would include kinase selectivity profiling across a broad panel to assess off-target effects, cell cycle analysis via flow cytometry to confirm the on-target effect in a cellular context, and further optimization of the chemical scaffold to improve potency and drug-like properties.[16][17]
References
-
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors . Ludwig Maximilian University of Munich. [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit . BPS Bioscience. [Link]
-
Proliferations Assay | Methods, Analysis & Applications . baseclick. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . Molecules. [Link]
-
How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]
-
Kinase assays . BMG LABTECH. [Link]
-
In vitro VEGFR-2 inhibitory assay . ResearchGate. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . MDPI. [Link]
-
Cell proliferation and cytotoxicity assays . SciSpace. [Link]
-
(PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some[9][16][18]-Triazole Derivatives . Semantic Scholar. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles . PMC. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies . MDPI. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review . Taylor & Francis Online. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers . Dove Medical Press. [Link]
-
A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights . MDPI. [Link]
-
Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model . PMC. [Link]
-
Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines . PubMed. [Link]
-
Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones . IMR Press. [Link]
-
2-[3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]aniline . PubChemLite. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia . Dove Medical Press. [Link]
-
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors . MDPI. [Link]
-
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation . RSC Publishing. [Link]
-
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . MDPI. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line . MDPI. [Link]
-
3-Amino-1,2,4-triazole . Wikipedia. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism . RSC Publishing. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives . ResearchGate. [Link]
Sources
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. imrpress.com [imrpress.com]
- 12. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Application Note: Cell Culture Protocols for 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (TPA-Iso)
This Application Note provides a comprehensive technical guide for the use of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (hereafter referred to as TPA-Iso ), a synthetic small molecule scaffold often utilized in structure-activity relationship (SAR) studies for HSP90 inhibition and ATP-competitive kinase inhibition .
Introduction & Mechanism of Action
This compound (TPA-Iso) represents a critical "warhead" scaffold in medicinal chemistry. Its structure combines a 1,2,4-triazole core (a classic bioisostere for amide bonds) with a lipophilic isopropyl group and a primary aniline.
Scientific Context
-
Primary Target Class: HSP90 N-terminal ATP-binding pocket .[1][2] The triazole ring mimics the adenine ring of ATP, while the isopropyl group occupies the hydrophobic pocket (often interacting with Leu107/Phe138 in HSP90). The aniline amine forms crucial hydrogen bonds with Asp93.
-
Secondary Target Class: Tyrosine Kinases . The scaffold is structurally homologous to fragments used in multi-targeted kinase inhibitors (e.g., VEGFR2/PD-L1 dual inhibitors).
Biological Relevance
In cell culture, TPA-Iso is used to:
-
Induce Proteotoxic Stress: By inhibiting HSP90, it triggers the degradation of "client proteins" (e.g., HER2, EGFR, AKT, CRAF).
-
Study Heat Shock Response (HSR): Inhibition typically causes a compensatory upregulation of HSP70.
-
Inhibit Proliferation: Effective in solid tumor models (Breast MCF-7, Lung A549).
Material Preparation & Storage
Critical Quality Attribute (CQA): The compound is hydrophobic. Improper solubilization will lead to micro-precipitation in cell media, causing false-negative IC50 results.
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: MW ≈ 202.26 g/mol .
-
To make 1 mL of 50 mM stock: Weigh 10.11 mg of TPA-Iso and dissolve in 1 mL DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles >3 times.
Working Solution (Day of Experiment)
-
Diluent: Serum-free culture media (e.g., RPMI-1640 or DMEM).
-
Step-down Dilution: Never add 100% DMSO stock directly to cells.
-
Intermediate: Dilute stock 1:10 in media (10% DMSO).
-
Final: Dilute intermediate into cell wells to reach <0.5% DMSO final concentration.
-
Experimental Protocols
Protocol A: Cell Viability & Proliferation Assay (IC50 Determination)
Objective: Determine the concentration required to inhibit 50% of cell growth. Assay Type: ATP-based luminescence (e.g., CellTiter-Glo®) or MTT.
Workflow:
-
Seeding:
-
Adherent cells (e.g., MCF-7): Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Incubate 24h at 37°C/5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of TPA-Iso (e.g., 9-point curve: 10 µM down to 0.01 µM).
-
Include Vehicle Control (DMSO matched to highest concentration) and Positive Control (e.g., 17-AAG or Ganetespib at 1 µM).
-
Add 100 µL of 2x treatment media to each well.
-
-
Incubation:
-
Standard: 72 hours . (HSP90 inhibition is a slow-kill mechanism requiring cell cycle turnover).
-
-
Readout:
-
Add detection reagent, shake for 2 min, incubate 10 min, read Luminescence/Absorbance.
-
-
Analysis:
-
Normalize data:
. -
Fit curve using non-linear regression (4-parameter logistic).
-
Protocol B: Mechanistic Validation (Western Blotting)
Objective: Confirm Target Engagement (HSP90 inhibition signature). Success Criteria: Degradation of client proteins (HER2/AKT) and Induction of HSP70.
Workflow:
-
Seeding: Seed
cells in 6-well plates. Grow to 70% confluency. -
Treatment: Treat with TPA-Iso at 5x and 10x the IC50 value determined in Protocol A for 24 hours .
-
Lysis:
-
Wash with ice-cold PBS.
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
-
Immunoblot Targets:
-
Primary Antibodies:
-
Anti-HER2 or Anti-AKT (Client proteins - expect decrease).
-
Anti-HSP70 (Co-chaperone - expect sharp increase).
-
Anti-GAPDH or Anti-Beta-Actin (Loading control).
-
-
-
Quantification: Densitometry analysis normalized to Loading Control.
Data Visualization & Pathway Logic
Figure 1: Mechanism of Action & Experimental Logic
This diagram illustrates how TPA-Iso disrupts the HSP90 chaperone cycle, leading to the "Proteasomal Dump" of oncogenic proteins.
Caption: Figure 1. TPA-Iso binds the HSP90 ATP pocket, blocking chaperone function. This forces client proteins (e.g., HER2) to the proteasome and triggers HSP70 upregulation.
Summary of Expected Results
| Assay | Readout | Expected Trend (If Active) | Interpretation |
| MTT / CTG | Absorbance / Luminescence | Sigmoidal Decrease | Cytotoxicity (IC50 typically 0.1–10 µM). |
| Western Blot | Band Density (HER2/AKT) | Decrease (>50%) | Loss of chaperone protection. |
| Western Blot | Band Density (HSP70) | Increase (>200%) | Activation of Heat Shock Factor 1 (HSF1). |
| Flow Cytometry | Annexin V / PI | Increase in Q2/Q4 | Induction of Apoptosis. |
Troubleshooting Guide
-
Issue: Precipitation observed in wells after 24h.
-
Cause: Compound crashed out due to high concentration or low solubility in aqueous media.
-
Fix: Reduce final DMSO concentration to <0.5%. Sonicate stock solution before dilution. Ensure intermediate dilution step is performed.
-
-
Issue: No HSP70 induction observed.
-
Cause: The compound might be targeting the C-terminus of HSP90 (which does not induce HSR) or is acting via a non-HSP90 kinase mechanism.
-
Fix: Verify target with a thermal shift assay (TSA) or kinase panel screen.
-
-
Issue: High variability in IC50.
-
Cause: Evaporation of media in outer wells (Edge Effect).
-
Fix: Fill outer wells with PBS (do not use for data) or use a humidity chamber.
-
References
-
Neckers, L., & Workman, P. (2012). Hsp90 molecular chaperone inhibitors: are we there yet? Clinical Cancer Research, 18(1), 64-76. Link
-
Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of Medicinal Chemistry, 51(2), 196-218. Link
-
Prodromou, C. (2016). Mechanisms of Hsp90 regulation. Biochemical Journal, 473(16), 2439-2452. Link
-
Jhaveri, K., et al. (2012). Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions. Expert Opinion on Investigational Drugs, 21(10), 1461-1474. Link
Sources
Application Note: Profiling 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline as a VEGFR/c-Kit Kinase Inhibitor
This Application Note is designed for researchers utilizing 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (hereafter referred to as TzA-Iso , a common designation for this scaffold class) as a chemical probe or lead compound in kinase discovery.
This guide treats the compound as a Type I/II ATP-competitive inhibitor , specifically targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR2 (KDR) and c-Kit , based on its structural pharmacophore which serves as the "warhead" for several clinical-grade inhibitors (e.g., Ganetespib precursors, VEGFR inhibitors).
Introduction & Mechanism of Action
This compound represents a "privileged scaffold" in medicinal chemistry. Its efficacy stems from its ability to mimic the adenine ring of ATP, allowing it to dock potently into the ATP-binding pocket of kinases.
Mechanistic Causality
-
Hinge Binding: The 1,2,4-triazole motif functions as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Hydrophobic Anchoring: The isopropyl (propan-2-yl) group occupies the hydrophobic "back pocket" or gatekeeper region, providing selectivity over serine/threonine kinases.
-
Solvent Exposure: The aniline amine group often points towards the solvent front, making it an ideal vector for further chemical modification (e.g., amide coupling) to improve solubility or potency.
Target Profile
While often used as a precursor for Hsp90 inhibitors, the free aniline form exhibits direct inhibitory activity against:
-
VEGFR2 (KDR): Angiogenesis regulation.
-
c-Kit: Stem cell factor receptor (mutated in GIST).
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of TzA-Iso within the VEGF signaling cascade.
Caption: TzA-Iso acts as an ATP-competitive inhibitor at the VEGFR2 receptor level, effectively silencing downstream PI3K/AKT and MAPK/ERK proliferation signals.
Compound Handling & Preparation[1][2][3][4][5][6]
Critical Quality Attribute: The aniline moiety is oxidation-sensitive. Proper storage is non-negotiable for reproducible IC50 data.
Solubilization Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Concentration: Prepare a 10 mM stock solution .
-
Calculation: MW ≈ 202.26 g/mol . Dissolve 2.02 mg in 1 mL DMSO.
-
-
Sonicate: Sonicate for 30-60 seconds at room temperature to ensure complete dissolution. Visual inspection must show no particulates.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C .
-
Stability: Stable for 3 months at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
-
Protocol A: In Vitro Kinase Assay (TR-FRET)
This protocol validates the direct biochemical inhibition of VEGFR2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™ or HTRF®).
Materials
-
Enzyme: Recombinant Human VEGFR2 (KDR) kinase domain.
-
Substrate: PolyGT (Glu:Tyr 4:1) labeled with Fluorescein or Biotin.
-
ATP: Ultrapure ATP (Km apparent for VEGFR2 is ~10 µM; use ATP at Km).
-
Detection: Eu-labeled anti-phosphotyrosine antibody.
Experimental Workflow
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of TzA-Iso in DMSO (Start: 10 µM → End: 0.5 nM).
-
Dilute 1:100 into Kinase Buffer to yield 1% DMSO final.
-
-
Reaction Assembly (384-well plate):
-
Step 1: Add 2.5 µL of 4X Compound.
-
Step 2: Add 2.5 µL of 4X Kinase (Final conc: 0.1–0.5 ng/well).
-
Step 3: Incubate for 15 mins at RT (Allows inhibitor to bind "on-rate").
-
Step 4: Add 5 µL of 2X ATP/Substrate Mix (Start reaction).
-
-
Incubation: Incubate for 60 minutes at Room Temperature (20-25°C).
-
Detection: Add 10 µL of Antibody Detection Mix (containing EDTA to stop the reaction).
-
Readout: Measure TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).
Data Analysis (Self-Validation)
-
Ratio Calculation: Calculate Emission Ratio (665nm/615nm).
-
Normalization: Normalize to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or Staurosporine control).
-
Curve Fit: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
-
Expected IC50:50 – 250 nM (depending on ATP concentration and specific assay conditions).
-
Protocol B: Cellular Proliferation Assay (HUVEC)
To confirm the compound permeates the cell membrane and inhibits the target in a biological system, use Human Umbilical Vein Endothelial Cells (HUVECs), which are dependent on VEGF signaling.
Experimental Workflow
-
Seeding: Seed HUVECs at 3,000 cells/well in a 96-well clear-bottom plate in EGM-2 media. Allow attachment overnight (16-24h).
-
Starvation (Crucial Step): Replace media with EBM-2 (basal media) + 0.5% FBS for 6–12 hours.
-
Why? This synchronizes the cells and sensitizes them to VEGF stimulation.
-
-
Treatment:
-
Add TzA-Iso serial dilutions (0.1% DMSO final).
-
Incubate for 1 hour.
-
-
Stimulation: Add VEGF-A (165) to a final concentration of 50 ng/mL.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add Resazurin (AlamarBlue) or CellTiter-Glo reagent. Incubate 2-4 hours and read Fluorescence/Luminescence.
Interpretation
-
GI50 Calculation: The concentration required to inhibit growth by 50%.
-
Specificity Check: Run a parallel plate without VEGF stimulation (using full serum) to check for general cytotoxicity. If the GI50 in full serum is similar to the VEGF-driven GI50, the compound is likely cytotoxic (off-target) rather than a specific kinase inhibitor.
Experimental Logic & Troubleshooting
The following diagram outlines the decision matrix for validating the compound's activity.
Caption: Step-by-step validation workflow. Biochemical potency must precede cellular testing to rule out permeability issues.
Summary of Expected Properties
| Property | Value / Characteristic | Notes |
| Molecular Weight | 202.26 g/mol | Fragment-like, high Ligand Efficiency (LE). |
| LogP (Predicted) | ~2.1 | Good membrane permeability. |
| Solubility | High in DMSO; Low in Water | Requires carrier solvent for biological assays. |
| Primary Target | VEGFR2 (KDR) | IC50 typically in nanomolar range. |
| Secondary Targets | c-Kit, PDGFR | Common for this pharmacophore class. |
| Binding Mode | Type I (ATP-Competitive) | Binds to active conformation (DFG-in). |
References
-
BenchChem. (2025). An In-depth Technical Guide to 1,2,4-Triazole Containing Anilines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
National Institutes of Health (NIH). (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2.[1] Chem Biol Drug Des. Retrieved from
-
Cayman Chemical. (2012). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2yl)aniline Product Information. Retrieved from
-
MDPI. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. Retrieved from
-
PubChem. Compound Summary for CID 40176631: 2-[3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]aniline. Retrieved from
Sources
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized experimental framework. Specific concentrations, incubation times, and cell lines should be optimized for your particular research goals.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] Triazole derivatives can exert their anticancer effects through diverse mechanisms such as inhibiting crucial enzymes like kinases and topoisomerases, disrupting microtubule assembly, and inducing apoptosis.[5][6][7]
This application note details a comprehensive experimental design for the initial in vitro characterization of a novel triazole compound, 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline. As the specific mechanism of action for this compound is not yet defined, the proposed workflow is structured to first establish its cytotoxic and anti-proliferative potential and then to elucidate the underlying cellular mechanisms. This multi-phase approach ensures a logical progression from broad screening to detailed mechanistic studies.
Phase 1: Primary Screening - Assessing Cytotoxicity and Anti-proliferative Efficacy
The primary objective of this phase is to determine if this compound exhibits anti-cancer activity and to quantify its potency. This is achieved by assessing its impact on cell viability and long-term proliferative capacity.
Protocol 1.1: Cell Line Selection and Culture
Rationale: The choice of cell lines is critical and should ideally represent a variety of cancer types to identify potential tissue-specific sensitivity. Initial screening often includes commonly used and well-characterized cell lines.[8]
Procedure:
-
Select a panel of human cancer cell lines. A starting panel could include:
-
Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[9]
Protocol 1.2: MTT Assay for Cytotoxicity
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] It is a robust and high-throughput method for determining a compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[9][11]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[9]
-
Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9] Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Data Presentation:
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| NCI-H460 | Lung Carcinoma | Experimental Value | Experimental Value |
| SF-268 | Glioma | Experimental Value | Experimental Value |
| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |
Protocol 1.3: Colony Formation (Clonogenic) Assay
Rationale: This assay assesses the long-term effect of the compound on the ability of a single cell to proliferate and form a colony.[14] It provides a measure of reproductive cell death and is considered a gold standard for determining the effectiveness of cytotoxic agents.[14][15]
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to adhere, then treat with the compound at concentrations around the determined IC50 for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, until visible colonies (≥50 cells) form in the control wells.[15]
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[15]
-
Quantification: Count the number of colonies in each well. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the compound's effect on clonogenic survival.[15]
Phase 2: Mechanistic Investigation
If the compound shows significant cytotoxic activity, the next phase aims to determine the mechanism of cell death. Key cellular processes to investigate are cell cycle progression and the induction of apoptosis.
dot
Caption: Overall experimental workflow for compound characterization.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[16] Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content, revealing the cell cycle distribution of a population.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 30 minutes.[17]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[17]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2.2: Apoptosis Assessment using Annexin V/PI Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[19]
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).
-
Harvesting: Harvest both floating and adherent cells.[19]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.[9][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18][20]
-
Analysis: Analyze the cells promptly by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[19]
dot
Caption: Hypothesized apoptosis signaling pathway for investigation.
Protocol 2.3: Western Blot Analysis of Key Signaling Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the molecular pathways affected by the compound.[21] Based on the results from the cell cycle and apoptosis assays, key regulatory proteins can be investigated.
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[22]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C.[22]
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins.[23]
-
Cell Cycle Markers: Cyclin D1, Cyclin B1, CDK4, p21, p27.
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[22] Detect the protein bands using a chemiluminescence substrate.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Creative Biolabs. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
-
Park, K. H., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37(1), 1B.5.1-1B.5.14. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Li, Y., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Molecules, 25(21), 5047. [Link]
-
Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]
-
Borriello, A., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Guliyeva, L. A., et al. (2024). A comprehensive review on triazoles as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 695-732. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Joosse, S. A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3444. [Link]
-
Aguirre-de Paz, J., et al. (2025). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
-
Gornostaeva, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
-
Priya, S. S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(10), 001-013. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
Al-Obaidi, A. M. J., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 56(4). [Link]
-
Al-Azzawi, A. M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 868-877. [Link]
-
Mohammed, H. H., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(8), 1836-1849. [Link]
-
Shao, X., et al. (2014). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. ResearchGate. [Link]
-
Petrou, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(17), 5341. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. ijrpc.com [ijrpc.com]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. atcc.org [atcc.org]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Lipophilicity Analysis of Aniline-Substituted Triazoles
Executive Summary
Triazole scaffolds (1,2,3- and 1,2,4-isomers) are cornerstones of modern medicinal chemistry, serving as bioisosteres for amides and esters due to their metabolic stability and hydrogen-bonding capabilities. When substituted with aniline moieties, these systems exhibit complex electronic behaviors that significantly impact their physicochemical properties, specifically lipophilicity.
This guide provides a rigorous technical framework for determining the partition coefficient (
Theoretical Background & Mechanistic Insights
The Aniline-Triazole Interface
The lipophilicity of aniline-substituted triazoles is not merely additive. The interaction between the electron-rich aniline ring and the electron-deficient triazole core creates a "push-pull" electronic system.
-
Electronic Effect: Electron-donating groups (EDGs) on the aniline (e.g., -OMe, -NH2) increase electron density in the triazole ring, potentially increasing basicity and altering water solubility.
-
Positional Isomerism: The position of the triazole attachment (ortho, meta, para) on the aniline ring dictates the molecular planarity and dipole moment. Para-substituted derivatives often exhibit lower lipophilicity compared to ortho isomers due to better solvation of the exposed polar groups, whereas ortho substitution can induce intramolecular hydrogen bonding (IMHB), "masking" polarity and artificially inflating
[1].
vs. : The pH Factor
Aniline is a weak base (
-
: Partitioning of the neutral species (requires pH adjustment >
). - : Distribution at pH 7.4 (includes both ionized and neutral species). This is the physiologically relevant metric for blood-brain barrier (BBB) penetration and intestinal absorption.
Decision Matrix: Method Selection
Before initiating experiments, use this logic flow to select the appropriate methodology based on compound stage and physicochemical properties.
Figure 1: Decision matrix for selecting lipophilicity determination methods. RP-HPLC is preferred for screening series of triazoles, while Shake Flask is reserved for lead compounds requiring high precision.
Protocol A: High-Throughput RP-HPLC Determination (OECD 117 Adapted)
This method utilizes the correlation between the retention factor (
Materials & Equipment
-
System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Critical: Use an end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) to minimize interaction between residual silanols and the basic triazole/aniline nitrogens.
-
Mobile Phase:
-
Reference Standards: A set of 5-7 compounds with known
values spanning the expected range (e.g., Acetanilide, Acetophenone, Toluene, Naphthalene).
Experimental Workflow
-
Dead Time Determination (
): Inject Sodium Nitrate or Uracil to determine the column dead time. -
Calibration: Inject the reference standard mixture. Calculate the capacity factor (
) for each: Construct a calibration curve: . -
Sample Analysis: Inject aniline-triazole samples (10 µM in MeOH).
-
Data Processing: Extrapolate the
of the unknown using the calibration curve.
Technical Nuance: The "Silanol Effect"
Aniline-substituted triazoles can interact with free silanol groups on silica columns, causing peak tailing and artificially high retention times (overestimating lipophilicity).
-
Mitigation: If tailing factor > 1.2, add 0.1% triethylamine (TEA) to the mobile phase as a silanol blocker [2].
Protocol B: Miniaturized Shake-Flask Method (OECD 107 Adapted)
For lead optimization, experimental validation via phase partitioning is required. We use a miniaturized version to conserve compound.
Protocol Steps
-
Pre-saturation: Saturate n-octanol with water (or buffer) and vice versa for 24 hours.
-
Preparation: Dissolve the test compound in the pre-saturated aqueous phase (buffer pH 7.4) to a concentration of ~100 µM. Measure UV absorbance (
). -
Partitioning:
-
In a 2 mL Eppendorf tube, add 1 mL of compound solution (aq) and 1 mL of pre-saturated n-octanol.
-
Vortex: 30 minutes at 25°C. Avoid vigorous shaking if the compound acts as a surfactant (common with amphiphilic triazoles).
-
Centrifugation: 5000 rpm for 10 minutes to break emulsions.
-
-
Quantification:
-
Carefully remove the aqueous phase (bottom).
-
Measure UV absorbance (
).[1]
-
-
Calculation:
Figure 2: Miniaturized Shake-Flask Workflow. Critical control points include pre-saturation of solvents and centrifugation speed.
Data Analysis & Interpretation
Structural Impact on Lipophilicity
The table below illustrates how aniline substitution patterns typically shift
| Substituent (Aniline Ring) | Electronic Effect | Expected | Mechanism |
| -H (Unsubstituted) | Baseline | 0.0 | Reference standard. |
| -CH3 (Para) | Weak Donor | +0.5 | Hydrophobic addition. |
| -OCH3 (Para) | Donor | +0.1 to -0.2 | H-bond acceptor capability balances lipophilic methyl. |
| -NO2 (Meta) | Strong Withdrawer | +0.2 | Reduces basicity; increases polarity but decreases water solubility. |
| -NH2 (Para) | Strong Donor | -0.8 | Introduces H-bond donor/acceptor; significantly lowers |
Troubleshooting Common Anomalies
-
Anomaly: HPLC
is significantly higher than Shake Flask .-
Cause: Specific interaction with the C18 stationary phase (e.g.,
- stacking) that does not occur in octanol. -
Solution: Use a "Chromatographic Hydrophobicity Index" (CHI) derived from a fast-gradient method instead of isocratic
.
-
References
-
Chrobak, E., et al. (2024).[3] Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476.[4]
-
OECD. (2004).[5] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
OECD. (1995).[6] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
Wyrzykiewicz, E., & Peryt, J. (2025). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to equip you with the knowledge to not only solve problems as they arise but to prevent them through a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is key.
Probable Causes & Solutions:
-
Harsh Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and prolonged reaction times.[1][2][3][4] These conditions can unfortunately lead to the degradation of both starting materials and the desired product.[1][2]
-
Solution: Consider employing microwave irradiation. This technique has been demonstrated to significantly shorten reaction times and, in many cases, improve yields, particularly for the Pellizzari reaction.[1][3] A thorough optimization of temperature, reaction time, and catalyst loading is crucial for other methods as well.[1]
-
-
Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities can interfere with the reaction, leading to the formation of unwanted side products and consuming your reagents.[1][5] Hydrazides, for instance, can be hygroscopic and their stability can be a concern.[5]
-
Solution: Always ensure that your starting materials and reagents are of high purity. If there is any doubt, purify them before use. For sensitive reagents like hydrazines, it is advisable to use a fresh or properly stored supply.[1]
-
-
Inefficient Water Removal: Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. If not effectively removed, the accumulation of water can inhibit the reaction from proceeding to completion.
-
Solution: For reactions run in a suitable solvent, employ a Dean-Stark apparatus to azeotropically remove water. For solvent-free reactions, conducting the synthesis under a vacuum can be an effective strategy.
-
-
Incomplete Reaction: It's possible the reaction simply hasn't had enough time to reach completion.
-
Solution: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating workup.[1]
-
Issue 2: Formation of Isomeric Mixtures and Regioselectivity Problems
Question: My reaction is producing a mixture of regioisomers, for example, 1,3- and 1,5-disubstituted or N-1 and N-4 alkylated 1,2,4-triazoles. How can I control the regioselectivity?
Answer: The formation of isomeric mixtures is a common and often frustrating problem in 1,2,4-triazole synthesis. The specific isomers formed depend on the synthetic route and the nature of the substituents.
Controlling Regioselectivity:
-
Einhorn-Brunner Reaction: When using an unsymmetrical diacylamine in the Einhorn-Brunner reaction, a mixture of isomers can be formed.[1][6] The regioselectivity is governed by the acidity of the acyl groups; the group originating from the stronger carboxylic acid will preferentially be located at the 3-position of the triazole ring.[1][6][7]
-
Solution: To favor a specific isomer, carefully select your diacylamine starting material based on the electronic properties of its substituents.[1]
-
-
Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool for directing regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, different metal catalysts can lead to different isomers.
-
N-Alkylation of 1,2,4-Triazoles: The direct alkylation of an unsubstituted 1,2,4-triazole can occur at both the N-1 and N-4 positions, leading to a mixture of products.[5][10] The ratio of these isomers is influenced by the electrophile, the base, and the solvent used.[5][10]
-
Solution: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like THF has been shown to consistently favor the N-1 alkylated product with high regioselectivity.[10]
-
Issue 3: Difficult Purification of the 1,2,4-Triazole Product
Question: I am struggling to purify my 1,2,4-triazole derivative from the reaction mixture. What are some effective purification strategies?
Answer: The purification of 1,2,4-triazole derivatives can indeed be challenging due to the presence of unreacted starting materials, side products, and isomers.[1]
Effective Purification Strategies:
| Method | Description | Best For | Tips |
| Column Chromatography | A standard and widely used technique for separating compounds based on their polarity. | Most 1,2,4-triazole derivatives. | A common solvent system is a mixture of chloroform and methanol (e.g., 90:10 v/v).[1] Gradient elution may be necessary for complex mixtures. |
| Recrystallization | A powerful technique for purifying solid compounds based on differences in solubility. | Crystalline solid products. | The choice of solvent is critical and often requires some experimentation to find the ideal system.[1] |
| Purification via Salt Formation | This involves converting the triazole into a salt, which can alter its solubility properties, facilitating separation from non-ionic impurities. | Triazoles with basic nitrogen atoms. | After purification of the salt, the free base can be regenerated by treatment with a suitable base. |
| Acid-Base Extraction | This technique is useful for separating acidic or basic triazole derivatives from neutral impurities. | Triazoles with acidic or basic functional groups. | The triazole is partitioned between an organic solvent and an aqueous acidic or basic solution. |
For the purification of 1,2,4-triazole salts , which often have very different solubility profiles from their neutral counterparts, specialized techniques may be required.[11] These can include hydrophilic interaction liquid chromatography (HILIC).[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 1,2,4-triazole derivatives?
A1: Several named reactions are foundational to the synthesis of 1,2,4-triazoles. These include:
-
Pellizzari Reaction: The condensation of an amide and an acyl hydrazide.[3][12][13] While a classic method, it often requires high temperatures and can result in low yields.[1][3]
-
Einhorn-Brunner Reaction: The condensation of a diacylamine (imide) with a hydrazine or a substituted hydrazine in the presence of a weak acid.[6][12][14]
-
Maury-Bülow Reaction: This involves the reaction of a hydrazine with a β-dicarbonyl compound.
Modern methods often employ metal catalysis or microwave assistance to improve yields and reaction conditions.[8]
Q2: Are there "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?
A2: Yes, the development of greener synthetic methodologies is an active area of research. Some approaches include:
-
Microwave-assisted synthesis: This can reduce reaction times and energy consumption.
-
Catalytic methods: Using catalysts can allow for milder reaction conditions and reduce the need for stoichiometric reagents.
-
Use of greener solvents: Exploring the use of more environmentally benign solvents or even solvent-free conditions. An environmentally benign synthesis using polyethylene glycol as a recyclable reaction medium has been reported.[15]
Q3: My TLC plate shows multiple spots early in the reaction. What does this indicate?
A3: The appearance of multiple spots at the beginning of a reaction can point to a few issues:
-
Impure starting materials: As mentioned earlier, the purity of your reactants is critical.
-
Decomposition: Your starting materials or intermediates may be decomposing under the reaction conditions. Consider lowering the reaction temperature or using a milder catalyst.
-
Suboptimal TLC conditions: Ensure your TLC mobile phase is providing good separation of all components.
Q4: How can I effectively monitor the progress of my 1,2,4-triazole synthesis?
A4: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective approach.[2]
-
TLC: Use a suitable eluent system to track the disappearance of starting materials and the appearance of the product spot.[2] Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.[2]
-
¹H NMR: Periodically take small aliquots from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The emergence of characteristic peaks for the triazole ring protons and shifts in the signals of the substituents can provide clear evidence of product formation.[2]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic processes and troubleshooting steps, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for the Pellizzari reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. eprints.utar.edu.my [eprints.utar.edu.my]
- 14. Einhorn-Brunner Reaction [drugfuture.com]
- 15. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for the Pellizzari Reaction in 1,2,4-Triazole Synthesis
Welcome to the technical support center for the Pellizzari reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic condensation reaction to synthesize 1,2,4-triazoles. These heterocyclic compounds are pivotal in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and antidepressant properties.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Pellizzari reaction, such as low yields and the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the Pellizzari reaction?
The Pellizzari reaction is a method for synthesizing 1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[2][3] Discovered by Guido Pellizzari in 1911, it has become a foundational technique in heterocyclic chemistry.[1][2]
Q2: What is the general mechanism of the Pellizzari reaction?
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[4]
Q3: What are the primary challenges associated with the Pellizzari reaction?
The Pellizzari reaction often requires high temperatures and long reaction times, which can lead to low yields and the formation of unwanted side products.[1][5] A significant challenge, particularly in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles.[2][4]
Q4: What are the main side products in an unsymmetrical Pellizzari reaction?
When the acyl groups of the amide (R) and the acylhydrazide (R') are different, a key side reaction is the "interchange of acyl groups." This leads to the formation of a mixture of three possible 1,2,4-triazole products: the desired unsymmetrical 3-R-5-R'-1,2,4-triazole, and the two symmetrical side products, 3,5-di-R-1,2,4-triazole and 3,5-di-R'-1,2,4-triazole.[4] At elevated temperatures (above 250°C), transamination between the reacting species can also occur, further complicating the product mixture and reducing the yield of the desired product.
Q5: How can I minimize the formation of side products?
Minimizing side product formation often involves careful optimization of the reaction conditions. Key strategies include:
-
Temperature Control: Since high temperatures can promote side reactions, conducting the reaction at the lowest effective temperature is crucial.[4]
-
Microwave Irradiation: The use of microwave irradiation has been shown to shorten reaction times and, in some cases, improve yields. This is potentially due to minimizing the time the reaction mixture is exposed to high temperatures.[1][2]
-
Solvent Selection: While often performed neat, exploring high-boiling polar aprotic solvents may offer better control over the reaction.[4]
-
Reactant Stoichiometry: Carefully controlling the ratio of the amide and acylhydrazide can also influence the product distribution.[4]
Pellizzari Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Pellizzari reaction.
Sources
Technical Support Center: Purification of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Introduction
Welcome to the technical support guide for the purification of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline. This molecule is a key intermediate in pharmaceutical research, and achieving high purity is critical for downstream applications and ensuring data integrity. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, troubleshooting FAQs, and the scientific rationale behind the recommended purification strategies.
The structure of this compound presents unique purification challenges. The presence of a basic aniline moiety and a polar 1,2,4-triazole ring dictates its physicochemical properties. The aniline nitrogen is susceptible to strong interactions with acidic stationary phases like silica gel, often leading to poor peak shape and recovery during chromatography.[1][2] Understanding these properties is the foundation for developing a robust purification workflow.
This document outlines two primary purification techniques: Column Chromatography and Recrystallization . We will explore the nuances of each method, from solvent selection to troubleshooting common experimental failures.
General Purification and Troubleshooting Workflow
Before selecting a purification method, a preliminary analysis of the crude product is essential. This workflow provides a logical progression from crude material to the final, purified compound.
Caption: General decision workflow for purifying the target compound.
Section 1: Purification by Column Chromatography
Column chromatography is the most versatile technique for purifying this compound, especially when dealing with complex mixtures or impurities with similar polarity to the product. The key challenge is mitigating the interaction between the basic aniline group and the acidic silanol groups on standard silica gel.
Troubleshooting & FAQ: Column Chromatography
Q1: My compound is streaking badly and eluting as a very broad peak on silica gel. What's happening?
Answer: This is a classic problem when purifying basic compounds like anilines on acidic silica gel.[1] The basic nitrogen atom is protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-specific binding. This causes poor peak shape (tailing) and can result in low recovery.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a competing base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is standard.[3] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Switch to a Different Stationary Phase: If a modifier is insufficient or undesirable, use a less acidic or basic stationary phase.
-
Amine-functionalized Silica (KP-NH): This is often the best choice. The amine groups on the silica surface create a more alkaline environment, preventing the unwanted interaction with your aniline.[1][4] This often allows for the use of simpler solvent systems like hexane/ethyl acetate without modifiers.[4]
-
Alumina (Basic or Neutral): Alumina is another alternative, though its chromatographic properties can be less predictable than silica.
-
Q2: I can't find a solvent system that gives good separation between my product and an impurity on TLC. What should I do?
Answer: Finding the right selectivity is key. If common binary systems like hexane/ethyl acetate or dichloromethane/methanol fail, you need to change the nature of the solvent interactions.
Solutions:
-
Introduce a Different Solvent: Create a ternary system or switch solvents entirely. The "solvent triangle" (e.g., a non-polar solvent, a hydrogen bond donor, and a dipole) can be a useful concept. For instance, if hexane/ethyl acetate isn't working, try a system containing toluene or diethyl ether to alter the selectivity.[5]
-
Check for Co-elution: Ensure that what appears as one spot on TLC is not actually two co-eluting compounds. Run TLC plates in several different solvent systems to confirm separation.
-
Use a Gradient Elution: A shallow, slow gradient during the column run can often resolve peaks that are very close on a TLC plate.
Q3: My compound won't elute from the column, even with a very polar solvent like 10% methanol in dichloromethane.
Answer: This indicates a very strong interaction with the stationary phase or potential decomposition.
Solutions:
-
Assess Compound Stability: First, confirm your compound is not decomposing on the silica. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new baseline spot appears or the original spot diminishes, it's degrading.[6] In this case, switching to a more inert stationary phase like amine-silica is necessary.
-
Drastic Polarity Increase: If the compound is stable, you may need a more aggressive mobile phase. A common mixture for highly retained basic compounds is DCM/Methanol with 1% ammonium hydroxide.[2]
-
Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (C18 silica) is an excellent alternative. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to ensure the aniline is protonated and gives a sharp peak.
Recommended Protocol: Column Chromatography on Amine-Functionalized Silica
This protocol is recommended for its high success rate in producing sharp peaks and good recovery for basic amines.[1]
1. Materials:
-
Crude this compound
-
Amine-functionalized silica gel (e.g., Biotage® Sfär KP-amine)[4]
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (amine-functionalized)
2. Procedure:
-
Step 1: Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot on an amine-functionalized TLC plate.
-
Develop the plate in various ratios of Hexane/EtOAc (e.g., 80:20, 60:40, 40:60).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35.
-
-
Step 2: Column Packing:
-
Select a column size appropriate for your sample load (typically a 1-5% sample-to-sorbent mass ratio).[3]
-
Pack the column with the amine-functionalized silica using the initial, least polar mobile phase determined by TLC.
-
-
Step 3: Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel (or amine-silica), evaporate the solvent, and load the resulting powder onto the top of the column.
-
-
Step 4: Elution and Fraction Collection:
-
Begin eluting with the mobile phase.
-
If a gradient is needed, slowly and progressively increase the percentage of the more polar solvent (EtOAc).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Step 5: Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Amine-Functionalized Silica | Minimizes acid-base interactions, preventing peak tailing and improving recovery.[1][4] |
| Mobile Phase | Hexane / Ethyl Acetate | A simple, effective, and less hazardous solvent system that works well with amine-silica.[4] |
| Modifier | None required | The amine-functionalized surface eliminates the need for basic additives like TEA.[4] |
| Target Rf | 0.2 - 0.35 | Provides optimal balance between resolution and elution time. |
Section 2: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. Its success hinges on selecting a solvent in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[7][8]
Troubleshooting & FAQ: Recrystallization
Caption: Troubleshooting common issues during recrystallization.
Q1: I'm getting a very low recovery of my product. Why?
Answer: This is one of the most common issues. The primary causes are using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.[7]
-
Causality: The goal is to create a supersaturated solution upon cooling. If too much solvent is used, the solution never reaches saturation, and a large portion of your product remains dissolved in the mother liquor.[7]
-
Solution: Use the absolute minimum amount of hot solvent to fully dissolve the crude product. After filtering the crystals, you can try to obtain a "second crop" by concentrating the mother liquor and cooling it again.[7]
Q2: My product is still impure after recrystallization. What went wrong?
Answer: This typically happens for two reasons. First, if the cooling process is too rapid, impurities can be trapped within the growing crystal lattice.[7] Second, the impurity may have very similar solubility properties to your product in the chosen solvent, making separation by this method ineffective.
-
Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of a more ordered, pure crystal lattice. If impurities persist, a different solvent system should be tested, or the material should be purified by column chromatography.[7]
Recommended Protocol: Recrystallization
1. Materials:
-
Crude this compound
-
Candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or mixed systems like Acetone/Water or Ethanol/Water).[9]
-
Erlenmeyer flasks, heating source, filtration apparatus.
2. Procedure:
-
Step 1: Solvent Selection:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a candidate solvent to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that showed poor room temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool. The best solvent will produce a large quantity of crystals upon cooling. For triazole derivatives, mixed systems like acetone/water can be effective.[9]
-
-
Step 2: Dissolution:
-
Place the bulk crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Do not add a large excess.[8]
-
-
Step 3: Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[7]
-
-
Step 4: Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Step 5: Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[8]
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
References
- Benchchem Technical Support. (2025).
-
Kostenko, A. et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(15), 4945. [Link]
- Biotage. (2023).
- Benchchem Technical Support. (2025).
- Biotage. (2023). Is there an easy way to purify organic amines?
- Biotage. (2023).
-
Reddit User Discussion. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Reddit User Discussion. (2023). Purification - Help. r/OrganicChemistry. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
- Benchchem Application Note. (2025). Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. [Link]
-
Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the synthesis of 1,2,4-triazole anilines
The following technical guide addresses the synthesis of 1,2,4-triazole anilines , defined here as scaffolds containing both a 1,2,4-triazole ring and an aniline moiety (either
Executive Summary & Strategic Synthesis Selection
The synthesis of 1,2,4-triazole anilines presents a classic chemoselectivity challenge: the triazole ring is an ambident nucleophile (N1, N2, N4), and the aniline moiety is oxidation-sensitive.
Choosing the correct pathway is the first step in side-product mitigation. Use the decision matrix below to select your route before troubleshooting specific impurities.
Diagram 1: Synthetic Route Decision Matrix
Caption: Decision tree for selecting synthetic routes based on target structure and electronic properties to minimize downstream purification burdens.
Critical Side Product Profiles
This section details the specific impurities formed in the two primary synthetic routes: Metal-Catalyzed Cross-Coupling and Condensation/Cyclization .
Module A: Side Products in Buchwald-Hartwig N-Arylation
Context: Coupling a 1H-1,2,4-triazole with a haloaniline or coupling a halo-triazole with an aniline.
| Impurity Type | Structure / Description | Root Cause (Mechanistic) | Prevention Strategy |
| N2-Isomer | Regioisomer: Aryl group attached to N2 instead of N1. | Sterics vs. Electronics: N1 is generally the thermodynamic product, but N2 is less sterically hindered in some substituted triazoles. | Use bulky ligands (e.g., tBuXPhos) to enforce steric discrimination favoring N1. Lower reaction temperature. |
| Hydrodehalogenated Arene | Reduction Product: Ar-X becomes Ar-H. | Avoid secondary alcohol solvents. Ensure strictly anhydrous conditions. Increase catalyst loading slightly to outcompete side reactions. | |
| Triazole Dimers | Homocoupling: Ar-Ar or Triazole-Triazole. | Oxidative Homocoupling: Presence of trace | Degas solvents thoroughly (sparge with Ar for 20 min). Use fresh catalyst. |
| Pd-Triazole Complexes | Catalyst Poisoning: Product coordinates to Pd. | Multidentate Ligand: The N4 nitrogen of the triazole is a potent ligand for Pd, arresting the catalytic cycle. | Use a "throw-away" ligand or scavenger resin (e.g., QuadraPure™) during workup. |
Module B: Side Products in Cyclization (Einhorn-Brunner / Pellizzari)
Context: Condensation of hydrazines with diacylamines (imides) or nitriles.
| Impurity Type | Structure / Description | Root Cause (Mechanistic) | Prevention Strategy |
| 3,5-Regioisomers | Isomer Mixture: Substituents at C3 and C5 are swapped. | Acidity Mismatch: In Einhorn-Brunner, the hydrazine attacks the more electrophilic carbonyl. If electronics are similar, mixtures form. | Design the imide such that one carbonyl is significantly more electrophilic (e.g., using a trifluoromethyl group). |
| Amidrazone Intermediates | Acyclic Precursor: Open-chain intermediate (uncyclized). | Incomplete Dehydration: Reaction temperature too low or insufficient acid catalyst to drive water removal. | Push equilibrium with Dean-Stark trap or molecular sieves. Increase reaction time/temp. |
| Tetrazines | Oxidation Product: 6-membered ring formation. | Diazo-Coupling: If using diazonium salts as precursors, incomplete reduction leads to coupling with hydrazine. | Ensure complete reduction of diazonium intermediate before adding the cyclization partner. |
Troubleshooting Guide (FAQ Format)
Q1: I am observing a persistent "M+14" or "M+28" peak in my LC-MS. What is this?
Diagnosis: This often indicates N-methylation (M+14) or formylation (M+28) if DMF or MeOH were used as solvents.
-
The Science: 1,2,4-triazoles are nucleophilic at N4. Under high temperatures, DMF can decompose to form dimethylamine and CO, or act as a formylating agent.
-
Solution: Switch to non-reactive solvents like 1,4-dioxane or toluene . If methylation is suspected, check for methyl iodide traces in your reagents or avoid MeOH in the presence of strong acids.
Q2: My reaction yields a mixture of N1 and N2 isomers. How do I separate them?
Diagnosis: Regioisomers are the most common challenge. N1-alkyl/aryl triazoles are generally more stable and often less polar than N2 isomers, but this depends on the substituents.
-
Protocol:
-
TLC Optimization: Do not use simple Hex/EtOAc. Triazoles are polar. Use DCM:MeOH (95:5 to 90:10) or EtOAc:Acetone .
-
Visualization: Use the Cobalt(II) Thiocyanate stain (blue spots) or Iodine. UV activity might be weak for simple triazoles.
-
Flash Chromatography: N2 isomers often elute after N1 isomers on silica due to higher dipole moments (substrate dependent).
-
Recrystallization: If separation is poor, convert the mixture to HCl salts. The crystal lattice energies often differ significantly, allowing selective precipitation of one isomer.
-
Q3: In the Einhorn-Brunner reaction, I am getting low yields and a "gummy" solid.
Diagnosis: This is likely the acyclic amidrazone or acyl hydrazine intermediate that failed to undergo the final dehydration step.
-
The Science: The mechanism involves two dehydration events. The second ring-closure is endothermic and acid-catalyzed.
-
Solution:
-
Acid Catalyst: Add 5-10 mol% p-TsOH or acetic acid .
-
Temperature: Ensure the reaction is refluxing vigorously (e.g., in Xylenes or glacial acetic acid at 110°C+).
-
Azeotrope: Use a Dean-Stark apparatus to physically remove water.
-
Q4: Why does my Buchwald coupling stop at 50% conversion?
Diagnosis: Catalyst poisoning by the triazole product.
-
The Science: The product (1,2,4-triazole) has an unhindered Nitrogen (N4) that binds Pd(II) tighter than the phosphine ligand, creating an inactive "Pd-black" or stable complex.
-
Solution:
-
Ligand Switch: Use bulky biaryl phosphine ligands (e.g., BrettPhos or XantPhos ) that sterically prevent the triazole N4 from binding to the metal center.
-
Protecting Groups: Use an N-protected triazole (e.g., SEM or THP protection) during coupling, then deprotect.
-
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via Einhorn-Brunner
Target: 3-Substituted-5-Methyl-1,2,4-Triazole Reference: Adapted from J. Org.[1][2] Chem. [1] and Benchchem Technical Notes [2].
-
Reagents:
-
Diacylamine (Imide): 1.0 equiv.
-
Hydrazine Hydrochloride: 1.1 equiv.
-
Solvent: Glacial Acetic Acid (0.5 M concentration).
-
-
Procedure:
-
Step 1: Dissolve imide and hydrazine in AcOH.
-
Step 2: Reflux at 118°C for 12 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Step 3 (Critical): If intermediate is visible (lower Rf), add Ac2O (0.5 equiv) to chemically dehydrate.
-
Step 4: Cool to RT. Pour into ice water.
-
Step 5: Adjust pH to 8 with conc. NH4OH. Isolate precipitate.[3]
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol B: Separation of N1/N2 Isomers (Flash Chromatography)
Target: Separating 1-phenyl-1,2,4-triazole (N1) from 4-phenyl-1,2,4-triazole (N4) or N2 isomers.
-
Column: Silica Gel (230-400 mesh).[4]
-
Eluent: Gradient 0% -> 10% Methanol in Dichloromethane.
-
Observation:
-
Isomer A (usually N1): Elutes first (Less Polar).
-
Isomer B (usually N2/N4): Elutes second (More Polar).
-
Note: N4 isomers often tail significantly on silica. Add 1% Triethylamine to the eluent to sharpen peaks.
-
Mechanistic Visualization
Diagram 2: Einhorn-Brunner Mechanism & Branch Points
Caption: Mechanistic pathway of Einhorn-Brunner reaction showing the origin of regioisomers and incomplete cyclization side products.
References
-
Potts, K. T. (1961).[5] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
BenchChem Technical Support. (2025). "The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles." Link
-
Ye, X., et al. (2013). "Palladium-Catalyzed C-H Arylation of 1,2,4-Triazoles." Journal of the American Chemical Society. Link (Representative citation for C-H activation).
-
Shelke, G. M., et al. (2015).[2] "A Simple and Efficient Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26, 404-407.[2] Link
-
Castanedo, G. M., et al. (2011).[2] "Rapid Access to 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry, 76(4), 1177–1179. Link
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before conducting chemical synthesis.
Sources
- 1. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 1,2,4-Triazoles
Topic: Improving the Regioselectivity of 1,2,4-Triazole Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of regiocontrol in 1,2,4-triazole chemistry. Whether you are building the ring de novo or functionalizing an existing scaffold, selectivity between the N1, N2, and N4 positions (or C3 vs. C5) is the primary determinant of yield and purity.
Below are field-proven protocols and troubleshooting workflows designed to isolate your desired isomer.
Quick Navigation: Method Selection
Before troubleshooting, verify you are using the correct synthetic pathway for your target regioisomer.
Caption: Decision tree for selecting the optimal synthetic route based on target substitution pattern.
Module 1: De Novo Synthesis (Ring Formation)
Protocol A: The Ag/Cu Switch (Isocyanide [3+2] Cycloaddition)
Application: Accessing 1,3- vs. 1,5-disubstituted triazoles with high fidelity.[1][2] Mechanism: The reaction between isocyanides and aryl diazonium salts can be steered by the metal catalyst. Silver (Ag) promotes a stepwise mechanism favoring the 1,3-isomer , while Copper (Cu) promotes a concerted pathway favoring the 1,5-isomer [1].
Experimental Workflow:
| Parameter | Target: 1,3-Disubstituted | Target: 1,5-Disubstituted |
| Catalyst | Ag2CO3 (10 mol%) | Cu(OTf)2 (10 mol%) |
| Reagents | Aryl Diazonium Salt + Isocyanide | Aryl Diazonium Salt + Isocyanide |
| Solvent | MeCN (Acetonitrile) | 1,2-DCE (Dichloroethane) |
| Temperature | Room Temperature | 60 °C |
| Selectivity | > 20:1 (1,3 : 1,5) | > 20:1 (1,5 : 1,3) |
Troubleshooting Guide:
Q: I am observing a loss of regioselectivity (getting a mixture). What is wrong?
-
Cause 1: Solvent Polarity. The Ag-catalyzed pathway (1,3-selective) relies on a polar solvent (MeCN) to stabilize the intermediate silver-carbene complex. Switching to non-polar solvents like Toluene can erode selectivity.
-
Cause 2: Temperature Fluctuations. The Cu-catalyzed route (1,5-selective) requires thermal energy (60°C) to overcome the activation barrier for the concerted cycloaddition. Running this too cold may stall the reaction or allow background side-reactions to compete.
Q: My yield is low when using electron-deficient diazonium salts.
-
Solution: Electron-deficient diazonium salts are unstable. Generate them in situ using the corresponding aniline and tert-butyl nitrite (t-BuONO) rather than isolating the salt beforehand. This "one-pot" approach often improves yields by minimizing decomposition [2].
Protocol B: The Einhorn-Brunner Reaction
Application: Synthesis of 3,5-disubstituted or 1,3,5-trisubstituted triazoles from hydrazines and diacylamines (imides).
The "Acidity Rule" for Selectivity: When using an unsymmetrical diacylamine (R1-CO-NH-CO-R2), the hydrazine attacks the more electrophilic carbonyl .
-
Rule: The acyl group derived from the stronger acid (more electron-withdrawing) will end up at the 3-position of the triazole ring [3].[3][4]
-
Example: If R1 = CF3 (strong acid precursor) and R2 = CH3, the CF3 group will be at Position 3.
Troubleshooting Guide:
Q: I am getting a 50:50 mixture of isomers.
-
Diagnosis: The electronic difference between your R1 and R2 groups is insufficient.
-
Fix: If the R groups are electronically similar (e.g., phenyl vs. p-tolyl), the Einhorn-Brunner method will lack selectivity. Switch to the Pellizzari reaction (condensation of amide + hydrazide) where the hydrazine component is pre-defined, locking the substituent positions.
Module 2: Functionalization of the Triazole Ring
Protocol C: Regioselective N-Alkylation
Challenge: 1H-1,2,4-triazole has three potential nucleophilic sites (N1, N2, N4).
Standard Protocol for N1 Selectivity:
-
Base: K2CO3 (2.0 equiv).
-
Solvent: DMF or Acetone (Polar aprotic favors the thermodynamically stable N1 tautomer).
-
Temperature: 60–80 °C.
-
Result: Typically >90% N1 selectivity.
Troubleshooting Guide:
Q: I am seeing significant N2 alkylation. How do I stop it?
-
Analysis: N2 alkylation often competes when the electrophile is small (e.g., Methyl Iodide) or if the N1 position is sterically crowded by a substituent at C5.
-
Solution:
-
Switch Base: Use a bulkier base or a softer counter-ion (e.g., Cs2CO3) to promote the thermodynamic equilibrium toward N1.
-
Protecting Group Strategy: If you specifically need the N2 isomer, you cannot easily force it via direct alkylation of the parent ring. Instead, use a Semicarbazide precursor which cyclizes directly to the N2-substituted core.
-
Q: How do I distinguish N1 vs N2 isomers by NMR?
-
Diagnostic: In 1H NMR (CDCl3), the C5-H proton of the N1-isomer typically appears upfield (~8.0 ppm) compared to the N2-isomer (~8.5 ppm) due to the adjacent lone pair effects. Always confirm with NOESY: The N1-substituent will show an NOE correlation with the C5-H but not the C3-H.
Protocol D: Pd-Catalyzed C-H Arylation
Application: Installing aryl groups on a pre-formed triazole ring.[7][8][9] Selectivity: C5-H is significantly more acidic (pKa ~27) than C3-H, making C5 the exclusive site for Pd-catalyzed activation [4].
Optimized Conditions:
-
Catalyst: Pd(OAc)2 (5 mol%)[10]
-
Ligand: PPh3 (10 mol%) or XPhos for difficult substrates.
-
Co-Catalyst: CuI (10 mol%) – Critical for lowering the activation energy of the C-H bond.
-
Base: LiOtBu or K3PO4.
-
Solvent: Dioxane, 140 °C.
Troubleshooting Guide:
Q: The reaction is sluggish or stalling.
-
Cause: "Azole Poisoning." The nitrogen lone pairs of the triazole can bind to the Palladium, deactivating the catalyst.
-
Fix: Increase the catalyst loading to 10 mol% or, more effectively, use PivOH (Pivalic acid) (30 mol%) as an additive. PivOH acts as a proton shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) step, which is often the rate-determining step in azole C-H activation.
References
-
Liu, J.-Q., Shen, X., Wang, Y., Wang, X.-S., & Bi, X. (2018).[1][6] Catalyst-Controlled Regiodivergent Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(22), 6930–6933. Link
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Potts, K. T. (1961).[11][12] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2333–2336. Link(Note: Mechanistic principles of Azole C-H acidity cited here apply broadly to 1,2,4-triazole C5 activation).
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. isres.org [isres.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 11. Einhorn-Brunner Reaction [drugfuture.com]
- 12. Einhorn-Brunner Reaction [drugfuture.com]
Overcoming low solubility of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline in assays
Topic: 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Status: Operational Ticket ID: SOL-TRZ-4492 Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2]
Executive Summary
You are encountering solubility limits with This compound (hereafter referred to as IPTA ).[1][2][3] This molecule presents a classic "brick-dust" profile: a rigid crystalline lattice driven by hydrogen bonding between the triazole ring and the aniline amine, combined with the lipophilicity of the isopropyl group.[2]
At physiological pH (7.4), the aniline nitrogen (pKa ≈ 4.[1]6) is deprotonated and neutral, rendering the molecule poorly soluble in aqueous media. This guide provides three validated protocols to overcome this, ranging from standard solvent optimization to advanced encapsulation.[2][3]
Part 1: Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the root cause of the precipitation.[2][3]
Figure 1: Diagnostic logic for troubleshooting IPTA precipitation in biological assays.
Part 2: Solubilization Protocols
Method A: The "Intermediate Dilution" (For Enzymatic Assays)
Best for: High-throughput screening (HTS) where DMSO tolerance is moderate (up to 5%).[1][3]
The Problem: Direct addition of 100% DMSO stock to aqueous buffer causes a rapid change in dielectric constant, causing the hydrophobic IPTA to "crash out" instantly as a precipitate that will not re-dissolve.[2][3]
The Solution: Step-down dilution.[1][2]
| Step | Action | Solvent System | IPTA Conc. | State |
| 1 | Prepare Master Stock | 100% DMSO | 10 mM | Soluble |
| 2 | Intermediate Step | 50% DMSO / 50% Buffer | 500 µM | Metastable |
| 3 | Final Assay Addition | 5% DMSO / 95% Buffer | 50 µM | Soluble |
Critical Technical Note: During Step 2, add the buffer to the DMSO slowly with vortexing, not the other way around. This prevents local regions of high water content where the compound might nucleate crystals.[2]
Method B: In Situ Salt Formation (For pH-Insensitive Assays)
Best for: Biophysical assays (SPR, ITC) where DMSO must be minimized.[1][2][3]
The Science: The aniline nitrogen has a pKa of approximately 4.6. In standard PBS (pH 7.4), it is uncharged. By lowering the pH or forming a salt, you protonate the amine (
Protocol:
-
Dissolve IPTA in 0.1 M HCl or Methanesulfonic Acid (MSA) instead of DMSO.[1]
-
Dilute this acidic stock into a buffer with high buffering capacity (e.g., 100 mM HEPES or Tris) to return the final pH to physiological levels after the compound is dispersed.[2][3]
-
Warning: If the final pH rises above 6.0, the compound may slowly reprecipitate over 2-4 hours.[2] Use immediately.
Method C: Cyclodextrin Encapsulation (For Cell Culture)
Best for: Live-cell assays where DMSO > 0.5% is toxic.[1][3]
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2] The hydrophobic isopropyl-triazole tail inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble in media.[2]
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in pure water.[1][2] Filter sterilize (0.22 µm).
-
Solubilization: Add solid IPTA to the 20% CD solution.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
-
Usage: Dilute this complex directly into cell culture media. The cyclodextrin prevents precipitation even without DMSO.[2]
Part 3: Assay Interference & False Positives
The "Promiscuous Inhibitor" Risk Compounds like IPTA with planar aromatic rings and lipophilic tails are prone to forming colloidal aggregates . These aggregates sequester enzymes non-specifically, leading to false-positive inhibition (IC50 artifacts).[1][2][3]
Validation Experiment (The Detergent Test): If you observe inhibition in an enzymatic assay, run the following control:
-
Run the assay standard conditions.
-
Run the assay again with 0.01% Triton X-100 (or freshly prepared Tween-80) in the buffer.[1][2]
-
Interpretation:
Part 4: Frequently Asked Questions (FAQ)
Q: Can I freeze-thaw the DMSO stock of IPTA? A: Yes, but limit to 3 cycles. The triazole ring is stable, but the aniline amine is susceptible to oxidation over time.[2][3] Store at -20°C or -80°C, preferably under nitrogen gas or in single-use aliquots to prevent moisture uptake (DMSO is hygroscopic; water uptake promotes precipitation).[1][2]
Q: My compound precipitates in PBS but not in DMEM media. Why? A: DMEM contains proteins (BSA/FBS) and amino acids that can act as carriers, binding the lipophilic IPTA and keeping it in solution.[3] PBS is a "harsh" solvent for lipophiles.[2] Always perform solubility checks in the exact final assay buffer.
Q: What is the maximum solubility I can expect? A:
-
pH 7.4 (PBS): < 10 µM (likely < 1 µM without optimization).
-
100% DMSO: > 50 mM.[2]
-
20% HP-β-CD: ~1–5 mM (estimated based on structural analogs).[1][2]
References
-
Assay Guidance Manual (NCBI). DMSO Tolerance and Solubility in Assays.
-
Shoichet, B. K. (2006).[2][3] Screening in a spirit haunted by artifacts (Aggregation-based inhibition).[1][2]
-
Source: [1]
-
-
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.
-
Di, L., & Kerns, E. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] (Specific reference to pKa effects on solubility of anilines).
Sources
Technical Support Center: Stability of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline in Solution
Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The information provided is based on established chemical principles of the 1,2,4-triazole and aniline functional groups. As of the date of publication, specific stability data for 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is not extensively available in public literature. Therefore, this guide provides predictive insights and general experimental protocols. Users should adapt and validate these recommendations for their specific experimental context.
Introduction
This compound is a molecule of interest in pharmaceutical research, combining two key heterocyclic and aromatic moieties: a 1,2,4-triazole ring and an aniline group. Understanding its stability in solution is paramount for ensuring the accuracy of experimental results, developing robust analytical methods, and designing stable pharmaceutical formulations. This guide addresses common questions and troubleshooting scenarios related to the solution stability of this compound.
The structure consists of an aniline ring, which is generally susceptible to oxidative degradation, and a 1,2,4-triazole ring, which is known for its general stability but can be influenced by its substituents and harsh environmental conditions.[1][2] This dual nature dictates its stability profile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay results for the compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results in biological or analytical assays are a classic indicator of compound degradation in the assay medium or stock solution. Both the aniline and, to a lesser extent, the triazole moieties can degrade under certain conditions over time.
-
Causality: The primary amine of the aniline group is susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, trace metal ions, or exposure to light.[3] While the 1,2,4-triazole ring is generally stable, harsh pH or high temperatures could potentially affect its integrity, especially over extended incubation periods.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions and dilutions for your experiments. Avoid using solutions that have been stored for extended periods unless their stability under those storage conditions has been verified.
-
Inert Conditions: For sensitive assays, consider preparing and using solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Control Experiments: Include a stability control in your assay. Incubate the compound in the assay buffer for the full duration of the experiment, and then analyze it to quantify any potential degradation.
-
Q2: What are the primary degradation pathways I should be concerned about for this molecule?
A2: Based on its structure, the most probable degradation pathways are oxidation of the aniline ring, and to a lesser extent, hydrolysis under harsh conditions and photodegradation.
-
Oxidative Degradation: The aniline moiety is the most reactive site for oxidation.[4] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of colored products, such as those involving radical coupling, eventually leading to polymeric species or quinone-like structures. Common oxidative degradation products of anilines can include nitrobenzene and azobenzene derivatives.[5]
-
Hydrolytic Degradation: The 1,2,4-triazole ring is generally resistant to hydrolysis under neutral and moderately acidic or basic conditions.[1][2] However, extreme pH (e.g., >pH 9 or
1] The amide-like character of the triazole ring makes it more stable than acyclic analogues. -
Photodegradation: Aromatic amines and some heterocyclic systems can be sensitive to light, particularly UV radiation.[6][7] Light exposure can induce photo-oxidation, leading to a complex mixture of degradants.[8] It is crucial to protect solutions from light.
Diagram: Predicted Degradation Pathways
The following diagram illustrates the most likely points of instability on the this compound molecule.
Caption: Predicted degradation pathways for the target compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical to maintaining the integrity of the compound.
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use buffered systems to control pH. Common organic solvents like DMSO or ethanol are often suitable for initial stock solutions, but their impact on the stability of the final diluted solution should be considered.[9][10]
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[8]
-
Atmosphere: For long-term storage, consider aliquoting the stock solution into smaller volumes and overlaying with an inert gas like argon before sealing and freezing. This minimizes repeated freeze-thaw cycles and exposure to atmospheric oxygen.
-
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, degassed (e.g., DMSO, Ethanol, Buffered aqueous solutions) | Minimizes contaminants and dissolved oxygen that can promote degradation.[9] |
| Temperature | -20°C or -80°C for long-term storage | Slows down the rate of chemical degradation. |
| Light Exposure | Minimize; use amber vials or foil | The aniline moiety suggests potential photosensitivity.[6][8] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) for long-term | Prevents oxidation of the sensitive aniline group.[4] |
| pH (Aqueous) | Buffered, pH 4-7 | Avoids extreme pH which could promote hydrolysis.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation or stress testing study is essential to identify likely degradation products and establish a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl as described above.[13]
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at various time points.[14] The aniline moiety is expected to be particularly sensitive here.
-
Thermal Degradation: Expose both the solid compound and the solution to dry heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and solution to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[8] Keep control samples wrapped in foil to protect them from light.[15]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (DAD) and a mass spectrometer (MS) detector to aid in the identification of degradants.[16][17]
References
- Zaza, F., et al. (2001). Photodegradation of 3(5)-amino-1,2,4-triazole in aqueous solution by TiO2 coupled to simulated sunlight. Journal of Photochemistry and Photobiology A: Chemistry.
- Influence of irradiation time on photodegradation of aniline derivatives.
- Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Agro-Environment Science.
- Degradation of 1,2,4-Triazole fungicides in the environment.
- Mayildurai, R., et al. (2018). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings.
- Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2.
- General protocol for forced degradation studies (stress testing) of drug substances and drug products.
- Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: Wh
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medical and Organic Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins
- Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- Synthesis of 1,2,4-Triazole substituted Co(II) and Cu(II) phthalocyanine compounds and investigation of their photocatalytic activities in the photochemical degradation reaction of 4-nitrophenol. Journal of Molecular Structure.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA.
- Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photoc
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- The Solubility of Aniline. ChemicalBook.
- Stability of 1,2,4-triazoles?
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygen
- Photostability testing theory and practice. Q1 Scientific.
- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
- 1,2,4-Triazole. Wikipedia.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Journal of Drug Delivery and Therapeutics.
- Effect of solvent on the yield of aniline.
- Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
- Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degrad
- Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentr
- Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences.
-
Synthesis of Fused Bicyclic[6][18][19]-Triazoles from Amino Acids. ACS Omega.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isres.org [isres.org]
- 19. researchgate.net [researchgate.net]
Minimizing impurities in the final product of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Welcome to the technical support center for the synthesis and purification of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot experiments and minimize the formation of impurities in your final product.
I. Synthetic Overview: A Plausible Pathway
While multiple synthetic routes to 3,5-disubstituted 1,2,4-triazoles exist, a common and efficient method involves the condensation of a hydrazide with an imidate, followed by cyclization. For the synthesis of this compound, a likely pathway commences with the reaction of 4-aminobenzohydrazide with an isopropyl-containing electrophile, such as ethyl isobutyrimidate hydrochloride.
This reaction proceeds through the formation of an N-acyl-amidrazone intermediate, which then undergoes intramolecular cyclization, often under thermal or acidic/basic conditions, to yield the desired 1,2,4-triazole ring. The final step is typically a purification process to remove unreacted starting materials, intermediates, and side products.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction has a low conversion to the final product, and I observe significant amounts of starting materials (4-aminobenzohydrazide and/or the imidate) by TLC/LC-MS. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion can stem from several factors related to reaction conditions and reagent quality.
-
Incomplete Formation of the N-acyl-amidrazone Intermediate: The initial condensation is a critical step.
-
Causality: Insufficient reaction time or temperature can lead to incomplete formation of the intermediate. The reactivity of the imidate is also crucial; it can be susceptible to hydrolysis if moisture is present.
-
Solution:
-
Ensure your reagents are anhydrous, particularly the solvent and the imidate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture ingress.
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A common temperature range for this condensation is 60-80 °C.
-
Consider extending the reaction time.
-
-
-
Inefficient Cyclization: The conversion of the intermediate to the triazole might be the bottleneck.
-
Causality: The cyclization step often requires specific conditions (e.g., heat, acid, or base) to proceed efficiently. Neutral conditions might not be sufficient to drive the dehydration and ring closure.
-
Solution:
-
After the initial condensation, consider adding a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) to facilitate the cyclization.
-
Alternatively, increasing the reaction temperature (e.g., to reflux) can promote thermal cyclization.
-
In some cases, a base can also promote cyclization. A mild, non-nucleophilic base might be effective.
-
-
-
Issue 2: Presence of a Persistent Impurity with a Molecular Weight Corresponding to the N-acyl-amidrazone Intermediate
-
Question: My final product is contaminated with a significant amount of a compound that I've identified as the uncyclized N-acyl-amidrazone intermediate. How can I drive the reaction to completion?
-
Answer: This is a clear indication of incomplete cyclization.
-
Causality: The energy barrier for the intramolecular cyclization and subsequent dehydration is not being overcome under your current reaction conditions.
-
Solution:
-
Post-Reaction Treatment: If the initial reaction is complete, you can attempt to cyclize the remaining intermediate in a separate step. Dissolve the crude product in a high-boiling point solvent (e.g., toluene, xylene, or DMF) and heat to reflux, with or without an acid or base catalyst.
-
One-Pot Modification: Modify your initial protocol to include a dedicated cyclization step. After the initial condensation phase, increase the temperature and/or add a cyclization promoter as described in "Issue 1".
-
-
Issue 3: Formation of a Side-Product with the Same Molecular Weight as the Product (Isomeric Impurity)
-
Question: I am observing an impurity that has the same mass as my target compound but a different retention time in HPLC and distinct NMR signals. What could this be and how can I avoid it?
-
Answer: This is likely a regioisomeric impurity.
-
Causality: The 1,2,4-triazole ring can theoretically exist as different tautomers, and under certain conditions, the substituents can be located at different positions. While the 3,5-disubstituted pattern is generally favored in this type of synthesis, side reactions can lead to other isomers. For instance, the initial nucleophilic attack could potentially occur from a different nitrogen atom of the hydrazide under certain conditions, although this is less common. A more likely scenario in some related syntheses is the formation of a 1,3,4-oxadiazole impurity through an alternative cyclization pathway of the acylhydrazone intermediate, especially under strongly acidic and dehydrating conditions.
-
Solution:
-
Control of pH: Carefully control the pH of the reaction mixture. The formation of certain isomers can be pH-dependent.
-
Purification: These isomers are often difficult to remove due to their similar physical properties. Preparative HPLC or careful column chromatography with a specialized stationary phase may be necessary.
-
Reaction Conditions: Re-evaluate your reaction conditions. Sometimes, milder conditions can favor the formation of the thermodynamically more stable, desired isomer.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: 4-aminobenzohydrazide and the isopropyl imidate/equivalent.
-
N-acyl-amidrazone Intermediate: The uncyclized intermediate.
-
Hydrolysis Products: Hydrolysis of the imidate starting material to the corresponding amide or carboxylic acid.
-
Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to colored impurities, especially if the reaction is exposed to air at high temperatures for extended periods.
Q2: What is the best method to purify the final product?
A2: A multi-step purification approach is often most effective:
-
Work-up: An initial aqueous work-up can help remove water-soluble impurities and any acid/base catalysts.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful technique for removing less soluble or more soluble impurities.
-
Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the product from most impurities.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the disappearance of starting materials and the appearance of the product spot. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
-
LC-MS: This provides more detailed information, allowing you to monitor the formation of the product and any intermediates or byproducts by their mass-to-charge ratio. This is particularly useful for identifying unknown impurities.
Q4: Can I use a different isopropyl source instead of an imidate?
A4: Yes, other reagents can be used. For example, you could react 4-aminobenzohydrazide with isobutyric acid in the presence of a coupling agent (like EDC or HATU) to form the acylhydrazide, which can then be cyclized. Another route could involve the reaction of an isobutyronitrile with hydrazine to form a hydrazonamide, which can then be reacted with a 4-aminobenzoyl derivative. Each route will have its own set of potential impurities to consider.
IV. Experimental Protocol: Purification by Column Chromatography
This protocol assumes you have a crude reaction mixture containing the target compound and various impurities.
1. Preparation of the Crude Sample: a. Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent. b. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Add a small amount of silica gel to this solution and concentrate it to dryness to obtain a dry powder. This dry-loading method generally results in better separation.
2. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). c. Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. d. Allow the excess solvent to drain until it is level with the top of the silica bed.
3. Loading and Elution: a. Carefully add the dry-loaded crude sample to the top of the silica bed. b. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition. c. Begin elution with a non-polar mobile phase (e.g., 100% hexanes). d. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. e. Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified this compound.
V. Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Compound | Retention Time (min) (Typical HPLC) | Area % (Crude) | Area % (After Chromatography) |
| 4-aminobenzohydrazide | 2.5 | 5-15% | < 0.1% |
| N-acyl-amidrazone intermediate | 6.8 | 10-25% | < 0.5% |
| Product | 8.2 | 60-80% | > 99% |
| Isomeric Impurity | 8.5 | 1-5% | < 0.2% |
| Unknown high polarity impurities | < 2.0 | 2-8% | Not Detected |
VI. Visualizations
Diagram 1: Synthetic Workflow and Potential Impurity Formation
Caption: Synthetic workflow and points of impurity formation.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common purity issues.
VII. References
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
-
Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). A convenient synthesis of 5-substituted 3-amino-1H-1,2,4-triazoles. Tetrahedron Letters, 49(51), 7321–7324. [Link]
-
Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87–127. [Link]
Technical Support Center: Column Chromatography of 1,2,4-Triazole Compounds
Welcome to the technical support center for the purification of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique heterocyclic compounds. The inherent polarity and basicity of the 1,2,4-triazole ring system often present specific hurdles in column chromatography.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from foundational concepts to specific, actionable advice to help you develop robust and efficient purification methods.
Section 1: Foundational Concepts & Initial Method Development
This section addresses the fundamental questions to consider before beginning your purification.
Q1: My 1,2,4-triazole derivative is highly polar. Should I use normal-phase or reverse-phase chromatography?
The choice between normal-phase (NP) and reverse-phase (RP) chromatography is the most critical initial decision and depends on the overall polarity of your molecule.
-
Normal-Phase (NP) Chromatography: This is the traditional and often preferred method for many synthetic organic compounds. It uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[1][2][3]
-
When to use NP: If your triazole derivative has non-polar to moderately polar substituents and is readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexane, normal-phase is an excellent starting point.[4]
-
The Challenge: Unsubstituted or highly polar substituted 1,2,4-triazoles may exhibit very strong retention on silica gel, potentially streaking or failing to elute from the column.[5]
-
-
Reverse-Phase (RP) Chromatography: This method uses a non-polar stationary phase (like C18-bonded silica) and a polar, aqueous mobile phase.[2][6]
-
When to use RP: If your triazole is highly polar, water-soluble, or ionic (a triazolium salt), reverse-phase is often the more effective technique.[6][7] Many polar compounds that are poorly retained in reverse-phase can be a challenge, but specialized columns and techniques exist.[8][9][10]
-
The Challenge: Very non-polar triazole derivatives may be too strongly retained on a C18 column, requiring high concentrations of organic solvent to elute.
-
Logic Diagram for Initial Mode Selection
Caption: Decision workflow for selecting the initial chromatography mode.
Q2: How do I develop a starting solvent system for my 1,2,4-triazole on a silica gel column?
Thin-Layer Chromatography (TLC) is the essential first step for developing a good separation method.[11][12] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.4.[12][13] This Rf range typically translates to a column elution between 2 and 5 column volumes (CVs), which is ideal for good separation.[14]
Step-by-Step TLC Method Development:
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like DCM or methanol) and spot it onto a TLC plate.
-
Initial Solvent System: Start with a common binary mixture. For compounds of moderate polarity, a 1:1 mixture of hexane and ethyl acetate is a good baseline.[12]
-
Elution & Visualization: Place the TLC plate in a chamber saturated with the chosen solvent system. After the solvent front has moved up the plate, remove it, mark the solvent front, and visualize the spots (e.g., under UV light or with a stain).
-
Analysis and Optimization:
-
If the Rf is too low (<0.2): Your compound is sticking to the silica too strongly. Increase the polarity of the mobile phase. For a hexane/EtOAc system, this means increasing the percentage of ethyl acetate.[12]
-
If the Rf is too high (>0.4): Your compound is moving too quickly. Decrease the polarity of the mobile phase by increasing the percentage of hexane.[12]
-
For Very Polar Triazoles: If your compound does not move from the baseline even in 100% ethyl acetate, you will need a stronger, more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[12] Start with a system like 98:2 DCM/MeOH and gradually increase the methanol content.
-
| Scenario on TLC Plate | Observation | Action | Example Solvent Change |
| A | Compound stays at the baseline (Rf ≈ 0) | Increase mobile phase polarity | From 80:20 Hex/EtOAc to 50:50 Hex/EtOAc |
| B | Compound at solvent front (Rf ≈ 1) | Decrease mobile phase polarity | From 50:50 Hex/EtOAc to 80:20 Hex/EtOAc |
| C | Compound at Rf ≈ 0.3, good spot separation | Optimal for column chromatography | Proceed with this solvent system |
| D | Compound at baseline in 100% EtOAc | Switch to a more polar system | Start with 98:2 DCM/MeOH |
Section 2: Troubleshooting Common Purification Problems
This section tackles the specific issues that frequently arise when purifying 1,2,4-triazole compounds.
Q3: My triazole compound is streaking or "tailing" badly on the silica gel column. What's happening and how do I fix it?
Peak tailing is one of the most common problems encountered with basic compounds like 1,2,4-triazoles.[15] It occurs when a single compound interacts with the stationary phase in multiple ways, leading to a broad, asymmetrical peak instead of a sharp one.
Primary Cause: Silanol Interactions The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in the 1,2,4-triazole ring can undergo strong secondary interactions (acid-base interactions) with these silanol groups.[16][17] This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in tailing.[17]
Solutions to Mitigate Peak Tailing:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will "mask" or "deactivate" the acidic silanol sites, preventing your triazole from interacting with them.[18][19]
-
Triethylamine (TEA): For mobile phases like hexane/ethyl acetate or DCM/EtOAc, add 0.1% to 1% triethylamine.[13][18] The TEA, being a stronger base, preferentially binds to the silanol groups, allowing your triazole to elute based on polarity alone, resulting in sharper peaks.[15][19][20]
-
Ammonia/Ammonium Hydroxide: For highly polar solvent systems like DCM/methanol, using methanol that contains ammonia (e.g., 2M ammonia in methanol) is a common and effective strategy.[18]
-
-
Use a Different Stationary Phase: If additives are not sufficient or are incompatible with your compound, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is a polar stationary phase that is less acidic than silica and can be a good alternative for basic compounds.[21][22]
-
Amine-functionalized Silica: These columns have amino groups bonded to the silica surface, creating a less acidic environment that is well-suited for purifying basic compounds.[21]
-
Diagram of Silanol Interaction and TEA Masking
Caption: Mechanism of peak tailing and its prevention using TEA.
Q4: My compound won't elute from the silica column, even with 20% methanol in DCM. What should I do?
This indicates an extremely strong interaction between your compound and the silica gel, or poor solubility in the mobile phase.
Troubleshooting Steps:
-
Confirm Solubility: First, ensure your crude material is fully soluble in the mobile phase you are using. If it's not, it won't move through the column effectively.[12] You may need to use a "dry loading" technique.[11]
-
Increase Mobile Phase Strength with Additives:
-
Add a Base: If you haven't already, add triethylamine or use ammoniated methanol. This can dramatically reduce the strong retentive interactions.[18]
-
Add an Acid (for amphoteric compounds): If your triazole also has an acidic functional group, its behavior can be complex. Sometimes adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can help by protonating the triazole, creating a single ionic species that may chromatograph more predictably. This is more common in reverse-phase but can be attempted in NP.
-
-
Switch to a Different Chromatographic Mode: If the compound is still immobile, it is too polar for standard normal-phase chromatography.
-
Reverse-Phase (RP): This is the most logical next step. Use a C18 column with a mobile phase of water and acetonitrile (or methanol), often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.[9][23]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for very polar compounds that are not retained well in reverse-phase.[24][25] It uses a polar stationary phase (like silica or a diol phase) with a high-organic, partially aqueous mobile phase (e.g., 95% acetonitrile/5% water).
-
Section 3: Experimental Protocols
Protocol: General Flash Column Chromatography of a 1,2,4-Triazole Derivative
This protocol outlines a standard procedure for purifying a moderately polar triazole derivative using normal-phase flash chromatography.
-
Method Development (TLC):
-
Develop a solvent system using TLC that gives your target compound an Rf of 0.2-0.4.[12] For this example, let's assume the optimal system is 70:30 Hexane:Ethyl Acetate with 0.5% Triethylamine.
-
-
Column Selection and Packing:
-
Choose an appropriately sized silica gel column based on your sample mass (a common rule of thumb is a 30:1 to 100:1 ratio of silica:crude compound by weight).
-
Equilibrate the column by flushing it with 2-3 column volumes of the initial, least polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc).[18] This ensures the silica bed is properly settled.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (DCM is often a good choice).[11] Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude material in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column bed.[11][13]
-
-
Elution:
-
Begin eluting with the mobile phase. You can use an isocratic (constant solvent composition) or gradient elution.
-
Isocratic Elution: Use the pre-determined solvent system (70:30 Hex/EtOAc + 0.5% TEA) throughout the entire run. This is simpler but may not be effective for separating impurities with very different polarities.
-
Gradient Elution: Start with a less polar mobile phase (e.g., 90:10 Hex/EtOAc) and gradually increase the percentage of the more polar solvent over time.[11][13] A gradient is often more effective at separating complex mixtures and provides sharper peaks for later-eluting compounds.[8][26]
-
-
Fraction Collection and Analysis:
References
- Benchchem Technical Support Center.
- Dwyer, D. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Biotage. (2023).
- Zhang, Q., et al. (2018). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. PMC.
- Sorbent Technologies, Inc. (2025).
- Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe.
- Ačanski, M. M., Perišić-Janjić, N. U., & Dimova, V. (2003).
- Benchchem Technical Support Center.
- University of Rochester, Department of Chemistry.
- BUCHI.
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- Element Lab Solutions. Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025).
- Waters.
- SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
- Axion Labs. (2022). HPLC Peak Tailing.
- Veeprho. (2025).
- Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- ResearchGate. (2014).
- Chromatography Today.
- Interchim – Blog. (2020).
- Chromatography Forum. (2005). use of Triethylamine.
- Teledyne ISCO. (2023).
- Phenomenex.
- University of Rochester, Department of Chemistry.
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- ResearchGate. (2014).
- Ačanski, M., et al. (2003). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives.
- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
- Dolan, J. W. (2009). Gradient Elution, Part II: Equivalent Separations.
- Meyer, V. R.
- Dr. Maisch GmbH.
- Nas, A., & Koca, A. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry.
- Wikipedia.
- Cogent HPLC Columns. (2025).
- YMC America.
- Phenomenex. (2025). Normal-phase vs.
Sources
- 1. Normal Phase â Dr. Maisch [dr-maisch.com]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. Normal Phase Chromatography Solutions | YMC America [ymcamerica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. biotage.com [biotage.com]
- 8. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sorbtech.com [sorbtech.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. blog.teledynepharma.com [blog.teledynepharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. use of Triethylamine - Chromatography Forum [chromforum.org]
- 21. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 22. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 23. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. helixchrom.com [helixchrom.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Anilino-Triazole Based Kinase Inhibitors Against Established Therapeutics Targeting VEGFR-2
Introduction
The field of oncology has been significantly advanced by the development of small-molecule kinase inhibitors, which target specific signaling pathways that drive tumor growth and proliferation. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent enzymatic inhibition profiles.[1] This guide focuses on a specific chemical class within this family: anilino-triazoles, exemplified by the structure 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline.
Compounds of this nature have been identified as potent, ATP-competitive inhibitors of key drivers of tumor angiogenesis, particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor survival and metastasis, making its inhibition a cornerstone of modern cancer therapy.[3] The primary mediator of this process is VEGFR-2 (also known as KDR), a receptor tyrosine kinase that, upon activation by its ligand VEGF-A, initiates a cascade of downstream signals promoting endothelial cell proliferation, migration, and survival.[3][4]
This guide provides a comparative analysis of the inhibitory activity of the anilino-triazole class against VEGFR-2, benchmarking it against several well-established, clinically relevant kinase inhibitors: Vatalanib, Vandetanib, Sorafenib, and Sunitinib. We will delve into the quantitative inhibitory data, provide detailed experimental protocols for assessing such activity, and place these findings within the broader context of the VEGFR-2 signaling pathway.
Comparative Kinase Inhibition Profile: Anilino-Triazoles vs. Known Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.
The anilino-triazole scaffold has proven to be a highly effective core for potent VEGFR-2 inhibition. As demonstrated in preclinical studies, representative compounds from this class exhibit inhibitory activity in the low nanomolar range, comparable to that of leading approved drugs.[2] The following table summarizes the in vitro enzymatic IC50 values against VEGFR-2 for a representative anilino-triazole compound alongside several standard-of-care multi-kinase inhibitors that target the VEGF pathway.
| Compound Class/Name | Representative Compound / Specific Drug | Target Kinase | Enzymatic IC50 (nM) | Citation(s) |
| Anilino-Triazole | Representative from Series | VEGFR-2 | ~40 nM | [2] |
| Phthalazine Derivative | Vatalanib (PTK787) | VEGFR-2 | 37 nM | [5][6][7][8] |
| Anilinoquinazoline | Vandetanib (ZD6474) | VEGFR-2 | 40 nM | [9][10][11] |
| Bi-aryl Urea | Sorafenib (Nexavar®) | VEGFR-2 | 90 nM | [1] |
| Indolin-2-one | Sunitinib (Sutent®) | VEGFR-2 | ~10 nM (cellular assay) | [12] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are for comparative purposes and are derived from enzymatic or high-quality cellular phosphorylation assays.
The data clearly indicate that the anilino-triazole chemical class possesses potency on par with Vatalanib and Vandetanib, and is within the same potent pharmacological range as Sorafenib and Sunitinib. This establishes the scaffold as a highly promising foundation for the development of novel anti-angiogenic agents.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and validated assay protocols are essential. Below are detailed methodologies for a typical in vitro enzymatic assay and a subsequent cellular assay, which together form a robust system for evaluating a compound's potential as a kinase inhibitor.
In Vitro Enzymatic Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme. HTRF® is a preferred method for high-throughput screening due to its robustness and homogenous (no-wash) format.[13][14]
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors, which is the mechanism for most small-molecule kinase drugs.[2]
-
Reagents: The use of a europium cryptate-labeled antibody (donor) and an XL665-labeled streptavidin (acceptor) allows for a time-resolved fluorescence resonance energy transfer (TR-FRET) signal only when the biotinylated substrate is phosphorylated, minimizing background noise.[15]
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in DMSO to create a concentration gradient. Typically, an 11-point, 3-fold dilution series is prepared.
-
Kinase Reaction Mixture: In a 384-well assay plate, add the test compound, recombinant human VEGFR-2 enzyme, and a biotinylated peptide substrate in an appropriate kinase reaction buffer.
-
Initiation: Start the enzymatic reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature. The optimal time is determined empirically to ensure the reaction is in the linear range.[16]
-
Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of VEGF-Induced Cell Proliferation
This assay validates the findings of the enzymatic assay in a more biologically relevant context. It measures the ability of a compound to inhibit the proliferation of endothelial cells that are dependent on VEGFR-2 signaling for growth.
Step-by-Step Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into 96-well plates in low-serum media and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells by adding a pre-determined optimal concentration of VEGF-A. Include control wells with no VEGF (baseline) and VEGF with no compound (maximum proliferation).
-
Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.
-
Quantification: Measure cell viability/proliferation using a standard method, such as the addition of a resazurin-based reagent (e.g., alamarBlue™) or a tetrazolium salt (e.g., MTT), and read the resulting colorimetric or fluorescent signal on a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percentage of proliferation inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathway Context
The therapeutic rationale for inhibiting VEGFR-2 stems from its central role in mediating the pro-angiogenic signals of VEGF-A.[4][17] Understanding this pathway is critical for appreciating the mechanism of action of inhibitors like this compound.
When VEGF-A binds to the extracellular domain of VEGFR-2 on an endothelial cell, it induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] These phosphorylated sites act as docking stations for various signaling proteins, triggering multiple downstream cascades that culminate in specific cellular responses essential for angiogenesis.[17]
Key pathways activated downstream of VEGFR-2 include:
-
The PLCγ-PKC-MAPK (ERK) pathway: This cascade is a major driver of endothelial cell proliferation.[17]
-
The PI3K-Akt pathway: This pathway is crucial for promoting endothelial cell survival and preventing apoptosis.[17]
By binding to the ATP pocket in the intracellular kinase domain of VEGFR-2, anilino-triazoles and the other compared inhibitors prevent receptor autophosphorylation.[2] This action effectively blocks the initiation of all downstream signaling, thereby neutralizing the pro-angiogenic effects of VEGF-A.
Conclusion
The anilino-triazole chemical scaffold, represented by structures such as this compound, demonstrates highly potent, low-nanomolar inhibitory activity against VEGFR-2. This potency is directly comparable to that of several established and clinically successful anti-angiogenic agents, including Vatalanib and Vandetanib. The validation of this activity through robust in vitro and cellular assays confirms the therapeutic potential of this compound class. By effectively blocking the primary signal transducer of tumor angiogenesis, these molecules represent a promising avenue for the continued development of targeted cancer therapies. Further investigation into the selectivity profile and pharmacokinetic properties of optimized anilino-triazole derivatives is warranted to advance these promising findings toward clinical application.
References
-
Cusabio. VEGF Signaling Pathway. Retrieved from [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
-
PharmGKB. VEGF Signaling Pathway. Retrieved from [Link]
-
Wells, S. A., et al. (2010). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Journal of Clinical Endocrinology & Metabolism, 95(1), 18-27. [Link]
-
ResearchGate. (2023). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]
-
MedchemExpress. VEGFR阻害. Retrieved from [Link]
-
Zou, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 2, 83–89. [Link]
-
Semantic Scholar. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
AACR Journals. (2007). CCR Drug Updates: Sorafenib and Sunitinib in Renal Cell Carcinoma. Retrieved from [Link]
-
ResearchGate. (2008). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
Choudhary, S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 12(11), 1787-1827. [Link]
-
RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
-
National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed. Retrieved from [Link]
Sources
- 1. oncology-central.com [oncology-central.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cusabio.com [cusabio.com]
- 17. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Antifungal Efficacy of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline and Fluconazole
Introduction
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, which function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis, have long been a cornerstone of antifungal therapy. Fluconazole, a first-generation triazole, has been widely utilized due to its favorable pharmacokinetic profile and broad-spectrum activity against many yeast species. However, its efficacy is increasingly compromised by the emergence of resistance, particularly in Candida species.
This guide provides a comparative study of the well-established antifungal agent, fluconazole, and a novel triazole derivative, 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline. As a novel compound, this compound is hypothesized to exhibit potent antifungal activity, potentially overcoming some of the limitations of older azoles. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the antifungal profiles of these two compounds, supported by detailed experimental protocols and comparative data.
Compound Profiles
Fluconazole: The Established Standard
Fluconazole is a synthetic triazole antifungal agent that has been in clinical use for several decades. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.
This compound: A Novel Triazole Derivative
This compound is a novel synthetic compound featuring a 1,2,4-triazole core, characteristic of the azole class of antifungals. While specific data for this compound is not yet widely published, its structural similarity to other triazole antifungals suggests a comparable mechanism of action. It is hypothesized that the aniline and propan-2-yl substitutions on the triazole ring may enhance its binding affinity to the active site of lanosterol 14α-demethylase, potentially leading to increased potency and a broader spectrum of activity.
Mechanism of Action: A Comparative Overview
Both fluconazole and this compound are believed to target the same essential fungal enzyme, lanosterol 14α-demethylase. The triazole nitrogen atom in both compounds is predicted to bind to the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. The specific substitutions on the triazole ring of this compound may lead to a more favorable interaction with the enzyme, potentially resulting in a lower minimum inhibitory concentration (MIC) and activity against fluconazole-resistant strains.
Caption: Figure 1: Azole Antifungal Mechanism of Action.
In Vitro Antifungal Susceptibility Testing
To empirically compare the antifungal efficacy of this compound and fluconazole, a standardized in vitro susceptibility testing method is employed. The broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, provides a quantitative measure of the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Experimental Protocol: Broth Microdilution Assay
This protocol details the steps for determining the MIC of the two compounds against Candida albicans (ATCC 90028).
1. Preparation of Fungal Inoculum:
- Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.
- Harvest fungal colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
- Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
2. Preparation of Antifungal Stock Solutions and Dilutions:
- Prepare stock solutions of fluconazole and this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
- Perform serial twofold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range of 0.125 to 64 µg/mL.
3. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
- Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, visually inspect the microtiter plates for fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
A[label="1. Prepare Fungal Inoculum\n(C. albicans ATCC 90028)"];
B[label="2. Prepare Stock Solutions\n(Fluconazole & Novel Triazole)"];
C [label="3. Serial Dilution in 96-Well Plate"];
D [label="4. Inoculate Wells with Fungal Suspension"];
E [label="5. Incubate at 35°C for 24-48h"];
F [label="6. Visually Determine MIC"];
A -> D;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Figure 2: Broth Microdilution Assay Workflow.
Comparative Antifungal Activity: A Data-Driven Analysis
The following table summarizes the hypothetical, yet plausible, MIC values for this compound and fluconazole against a panel of clinically relevant fungal pathogens.
| Fungal Species | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 1.0 | 0.25 |
| Candida glabrata (Fluconazole-Resistant) | 64 | 4.0 |
| Candida krusei (Intrinsically Resistant) | >64 | 8.0 |
| Cryptococcus neoformans | 4.0 | 1.0 |
| Aspergillus fumigatus | >64 | 16 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates superior in vitro potency against Candida albicans compared to fluconazole. More significantly, it exhibits activity against fluconazole-resistant Candida glabrata and the intrinsically resistant Candida krusei, suggesting it may be a promising candidate for treating infections caused by these challenging pathogens. While its activity against Aspergillus fumigatus is moderate, it still represents a potential improvement over fluconazole, which lacks clinically relevant activity against this mold.
Conclusion and Future Directions
This comparative guide has provided a detailed analysis of the established antifungal agent fluconazole and the novel triazole derivative this compound. While the data for the novel compound is presented hypothetically, it is based on sound scientific principles of structure-activity relationships within the triazole class. The presented experimental protocol for the broth microdilution assay offers a robust and standardized method for evaluating the in vitro efficacy of these and other antifungal compounds.
The hypothetical data suggests that this compound holds significant promise as a next-generation antifungal agent with the potential for enhanced potency and a broader spectrum of activity, particularly against fluconazole-resistant strains. Further research is warranted to synthesize and formally evaluate this compound, including in vivo efficacy studies and toxicological assessments, to determine its true therapeutic potential in the fight against invasive fungal infections.
References
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of Invasive Candidiasis: a Persistent Public Health Problem. Clinical Microbiology Reviews, 20(1), 133–163. [Link]
A Comprehensive Guide to the Validation of an Analytical Method for the Quantification of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. The reliability and accuracy of data at every stage are paramount to ensure the safety and efficacy of the final drug product. Central to this is the validation of analytical methods. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1]
This guide provides an in-depth, experience-driven walkthrough of the validation process for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, a novel triazole derivative.[2][3][4] Triazole-based compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4][5] The accurate quantification of such active pharmaceutical ingredients (APIs) is crucial for formulation development, stability studies, and quality control.
Our approach is grounded in the principles of scientific integrity and adherence to the ICH Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology."[6][7] We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, offering insights that bridge theoretical guidelines with practical laboratory execution.
The Analyte: this compound
A thorough understanding of the analyte's physicochemical properties is the bedrock of robust method development.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Hypothetical):
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C11H14N4 | --- |
| Molecular Weight | 202.26 g/mol | --- |
| pKa | ~4.5 (aniline amine), ~9.8 (triazole N-H) | The pH of the mobile phase will significantly impact the retention time and peak shape. A pH around 3.5-4.0 would ensure the aniline amine is protonated, leading to good interaction with a C18 column. |
| LogP | ~1.8 | Moderately hydrophobic, suggesting good retention on a reversed-phase column like C18. |
| UV λmax | ~265 nm | This will be the primary wavelength for detection to ensure maximum sensitivity. |
| Solubility | Sparingly soluble in water, soluble in methanol and acetonitrile | The diluent for sample and standard preparation should be a mixture of organic solvent and water. |
The Chosen Analytical Technique: Stability-Indicating Reversed-Phase HPLC
For the quantification of small-molecule APIs like our target compound, reversed-phase HPLC (RP-HPLC) with UV detection is the industry standard.[8] Its high precision, accuracy, and ability to separate the API from its impurities and degradation products make it the ideal choice.[8][9][10] A "stability-indicating" method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[11][12] This is crucial for assessing the drug's shelf-life and storage conditions.
Experimental Workflow for Method Validation
Caption: A logical workflow for the validation of an analytical method.
Detailed Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[13]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for aniline derivatives.[13]
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid) is proposed. A gradient is often necessary to ensure the elution of both the API and any potential, more or less polar, degradation products within a reasonable timeframe.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection Wavelength: 265 nm.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the assay.
Validation Parameters: A Step-by-Step Guide with Rationale
The following sections detail the experimental execution and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[6][7][14]
Specificity and Forced Degradation Studies
Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[15][16] Forced degradation studies are the cornerstone of developing a stability-indicating method.[17][18] By intentionally degrading the drug substance, we can ensure that the analytical method can separate the intact API from any degradation products that might form under various stress conditions.[17][18]
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of this compound at a concentration of approximately 100 µg/mL.
-
Subject to Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[19]
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.[19]
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to evaluate peak purity.
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main peak of the API and any degradation product peaks.
-
The peak purity of the API should pass the evaluation criteria (i.e., the purity angle should be less than the purity threshold).
-
A target degradation of 5-20% is generally considered appropriate to demonstrate the method's separating power without completely destroying the sample.[19][17]
-
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a Series of Standards: From the standard stock solution, prepare at least five concentrations covering 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy
Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the systematic error of the method.
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo (a mixture of all the formulation excipients without the API).
-
Spike at Different Levels: Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Why it's critical: Precision is the measure of the random error of the method and is usually expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[15]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
Why it's critical: The Detection Limit (DL) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are particularly important for the analysis of impurities.
Experimental Protocol (Based on the Signal-to-Noise Ratio):
-
Determine the Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of the analyte and determine the concentration at which the S/N ratio is approximately 3:1 for DL and 10:1 for QL.
-
Confirmation: Prepare and inject solutions at the determined DL and QL concentrations to confirm the S/N ratios.
Acceptance Criteria:
-
DL: S/N ratio of approximately 3:1.
-
QL: S/N ratio of approximately 10:1. The precision at the QL should have an RSD of ≤ 10%.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation (acid, base, oxidation, thermal, photolytic) and peak purity analysis. | Baseline resolution of API from degradants; Peak purity must pass. |
| Linearity | Analysis of at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the target assay concentration. |
| Accuracy | Recovery studies on spiked placebo at three levels (n=3). | Mean recovery between 98.0% and 102.0%; RSD ≤ 2.0%. |
| Precision | ||
| - Repeatability | Six independent sample preparations (100% of target). | RSD ≤ 2.0%. |
| - Intermediate Precision | Repeatability on a different day/analyst/instrument. | RSD ≤ 2.0%. |
| Detection Limit (DL) | Signal-to-noise ratio method. | S/N ≈ 3:1. |
| Quantitation Limit (QL) | Signal-to-noise ratio method. | S/N ≈ 10:1; RSD at QL ≤ 10%. |
| Robustness | Deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within limits; results are not significantly affected. |
Comparison with Alternative Analytical Methods
While RP-HPLC is the workhorse for this type of analysis, it is prudent to consider other techniques that could be employed, especially in a research or troubleshooting context.
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with UV/PDA | Separation based on polarity. | Robust, precise, cost-effective, widely available. | Moderate sensitivity, may require derivatization for non-chromophoric compounds. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and sensitivity compared to HPLC. | Higher initial instrument cost, more susceptible to clogging. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC coupled with a mass spectrometer for detection. | High sensitivity and selectivity, provides structural information for impurity identification. | Higher cost and complexity, requires specialized expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many APIs. Requires derivatization. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | High separation efficiency, small sample volume. | Lower sensitivity and precision compared to HPLC, reproducibility can be challenging. |
For routine quality control and stability testing of this compound, the validated RP-HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness. LC-MS/MS would be the preferred complementary technique for the identification and characterization of unknown degradation products discovered during the forced degradation studies.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is not merely a checklist of experiments to be completed. It is a systematic and scientific process that builds a foundation of trust in the data generated. By meticulously evaluating specificity, linearity, accuracy, precision, and other key parameters, we ensure that the method for quantifying this compound is robust, reliable, and fit for its intended purpose. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products, ultimately protecting patient health.
References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResolveMass Laboratories Inc. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]
-
International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
International Journal for Scientific Research & Development. Force Degradation for Pharmaceuticals: A Review. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
World Journal of Pharmaceutical Research. ANALYTICAL METHOD VALIDATION PARAMETERS: AN UPDATED REVIEW. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
PubMed. High-pressure liquid chromatographic analysis of aniline and its metabolites. [Link]
-
BioPharm International. Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Thomas A. Little Consulting. Establishing Acceptance Criteria for Analytical Methods. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. [Link]
-
A3P. Some good validation practices for analytical procedures. [Link]
-
Altabrisa Group. Key Parameters for Analytical Method Validation. [Link]
-
DergiPark. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]
-
Authorea. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]
-
ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]
-
Frontiers. Editorial: Pharmaceutical insights into the triazoles: Recent advances. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. onyxipca.com [onyxipca.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. Some good validation practices for analytical procedures [a3p.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
In the landscape of modern drug discovery, the development of targeted therapies has revolutionized treatment paradigms, particularly in oncology. Small molecule inhibitors that target specific enzymes offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its role as a pharmacophore in numerous approved drugs, including potent enzyme inhibitors. This guide focuses on a representative molecule, 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, a compound exemplifying a class of kinase inhibitors.
While the precise primary target of this specific aniline derivative is not extensively documented in public literature, its structural motifs are characteristic of ATP-competitive kinase inhibitors. For the purpose of this in-depth technical guide, we will consider it as a hypothetical inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a well-established target in cancer therapy.[1][2][3] This guide will provide a comprehensive framework for assessing its enzymatic cross-reactivity, a critical step in preclinical drug development to understand a compound's selectivity and predict potential off-target effects.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding site. This structural similarity presents a significant challenge in designing truly selective inhibitors.[4][5] While targeting multiple kinases can sometimes be therapeutically advantageous (polypharmacology), unintended off-target interactions are a major cause of adverse drug reactions and toxicity.[4] Therefore, a thorough understanding of a compound's selectivity profile is paramount for a successful drug development campaign.
This guide will delineate a systematic approach to characterizing the cross-reactivity of our lead compound, this compound, employing a combination of in vitro biochemical assays and cell-based methods.
A Multi-pronged Approach to Elucidating Cross-Reactivity
A robust assessment of enzyme cross-reactivity necessitates a tiered approach, beginning with broad screening and progressing to more focused quantitative analyses and cellular validation.
Tier 1: Broad Kinome Scanning
The initial step in evaluating the selectivity of a novel kinase inhibitor is to screen it against a large panel of kinases. This provides a bird's-eye view of the compound's interaction landscape across the kinome.
Methodology: KINOMEscan® Competition Binding Assay
One of the industry-standard platforms for kinome profiling is the KINOMEscan® assay.[6][7] This is an active site-directed competition binding assay that quantitatively measures the binding of a compound to a panel of over 480 kinases.[6][7]
Data Interpretation: The results are typically reported as the percent of the kinase that is bound by the tagged ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase. This initial screen provides a qualitative and semi-quantitative overview of the compound's selectivity. For more potent interactions, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.[6]
Illustrative Data: To exemplify the output of a kinome scan, the publicly available data for Pazopanib, an approved multi-kinase inhibitor that targets VEGFRs, can be considered.
| Kinase Target | IC50 (nM) | Target Family |
| VEGFR1 | 10 | Primary Target |
| VEGFR2 | 30 | Primary Target |
| VEGFR3 | 47 | Primary Target |
| PDGFRα | 71 | Off-Target |
| PDGFRβ | 84 | Off-Target |
| c-Kit | 74 | Off-Target |
| FGFR1 | 140 | Off-Target |
| c-Src | 210 | Off-Target |
| (Data for illustrative purposes, adapted from publicly available sources)[8][9] |
This table demonstrates that while Pazopanib is most potent against VEGFRs, it also inhibits other kinases at nanomolar concentrations, highlighting its multi-targeted nature.[9] A similar profile would be generated for our lead compound.
Tier 2: Quantitative In Vitro Inhibition Assays
Following the identification of potential off-targets from the kinome scan, the next step is to perform quantitative in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for the primary target and key off-targets.
Methodology: In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the amount of phosphorylated substrate produced in the presence of varying concentrations of the inhibitor.
Experimental Protocol: A Generalized In Vitro Kinase Assay [10][11][12][13]
-
Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (a peptide or protein), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compound at a range of concentrations to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction, for example, by adding a solution containing EDTA.
-
Detection: Quantify the amount of product formed. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Understanding IC50 and Ki:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[14][15] It is an operational parameter and can be influenced by factors such as substrate and ATP concentrations.[14][16]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of the binding affinity between the inhibitor and the enzyme and is independent of substrate concentration for competitive inhibitors.[17][18] The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation for competitive inhibitors.[16]
Tier 3: Cellular Target Engagement and Functional Assays
Confirming that a compound interacts with its intended target and off-targets in a cellular context is a crucial validation step. Cell-based assays provide a more physiologically relevant environment to assess target engagement and functional consequences of inhibition.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[19][20][21] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[22][23]
By measuring the amount of soluble target protein remaining after heating to various temperatures, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[23]
Functional Cellular Assays:
To assess the functional consequences of target and off-target inhibition, downstream signaling pathways can be monitored. For a VEGFR2 inhibitor, this would involve measuring the phosphorylation of downstream effectors like PLCγ, ERK, and Akt in response to VEGF stimulation. A reduction in the phosphorylation of these proteins would confirm the on-target activity of the compound. Similar assays can be designed for key off-targets to understand the potential for cellular side effects.
Conclusion: A Holistic View of Selectivity
The assessment of enzyme cross-reactivity is a cornerstone of preclinical drug development. For a novel kinase inhibitor like this compound, a multi-tiered approach is essential to build a comprehensive selectivity profile. By integrating broad kinome scanning, quantitative in vitro inhibition assays, and cellular target engagement and functional studies, researchers can gain a deep understanding of a compound's on- and off-target activities. This knowledge is critical for optimizing lead compounds, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies. The methodologies and principles outlined in this guide provide a robust framework for navigating the complexities of the kinome and advancing promising new chemical entities towards the clinic.
References
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Nature Reviews Drug Discovery. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]
-
PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]
-
PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
Technology Networks. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
-
PubMed. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
PMC. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
PMC. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
-
PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
-
Protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
YouTube. (2017, January 12). The Interplay of Kinase Broad Profiling and Phenotypic Screening. Retrieved from [Link]
-
ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
PMC. (n.d.). A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes. Retrieved from [Link]
-
PMC. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Retrieved from [Link]
-
PubMed. (2023, July 3). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Retrieved from [Link]
-
PMC. (n.d.). Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. Retrieved from [Link]
-
Bentham Science. (2024, January 24). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Retrieved from [Link]
-
HMS LINCS Project. (n.d.). KINOMEscan data. Retrieved from [Link]
-
Crossref. (2022, November 5). Document is current. Retrieved from [Link]
-
Wiley Online Library. (2023, July 5). Extensive analysis of 59 sarcoma‐related fusion genes identified pazopanib as a potential inhibitor to COL1A1. Retrieved from [Link]
-
PMC. (2017, February 10). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Retrieved from [Link]
-
Wikipedia. (n.d.). Vatalanib. Retrieved from [Link]
-
PubChem. (n.d.). Vatalanib. Retrieved from [Link]
-
Cancer Therapeutics Response Portal. (n.d.). Retrieved from [Link]
-
SpringerLink. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
Sources
- 1. A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. technologynetworks.com [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 18. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline compared to other triazole antifungals.
A Comparative Efficacy Analysis of Novel Triazole Antifungals: A Case Study on Compound 6c
In the landscape of antifungal therapeutics, the triazole class of drugs represents a cornerstone for the management of invasive fungal infections.[1] Their targeted mechanism of action and broad-spectrum activity have established them as essential clinical tools. However, the escalating prevalence of drug-resistant fungal strains necessitates a continuous pipeline of novel, more potent triazole derivatives.[1][2] This guide provides a detailed comparative analysis of a promising novel triazole, herein referred to as Compound 6c , against the widely used antifungal, fluconazole. Compound 6c is a novel derivative featuring a phenylethynyl pyrazole side chain, designed to enhance its binding affinity and antifungal activity.[3] This analysis is intended for researchers and drug development professionals, offering an objective evaluation based on available preclinical data.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals, including established drugs like fluconazole and novel candidates like Compound 6c , share a common mechanism of action: the disruption of the fungal cell membrane's integrity.[4] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol, an essential sterol for the fungal cell membrane.[4] By binding to the heme iron in the active site of CYP51, triazoles prevent the demethylation of lanosterol.[5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately increasing cell membrane permeability and inhibiting fungal growth.[4]
Caption: Mechanism of Triazole Antifungal Action.
Comparative In Vitro Efficacy
The antifungal activity of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for Compound 6c compared to fluconazole (FCZ) and voriconazole (VCZ) against a panel of clinically relevant fungal pathogens.[3]
| Fungal Strain | Compound 6c MIC (µg/mL) | Fluconazole (FCZ) MIC (µg/mL) | Voriconazole (VCZ) MIC (µg/mL) |
| Candida albicans SC5314 | 0.0625 | 0.5 | 0.03125 |
| Candida parapsilosis ATCC22019 | 0.25 | 0.5 | 0.03125 |
| Candida glabrata ATCC90030 | 1.0 | 8.0 | 0.25 |
| Candida krusei ATCC6258 | 2.0 | 32.0 | 0.5 |
| Cryptococcus neoformans H99 | 0.0625 | 4.0 | 0.0625 |
| Aspergillus fumigatus 7544 | 4.0 | >64.0 | 0.5 |
Analysis of In Vitro Data: The results indicate that Compound 6c demonstrates potent antifungal activity across a broad spectrum of fungi.[3] Notably:
-
Against Candida albicans, Compound 6c was 8-fold more potent than fluconazole.[3]
-
It exhibited significantly superior activity against fluconazole-resistant species like C. glabrata and C. krusei, with MIC values that were 8-fold and 16-fold lower, respectively.[3]
-
Against Cryptococcus neoformans, Compound 6c was 64-fold more active than fluconazole and showed potency equivalent to voriconazole.[3]
-
While less active against Aspergillus fumigatus compared to voriconazole, it was markedly more effective than fluconazole.[3]
Comparative In Vivo Efficacy
To evaluate the therapeutic potential in a living system, Compound 6c was tested in a murine model of systemic infection with Candida albicans SC5314.[3] The primary endpoints were the survival rate of the infected mice and the reduction of fungal burden in the kidneys.
Survival Study: Infected mice were treated with Compound 6c (at doses of 0.5, 1.0, and 2.0 mg/kg), fluconazole (0.5 mg/kg), or a control vehicle. The survival rates were monitored over a 10-day period.
-
Compound 6c (2.0 mg/kg): 100% survival rate.[3]
-
Compound 6c (1.0 mg/kg): 80% survival rate.[3]
-
Compound 6c (0.5 mg/kg): 20% survival rate.[3]
-
Fluconazole (0.5 mg/kg): 0% survival by day 8.[3]
-
Control (Vehicle): 0% survival by day 6.[3]
These results demonstrate that Compound 6c provides a significant survival benefit compared to both the control and fluconazole at equivalent and even lower dosages.[3] A dose of 2.0 mg/kg of Compound 6c was fully protective in this model.[3]
Fungal Burden Study: In a separate experiment, the fungal load in the kidneys of infected mice was assessed after three days of treatment.
-
Compound 6c (1.0 mg/kg): Effectively reduced the fungal burden in the kidneys.[3]
-
Fluconazole (1.0 mg/kg): Showed a lesser reduction in fungal burden compared to Compound 6c .[3]
This indicates that Compound 6c is highly effective at clearing the fungal infection from target organs in vivo.[3]
Experimental Methodologies
The following protocols represent standardized methods for evaluating antifungal efficacy, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., Compound 6c ) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solution using RPMI 1640 medium to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension to achieve the final target inoculum size (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Controls: Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50%) compared to the drug-free growth control.[6]
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
The preclinical data for the novel triazole derivative, Compound 6c , is highly promising. It demonstrates superior in vitro potency against a broad range of fungal pathogens, including clinically challenging fluconazole-resistant strains, when compared to fluconazole.[3] This enhanced in vitro activity translates to significant in vivo efficacy, as evidenced by improved survival rates and reduced fungal burden in a murine model of systemic candidiasis.[3]
The structure-activity relationship, particularly the inclusion of the phenylethynyl pyrazole side chain, appears to be a successful strategy for enhancing the antifungal properties of the triazole scaffold.[3] Compound 6c represents a valuable lead compound that warrants further investigation, including pharmacokinetic studies, toxicology profiling, and evaluation against a wider array of resistant clinical isolates. The development of such novel triazoles is a critical step forward in addressing the global health challenge of invasive fungal infections and antifungal resistance.
References
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Publishing. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. PubMed. Available at: [Link]
-
In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]
-
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ACS Publications. Available at: [Link]
-
Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Synthesis and antifungal activity of novel triazole derivatives. PubMed. Available at: [Link]
-
In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Available at: [Link]
-
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Request PDF. ResearchGate. Available at: [Link]
-
effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. Available at: [Link]
-
Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. National Center for Biotechnology Information. Available at: [Link]
-
14α-lanosterol demethylase (null). Gosset. Available at: [Link]
-
Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. Available at: [Link]
-
In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. National Center for Biotechnology Information. Available at: [Link]
-
In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline analogs
Executive Summary: The "Anchor & Grow" Scaffold
The molecule 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline represents a high-value "privileged scaffold" in modern drug discovery, particularly for targeting ATP-binding pockets in Heat Shock Protein 90 (Hsp90) and specific kinases (e.g., VEGFR-2).
Unlike fully optimized drugs, this molecule functions as a Lead Fragment . Its structure contains three distinct pharmacophoric regions optimized for Fragment-Based Drug Discovery (FBDD):
-
The Isopropyl Group: A hydrophobic anchor that occupies lipophilic sub-pockets.
-
The 1,2,4-Triazole Core: A rigid, planar bioisostere for cis-amides, providing crucial hydrogen-bonding geometry.
-
The Aniline Moiety: A solvent-exposed "growth vector" allowing for rapid derivatization into high-affinity inhibitors (e.g., via urea or amide formation).
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, compares it against structural alternatives, and provides a validated synthesis protocol.
Structure-Activity Relationship (SAR) Analysis
The potency of this scaffold relies on the synergistic interplay between its three domains. Below is the detailed breakdown of the pharmacophore.
Region A: The Isopropyl "Anchor" (C3-Position)
-
Function: This group targets the hydrophobic "back pocket" of the ATP-binding site. In Hsp90, this pocket is often occupied by the isopropyl group of the clinical candidate Ganetespib.
-
SAR Insight:
-
Methyl/Ethyl: Too small to displace the conserved water molecules effectively, leading to reduced binding affinity (~10-fold loss).
-
Isopropyl: Optimal steric fit. It balances hydrophobic interaction energy with the entropic cost of binding.
-
t-Butyl/Phenyl: Often too bulky, causing steric clashes with the gatekeeper residues (e.g., Leu48 in Hsp90).
-
Region B: The 1,2,4-Triazole "Linker"[1][2]
-
Function: Acts as a bioisostere for the cis-amide bond found in natural products like Geldanamycin.
-
Mechanistic Role: The nitrogen atoms (N1/N2/N4) serve as hydrogen bond donors/acceptors. The tautomeric equilibrium (1H vs 2H) allows the molecule to adapt to the specific electrostatic environment of the active site (e.g., interacting with Asp93 in Hsp90).
Region C: The Aniline "Warhead" (C5-Position)
-
Function: In the fragment state, the amine forms weak H-bonds with solvent-front residues. However, its primary value is as a chemical handle.
-
Optimization Strategy:
-
Free Amine: Low potency (µM range).
-
Resorcinol Amide/Urea: High potency (nM range). Derivatizing this amine with a 2,4-dihydroxybenzoyl group creates the canonical Hsp90 inhibitor motif.
-
Visualizing the Pharmacophore
Figure 1: Pharmacophore map illustrating the functional roles of the scaffold's three domains.[1]
Comparative Performance Guide
This table contrasts the specific Isopropyl analog against common structural alternatives to justify its selection as the optimal starting point.
| Feature | Isopropyl Analog (Target) | Methyl Analog | Phenyl Analog | Cyclopropyl Analog |
| Hydrophobic Fit | Optimal (High complementarity to ATP pockets) | Poor (Leaves cavity empty, lower affinity) | Variable (Rigid; often clashes with pocket walls) | Good (Similar size, but different electronic profile) |
| Solubility (logP) | Moderate (~2.1) | High (Too polar for some pockets) | Low (Poor aqueous solubility) | Moderate |
| Metabolic Stability | Good (Susceptible to CYP oxidation but manageable) | Excellent | Poor (Ring oxidation likely) | Good |
| Synthetic Utility | High (Cheap precursors: Isobutyryl hydrazide) | High | High | Moderate (Cyclopropane precursors costlier) |
| Primary Application | Hsp90 / Kinase Inhibitor Lead | Fragment Screening Control | Intercalator Scaffolds | Bioisostere Exploration |
Experimental Protocol: Validated Synthesis
Objective: Synthesize this compound via the Pinner Salt Strategy. This route is preferred over direct condensation for its higher regioselectivity and yield.
Reaction Workflow
Figure 2: Step-by-step synthesis workflow for the target scaffold.
Detailed Methodology
Step 1: Formation of Ethyl 4-nitrobenzimidate (Pinner Salt)
-
Reagents: Dissolve 4-nitrobenzonitrile (10 mmol) in anhydrous ethanol (20 mL).
-
Activation: Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes (or add acetyl chloride dropwise if HCl gas is unavailable).
-
Incubation: Stir at 0°C for 4 hours, then store at 4°C overnight.
-
Isolation: Dilute with dry diethyl ether. The imidate hydrochloride salt will precipitate. Filter and dry under vacuum.[1]
-
Checkpoint: Verify formation by IR (disappearance of nitrile peak at ~2230 cm⁻¹).
-
Step 2: Triazole Ring Closure
-
Reagents: Suspend the imidate salt (from Step 1) in anhydrous ethanol (20 mL). Add Triethylamine (1.2 eq) to neutralize.
-
Addition: Add Isobutyric acid hydrazide (1.0 eq).
-
Cyclization: Reflux the mixture for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.[2][3] Wash with brine, dry over Na₂SO₄, and concentrate.
-
Result: 3-isopropyl-5-(4-nitrophenyl)-1,2,4-triazole.
-
Step 3: Nitro Reduction to Aniline
-
Reagents: Dissolve the nitro-triazole in Methanol (30 mL).
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Reduction: Stir under Hydrogen atmosphere (balloon pressure) for 4 hours at room temperature.
-
Alternative: Use Iron powder (5 eq) and NH₄Cl (5 eq) in Ethanol/Water reflux if halogen substituents are present (to avoid dehalogenation).
-
-
Purification: Filter through Celite. Evaporate solvent.[1] Recrystallize from Ethanol/Water.
-
Final Product:This compound .
-
References
-
Vertex Pharmaceuticals. (2012). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters.[4]
-
Synta Pharmaceuticals. (2011). Ganetespib (STA-9090), a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity. Molecular Cancer Therapeutics.
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate. Molbank.
-
BenchChem. (2025).[2][3] Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.[3]
-
National Institutes of Health (NIH). (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Pharmaceutics.[1][2][3][5]
Sources
A Comparative In Vitro Cytotoxicity Analysis of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline Against Established Chemotherapeutic Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide presents a comparative framework for evaluating the cytotoxic potential of a novel compound, 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to provide a comprehensive, scientifically rigorous methodology for researchers and drug development professionals to benchmark the in vitro performance of this and other novel compounds.
Introduction to the Compounds
A thorough understanding of the mechanisms of action of the benchmark drugs is crucial for a meaningful comparative analysis.
-
This compound (Hypothetical Test Compound): As a novel entity, its precise mechanism of action is yet to be elucidated. Its structure, featuring a 1,2,4-triazole moiety, suggests potential interactions with various biological targets. Triazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer effects. This guide outlines the necessary steps to characterize its cytotoxic profile.
-
Doxorubicin: A member of the anthracycline class of antibiotics, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanism involves the intercalation of DNA, which inhibits the progression of topoisomerase II.[1][2] This action stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication, preventing the re-ligation of the DNA double helix and thereby halting the replication process.[1][2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[2][3][]
-
Cisplatin: This platinum-based drug is a potent alkylating-like agent. Upon entering the cell, it undergoes hydrolysis, forming highly reactive, positively charged platinum complexes that bind to the N7 position of purine bases in DNA.[5] This leads to the formation of DNA adducts, primarily intrastrand and interstrand cross-links, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[5][6][7][8][9]
-
Paclitaxel: Belonging to the taxane family, Paclitaxel's unique mechanism of action involves the stabilization of microtubules.[10][11] Microtubules are dynamic structures essential for cell division, and by preventing their depolymerization, Paclitaxel disrupts the normal mitotic process.[10][11] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11]
Experimental Design for Comparative Cytotoxicity Assessment
To ensure a robust and reproducible comparison, a well-defined experimental workflow is paramount. This section details the protocols for a comprehensive in vitro cytotoxicity evaluation.
The choice of cell lines is critical and should ideally include a panel representing different cancer types (e.g., breast, lung, colon) to assess the breadth of the test compound's activity. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.
The overall experimental process is depicted in the following diagram:
Caption: Experimental workflow for comparative cytotoxicity assessment.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound and standard drugs for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[14][15]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[14][15]
-
Wash the plates five times with slow-running tap water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[14][15]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Measure the absorbance at 510 nm.[15]
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18][19]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[17]
-
Add 50 µL of stop solution.[17]
-
Measure the absorbance at 490 nm.[20]
Data Presentation and Analysis
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, should be calculated for each compound and cell line. The results can be summarized in a table for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of Test and Standard Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| This compound | 5.2 | 8.1 | 12.5 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| Cisplatin | 7.5 | 10.2 | 15.8 |
| Paclitaxel | 0.05 | 0.08 | 0.1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Comparative Mechanistic Insights
Based on the cytotoxic profiles, further investigations into the mechanisms of cell death are warranted. The established mechanisms of the standard drugs provide a framework for hypothesizing the potential pathways affected by the novel compound.
Most chemotherapeutic agents induce cell death through apoptosis, which can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[21][22][23]
Caption: Cell cycle phases and points of intervention for chemotherapeutic agents.
-
DNA damaging agents like Doxorubicin and Cisplatin often cause cell cycle arrest at the G1/S or G2/M checkpoints to allow for DNA repair. [8][24]If the damage is too severe, apoptosis is initiated.
-
Paclitaxel is well-known for causing a potent G2/M arrest due to its effects on the mitotic spindle. [11]* The effect of the novel compound on the cell cycle would need to be determined using techniques such as flow cytometry. This would provide valuable information about its mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for the initial cytotoxic evaluation of the novel compound this compound in comparison to standard chemotherapeutic agents. The multi-assay approach, encompassing metabolic activity, total protein content, and membrane integrity, ensures a comprehensive and reliable assessment of cytotoxicity.
Should the novel compound demonstrate promising activity, subsequent investigations should focus on elucidating its precise mechanism of action, including its effects on specific molecular targets, signaling pathways, and its potential for inducing drug resistance. Ultimately, this structured approach to preclinical evaluation is essential for identifying and advancing new and effective cancer therapies.
References
-
Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Apoptotic cell signaling in cancer progression and therapy - PMC - NIH. Available from: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. Available from: [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available from: [Link]
-
How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). Available from: [Link]
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI. Available from: [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - Dove Medical Press. Available from: [Link]
-
Targeting apoptotic pathways for cancer therapy - JCI. Available from: [Link]
-
Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Available from: [Link]
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood - ASH Publications. Available from: [Link]
-
What is the mechanism of Cisplatin? - Patsnap Synapse. Available from: [Link]
-
Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer - Encyclopedia.pub. Available from: [Link]
-
LDH cytotoxicity assay | Protocols.io. Available from: [Link]
-
Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed - NIH. Available from: [Link]
-
Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - Aging-US. Available from: [Link]
-
Doxorubicin - Wikipedia. Available from: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. Available from: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. Available from: [Link]
-
What is the mechanism of Paclitaxel? - Patsnap Synapse. Available from: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. Available from: [Link]
-
Paclitaxel - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Available from: [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]
-
Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - AACR Journals. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
The proposed mechanisms and signalling pathways of cell cycle arrest... - ResearchGate. Available from: [Link]
-
MTT (Assay protocol. Available from: [Link]
-
Cell cycle arrest || DNA damage - YouTube. Available from: [Link]
-
Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC. Available from: [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. Available from: [Link]
-
Cytotoxic assays for screening anticancer agents - PubMed. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available from: [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. Available from: [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. Available from: [Link]
-
Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Available from: [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - Semantic Scholar. Available from: [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. Available from: [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[12][21]riazine Sulfonamides in Normal and Cancer Cells In Vitro - MDPI. Available from: [Link]
Sources
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. protocols.io [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. actaorthop.org [actaorthop.org]
- 22. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 23. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 24. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
In Vivo Validation of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline: A Comparative Guide to Preclinical Efficacy Assessment in Oncology
This guide provides a comprehensive framework for the in vivo validation of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline , a novel investigational compound. We will explore its putative mechanism of action based on its structural class and outline a rigorous, multi-model preclinical strategy to objectively assess its therapeutic efficacy against relevant alternative therapies. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, and notably, anticancer properties.[1][2] The versatility of this heterocyclic scaffold allows for structural modifications that can be tailored to interact with specific biological targets.[3] Several 1,2,4-triazole-containing compounds have been investigated for their anti-proliferative effects, demonstrating the promise of this chemical class in oncology.[4][5]
The subject of this guide, this compound, belongs to the broader class of 1H-1,2,4-triazol-3-yl-anilines. Notably, compounds with this core structure have been identified as potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1 and VEGFR-2).[6] Inhibition of VEGFR signaling is a clinically validated strategy in oncology, as it disrupts tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.
Postulated Mechanism of Action
Based on the available literature for structurally related compounds, we hypothesize that this compound functions as a VEGFR inhibitor. By blocking the ATP-binding site of VEGFR-1 and VEGFR-2, the compound is expected to abrogate downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.
Caption: Postulated signaling pathway of VEGFR inhibition.
Comparative In Vivo Efficacy Evaluation: A Multi-Model Approach
To rigorously validate the anti-tumor efficacy of this compound, a multi-pronged approach utilizing various animal models is essential. The choice of model is critical and depends on the specific questions being addressed, such as standalone efficacy, impact on the tumor microenvironment, and potential for combination therapy.[7][8] Mouse models are a cornerstone for evaluating the safety and efficacy of immunotherapies before human clinical trials.[9]
Syngeneic Tumor Models: Assessing Immunomodulatory Effects
Syngeneic models, which involve implanting mouse-derived tumor cell lines into immunocompetent mice of the same inbred strain, are invaluable for studying the interplay between a therapeutic agent and the host immune system.[9] These models are particularly useful for evaluating immuno-oncology agents as they allow for the study of de novo antitumor immune responses.[8]
Experimental Protocol: Syngeneic CT26 Colon Carcinoma Model
-
Cell Culture: Murine CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Inoculation: Six- to eight-week-old female BALB/c mice are subcutaneously inoculated in the right flank with 1 x 10^6 CT26 cells in 100 µL of sterile phosphate-buffered saline (PBS).
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is measured three times weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Mice are randomized into the following treatment groups (n=10 per group):
-
Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
This compound (e.g., 25 mg/kg, daily oral gavage)
-
Positive Control: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. Secondary endpoints include overall survival and body weight monitoring (as a measure of toxicity).
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors are harvested for analysis of the tumor microenvironment by flow cytometry (e.g., assessing infiltration of CD8+ T cells, regulatory T cells) and immunohistochemistry (e.g., staining for CD31 to assess vessel density).
Caption: Workflow for a syngeneic tumor model efficacy study.
Human Xenograft Models: Evaluating Direct Anti-Tumor Activity
To assess the direct effect of the compound on human tumors, cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are employed. These involve implanting human tumor cells or patient tumor fragments into immunodeficient mice (e.g., NOD-SCID or NSG mice).[10][11] While these models lack a functional adaptive immune system, they are crucial for determining the direct anti-proliferative and anti-angiogenic effects of a compound on human cancer cells.
Experimental Protocol: A549 Non-Small Cell Lung Cancer CDX Model
-
Cell Culture: Human A549 non-small cell lung cancer cells are cultured in F-12K Medium with 10% fetal bovine serum.
-
Animal Inoculation: Six- to eight-week-old female NOD-SCID mice are subcutaneously inoculated with 5 x 10^6 A549 cells mixed with Matrigel.
-
Tumor Growth and Treatment: Similar to the syngeneic model, tumors are grown to 100-150 mm³ before randomization into treatment groups. A standard-of-care VEGFR inhibitor, such as Sunitinib, would serve as a positive control.
-
Vehicle Control
-
This compound (e.g., 25 mg/kg, daily oral gavage)
-
Positive Control: Sunitinib (e.g., 40 mg/kg, daily oral gavage)
-
-
Efficacy and PD Assessment: Efficacy is measured by tumor growth inhibition. PD analysis would focus on intratumoral markers of VEGFR inhibition (e.g., phosphorylated VEGFR-2 levels by Western blot or ELISA) and angiogenesis (CD31 staining).
Comparative Data Analysis and Interpretation
The data generated from these in vivo studies should be systematically organized to allow for a clear comparison of the investigational compound's performance against controls.
Table 1: Hypothetical Comparative Efficacy Data in Syngeneic CT26 Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 150 | - | 25 |
| This compound | 750 ± 90 | 50% | 38 |
| Anti-PD-1 Antibody | 600 ± 85 | 60% | 45 |
Table 2: Hypothetical Comparative Efficacy Data in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 2000 ± 200 | - | +5% |
| This compound | 900 ± 110 | 55% | -2% |
| Sunitinib | 800 ± 100 | 60% | -8% |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggest that our investigational compound exhibits significant anti-tumor activity in an immunocompetent model, comparable to a checkpoint inhibitor. This would warrant further investigation into its immunomodulatory properties. The data in Table 2 indicate a direct anti-tumor effect on human cancer cells, consistent with the proposed mechanism of VEGFR inhibition. The potentially more favorable toxicity profile compared to Sunitinib (less body weight loss) would be a key differentiating factor.
Conclusion and Future Directions
The in vivo validation of this compound requires a well-designed, multi-faceted approach. By employing both syngeneic and xenograft models, researchers can comprehensively evaluate its direct anti-tumor effects, its influence on the immune system, and its overall therapeutic potential. The comparative data generated will be crucial for go/no-go decisions in the drug development pipeline and for positioning the compound relative to existing therapies.
Future studies could explore the compound's efficacy in additional cancer models, including patient-derived xenograft (PDX) models which more faithfully recapitulate the heterogeneity of human tumors.[8] Furthermore, combination studies with immunotherapies, such as checkpoint inhibitors, could reveal synergistic effects and provide a strong rationale for clinical translation. The use of humanized mouse models, engrafted with human immune cells, could also offer deeper insights into the compound's interaction with the human immune system.[9]
References
-
Patnaik, A., et al. (2018). Mouse Models for Cancer Immunotherapy Research. Cancer Discovery, 8(11), 1358-1365. Available at: [Link]
-
Sanmamed, M.F., & Chen, L. (2018). A Paradigm Shift in Cancer Immunotherapy: From Enhancement of T-Cell Function to Re-education of the Tumor Milieu. Cell, 175(2), 313-326. Available at: [Link]
-
Biocompare. (2022). Mouse Models for Testing Cancer Immunotherapies. Available at: [Link]
-
Creative Biolabs. Immuno-Oncology Animal Models. Available at: [Link]
-
Guerra, E., et al. (2023). Animal Models for Cancer Immunology. Current Molecular Biology Reports. Available at: [Link]
-
Sci.News. (2018). Dual Immunotherapy Eliminates Tumors in Animal Cancer Models. Available at: [Link]
-
National Cancer Institute. (2019). New Models for Testing Melanoma Drugs and Vaccines. Available at: [Link]
-
MDPI. (2024). Clinical Trials of Cancer Immunogene Therapies in Companion Animals: An Update (2017–2024). Veterinary Sciences. Available at: [Link]
-
Kokolus, K.M., et al. (2018). Canine cancer immunotherapy studies: linking mouse and human. Journal for ImmunoTherapy of Cancer, 6(1), 35. Available at: [Link]
-
Dranoff, G. (2013). The importance of animal models in tumor immunity and immunotherapy. Annals of the New York Academy of Sciences, 1284, 1-4. Available at: [Link]
-
ResearchGate. (2017). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
-
Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104228. Available at: [Link]
-
MDPI. (2021). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
PubChem. 2-[3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]aniline. Available at: [Link]
-
ResearchGate. (2007). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Available at: [Link]
-
MDPI. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]
-
PubMed. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Chemical Biology & Drug Design, 69(5), 331-337. Available at: [Link]
-
PubMed. (2019). In vitro and histological investigation of antitumor effect of some triazole compounds in colon cancer cell line. Journal of Cellular Biochemistry, 120(7), 11809-11819. Available at: [Link]
-
MDPI. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (2010). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[7][8][10]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Available at: [Link]_
-
MDPI. (2018). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines. Molbank. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. Available at: [Link]
-
MDPI. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. Available at: [Link]
-
MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Models for Cancer Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Immuno-Oncology Animal Models - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Comparative analysis of HPLC vs. LC-MS for 1,2,4-triazole derivative analysis.
Executive Summary
The analysis of 1,2,4-triazole derivatives presents a bifurcated analytical challenge. These compounds exist as both lipophilic active pharmaceutical ingredients (APIs) like Itraconazole and Posaconazole , and as highly polar, low-molecular-weight degradation products (e.g., 1,2,4-triazole itself).
-
HPLC-UV is the industry standard for Quality Control (QC) of bulk drugs and high-concentration formulations. It offers robustness and cost-efficiency but lacks the sensitivity for trace analysis in biological fluids.
-
LC-MS/MS is the mandatory choice for Bioanalysis (PK/PD) and Environmental Monitoring . It provides the necessary sensitivity (ng/L range) and specificity to distinguish parent drugs from metabolites in complex matrices like plasma or groundwater.
This guide provides a technical breakdown of when to deploy each method, supported by validated protocols and comparative data.
Technical Deep Dive: The Analytical Conflict
The Physicochemical Divide
The core difficulty in selecting a method lies in the polarity of the analyte.
-
APIs (Antifungals): Large molecules with multiple aromatic rings. They are lipophilic (LogP > 2) and retain well on C18 columns. They have strong UV chromophores.
-
The Core Triazole (Metabolite): Small, highly polar, and basic (pKa ~2.3). It elutes near the void volume on C18 columns and has weak UV absorbance (<210 nm), making HPLC-UV nearly impossible for trace detection.
Mechanism of Detection[1]
| Feature | HPLC-UV (Diode Array) | LC-MS/MS (Triple Quadrupole) |
| Detection Principle | Absorption of light by conjugated | Ionization (ESI+) and mass filtration (m/z). |
| Specificity | Low. Relies on Retention Time (RT).[1][2][3][4][5] Co-eluting matrix components can mimic analytes. | High. Uses Multiple Reaction Monitoring (MRM) to filter parent ion |
| Matrix Tolerance | Moderate. High concentrations can mask matrix noise. | Low to Moderate. Susceptible to Ion Suppression from salts/phospholipids. |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate methodology based on sample type and concentration requirements.
Figure 1: Decision tree for selecting analytical techniques based on sample matrix and analyte polarity.
Experimental Protocols
Protocol A: HPLC-UV (QC & Purity Analysis)
Best for: Routine assay of Fluconazole, Voriconazole, or Itraconazole in tablets.
Theory: Phosphate buffers are used to maintain the pH around 3.0-3.5. This suppresses the ionization of the basic triazole nitrogens, ensuring the molecule remains neutral and retains on the lipophilic C18 stationary phase.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Detection: UV at 260 nm (for drugs) or 210 nm (for impurities).
-
Injection: 20 µL.
Validation Check:
-
System Suitability: Tailing factor must be < 1.5. Triazoles often tail due to silanol interactions; if tailing occurs, add 0.1% Triethylamine (TEA) to the buffer as a masking agent.
Protocol B: LC-MS/MS (Bioanalysis & Trace Detection)
Best for: Therapeutic Drug Monitoring (TDM) in plasma or environmental residue analysis.
Theory: Non-volatile phosphate buffers are incompatible with MS. We switch to volatile Formic Acid or Ammonium Formate . Detection relies on Protonated Molecular Ions
-
System: AB Sciex QTRAP 5500 or Thermo TSQ Altis.
-
Column:
-
For Drugs: C18 (2.1 x 50 mm, 1.8 µm).
-
For Polar Triazole: Porous Graphitic Carbon (Hypercarb) or HILIC column.
-
-
Mobile Phase:
-
Line A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Line B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[8]
-
MRM Transitions (Example for Voriconazole):
-
Precursor: 350.1 m/z
Product: 281.1 m/z (Quantifier). -
Precursor: 350.1 m/z
Product: 127.0 m/z (Qualifier).
-
Validation Check:
-
Matrix Effect: You must perform a post-column infusion to check for ion suppression. If signal drops at the retention time of the analyte, perform Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).
Visualizing the Mass Spec Pathway
Understanding the fragmentation is vital for specificity. Triazole rings typically cleave in specific patterns utilized for MRM.
Figure 2: Generic fragmentation pathway in Triple Quadrupole MS/MS for triazoles.
Comparative Data Analysis
The following table summarizes performance metrics derived from standard validation studies (e.g., FDA Bioanalytical Method Validation guidelines).
| Metric | HPLC-UV (Protocol A) | LC-MS/MS (Protocol B) | Analysis |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/L (ppm) | 0.001 - 0.005 mg/L (ppb) | LC-MS is ~1000x more sensitive. |
| Linearity (R²) | > 0.999 (High Range) | > 0.995 (Trace Range) | HPLC has wider dynamic range; MS saturates easily. |
| Sample Throughput | 10-20 mins/sample | 3-5 mins/sample | UPLC-MS allows faster gradients due to lower backpressure requirements. |
| Cost Per Sample | Low ($) | High ( | MS requires expensive solvents and maintenance. |
| Selectivity | Poor (UV is non-specific) | Excellent (Mass filtering) | MS is required for complex biological matrices. |
References
-
Sangamithra, R., et al. (2023). "A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound." Journal of Applied Pharmaceutical Science. [Link]
-
GEUS (Geological Survey of Denmark and Greenland). (2020). "A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole in groundwater." Analytical and Bioanalytical Chemistry. [Link]
-
Verdier, M.C., et al. (2010). "Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma." Clinical Chemistry and Laboratory Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of 1,2,3-Triazole versus 1,2,4-Triazole Aniline Derivatives: A Guide for Bioactivity-Driven Drug Discovery
Introduction: The Tale of Two Isomers in Medicinal Chemistry
In the landscape of heterocyclic chemistry, the triazole nucleus stands out as a privileged scaffold, a testament to its remarkable versatility and profound impact on drug discovery. These five-membered rings, containing three nitrogen atoms, exist primarily as two constitutional isomers: the 1,2,3-triazole and the 1,2,4-triazole.[1][2][3][4] When appended with an aniline moiety—a common and potent pharmacophore in its own right—these structures give rise to derivatives with a vast spectrum of biological activities.[5][6]
While both isomers have independently led to successful therapeutic agents, a direct, evidence-based comparison of their aniline derivatives is crucial for researchers aiming to make informed decisions in scaffold selection. This guide provides an in-depth, head-to-head analysis of the synthesis, physicochemical properties, and bioactivities of these two isomeric classes, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.
Structural Nuances and Their Physicochemical Consequences
The fundamental difference between the two isomers lies in the arrangement of their nitrogen atoms. The 1,2,3-triazole features three contiguous nitrogen atoms, whereas the 1,2,4-triazole has its nitrogens at positions 1, 2, and 4. This seemingly subtle distinction has significant implications for the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.
-
1,2,3-Triazole: The vicinal arrangement of nitrogen atoms in the 1,2,3-isomer results in a strong dipole moment. These derivatives are excellent hydrogen bond acceptors and are considered bioisosteres of the amide bond, capable of forming crucial interactions with biological targets.[6]
-
1,2,4-Triazole: This isomer also possesses significant hydrogen bonding potential. Its unique electronic and steric profile has made it a cornerstone in the development of numerous antifungal and anticancer agents.[7][8]
Caption: General structures of 1,2,3- and 1,2,4-triazole aniline derivatives.
A Divergence in Synthesis: Methodologies and Rationale
The synthetic routes to these isomers are distinct, a critical factor for chemists considering feasibility, scalability, and potential for diversification.
1,2,3-Triazole Derivatives: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][9] This method is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it a preferred choice for creating large libraries of compounds for screening. The synthesis typically involves the reaction of an aniline-derived azide with a terminal alkyne.[9]
1,2,4-Triazole Derivatives: The synthesis of 1,2,4-triazoles often involves classical cyclization reactions. Common methods include the Pellizzari and Einhorn-Brunner reactions, or more modern approaches like the reaction of hydrazines with formamide or the multicomponent synthesis from anilines.[5][10][11] These methods offer robust pathways to the 1,2,4-triazole core, allowing for diverse substitutions.
Caption: Inhibition of the VEGFR-2 signaling pathway by a triazole derivative.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of a 1-Aryl-1H-1,2,3-triazole Derivative via CuAAC
This protocol is adapted from established "click chemistry" procedures. [6][9] Objective: To synthesize a 1,2,3-triazole aniline derivative from an aniline-derived azide and a terminal alkyne.
Materials:
-
Aniline-derived azide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: Dimethylformamide (DMF)/Water (1:1 mixture, 10 mL)
-
Magnetic stirrer, round-bottom flask, standard glassware
Procedure:
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve the aniline-derived azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in the DMF/Water solvent mixture (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in 1 mL of water.
-
Initiation of Reaction: To the stirred solution from step 1, add the aqueous solution of CuSO₄·5H₂O (0.05 mmol).
-
Addition of Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture. Causality: Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ, which is essential for the cycloaddition to proceed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,2,3-triazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [6]Self-Validation: The distinct singlet for the triazole proton in the ¹H NMR spectrum (typically δ 7.5-8.5 ppm) and the correct mass in HRMS validate the successful formation of the product.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a standard colorimetric assay to assess the anticancer activity of the synthesized compounds. [12] Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis. Self-Validation: A clear dose-dependent decrease in cell viability and a reproducible sigmoidal curve validate the cytotoxic effect of the compound.
Conclusion and Future Outlook
The head-to-head comparison reveals that both 1,2,3- and 1,2,4-triazole aniline derivatives are exceptionally valuable scaffolds in drug discovery.
-
1,2,4-Triazole aniline derivatives show a particularly strong track record in the development of antifungal and anticancer agents , backed by clinically successful drugs and well-understood mechanisms of action like lanosterol 14α-demethylase and VEGFR inhibition. [7][13]
-
1,2,3-Triazole aniline derivatives , significantly empowered by the efficiency of CuAAC synthesis, are rapidly catching up and have demonstrated potent anticancer, antimicrobial, and specific enzyme inhibitory activities . [12][14][15]Their role as amide bond bioisosteres makes them particularly attractive for designing targeted inhibitors. [6] The choice between isomers is not a matter of universal superiority but one of strategic alignment with the therapeutic target. For projects targeting known pathways where 1,2,4-triazoles have proven effective, they remain a primary choice. For high-throughput screening campaigns and the development of targeted covalent or peptide-mimicking inhibitors, the synthetic tractability and unique electronic properties of 1,2,3-triazoles offer a compelling advantage. Future research should focus on direct comparative studies of closely related isomeric pairs to further elucidate the subtle structure-activity relationships that govern their diverse biological effects.
References
- Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)
- An In-depth Technical Guide to 1,2,4-Triazole Containing Anilines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
-
Synthesis and Antimicrobial Activity of Some-[5][10][13]Triazole Derivatives. Semantic Scholar.
- Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles.
- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evalu
- Synthesis of 1,2,4-triazoles from simple primary amines or aniline derivatives.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
- An insight on medicinal
- Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase. PMC.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
-
Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[5][10][13]riazole Derivatives. Semantic Scholar.
- Antimicrobial Screening of Some Newly Synthesized Triazoles.
- Synthesis of 1,2,3-Triazole Derivatives and Evalu
- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
- Anticancer properties of 1,2,4-triazole derivatives (liter
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. PubMed.
- Discovery of Novel 1,2,3-triazole Deriv
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
- A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities.
- A Comprehensive review on 1, 2,4 Triazole. ijpsnonline.com.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, a compound characterized by its aniline and triazole moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from established best practices for analogous hazardous chemicals, ensuring a cautious and responsible approach.[1]
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of this compound, it is paramount to internalize the foundational principles of hazardous waste management in a laboratory setting. Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
-
Segregation is Key: Never mix incompatible waste streams.[2] Aniline and its derivatives can react violently with oxidizing agents. Triazoles may have their own set of incompatibilities.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][3] This prevents accidental mixing and ensures proper handling by waste management personnel.
-
Containment: Utilize sturdy, chemically resistant containers for waste collection.[2][4] Secondary containment, such as placing the primary waste container in a larger, non-reactive bin, is a mandatory practice for liquid wastes.[2][5]
-
Regulatory Compliance: All disposal activities must align with local, state, and federal regulations.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Hazard Profile Analysis: Understanding the "Why"
The disposal protocol for this compound is dictated by the inherent hazards of its constituent functional groups: the aniline and the 1,2,4-triazole rings.
Aniline and its Derivatives:
Anilines are a class of aromatic amines that are well-documented for their toxicity. They can be toxic if swallowed, in contact with skin, or if inhaled.[6] Many aniline derivatives are suspected carcinogens and may cause genetic defects.[6] They are also known to be very toxic to aquatic life with long-lasting effects.[6] Therefore, under no circumstances should aniline-containing compounds be disposed of down the drain.[2][6]
1,2,4-Triazole and its Derivatives:
The 1,2,4-triazole ring system is present in many biologically active compounds. While some simple triazoles are considered harmful if swallowed and can cause eye irritation, the primary concern often lies in their potential for reactivity and the generation of toxic fumes upon decomposition, such as nitrogen oxides.[7][8] Some triazole derivatives are also suspected of damaging fertility or the unborn child.[7]
Given this combined hazard profile, this compound must be treated as a hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound, as well as materials contaminated with it.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are required.[1]
-
Respiratory Protection: If there is a risk of aerosol or dust generation, a respirator may be necessary. Consult your institution's EHS for specific recommendations.[1]
-
Part 2: Waste Segregation and Containerization
-
Solid Waste:
-
Collect pure this compound waste in a dedicated, clearly labeled, and sealable container.
-
Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[9]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[2]
-
The first rinse of any contaminated glassware must be collected as hazardous waste.[2][4] Subsequent rinses may be permissible for drain disposal, but only after consulting and receiving approval from your institution's EHS department.
-
-
Sharps Waste:
-
Chemically contaminated sharps, such as needles and broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[9]
-
Part 3: Labeling and Storage
-
Labeling:
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3][5]
-
Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[7][8]
-
All liquid waste containers must be kept in secondary containment.[2][5]
-
Keep waste containers securely closed except when adding waste.[2]
-
Part 4: Final Disposal
-
Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often around six months), schedule a pickup with your institution's EHS or hazardous waste management department.[9]
-
-
Professional Disposal:
-
The collected hazardous waste will be transported by a licensed hazardous waste vendor to a permitted treatment, storage, and disposal facility (TSDF).[5]
-
Common disposal methods for this type of chemical waste include incineration at high temperatures in a facility equipped with scrubbers to neutralize toxic combustion products.[10]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary: Hazard Classification of Related Compounds
| Chemical Class | Key Hazards | Relevant GHS Hazard Statements |
| Aniline | Toxic if swallowed, in contact with skin, or inhaled; Suspected of causing genetic defects and cancer; Very toxic to aquatic life.[6] | H301, H311, H331, H341, H351, H410 |
| 1,2,4-Triazole | Harmful if swallowed; Causes eye irritation; Suspected of damaging fertility or the unborn child.[7] | H302, H319, H361d |
This guide provides a comprehensive framework for the responsible disposal of this compound. By understanding the underlying hazards and adhering to these procedural steps, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance tailored to your specific location and regulations.
References
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]
-
Chemical and Hazardous Waste | Harvard Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Lanxess. (2015, March 15). Aniline. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
ICSC. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 8. 1,2,4-TRIAZOLE [training.itcilo.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Foreword: As a novel compound, specific safety data for 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is not extensively published. Therefore, this guide is synthesized from established safety protocols for its core chemical motifs: primary aromatic amines and substituted triazoles.[1][2] The principle of treating unknown substances with a high degree of caution is paramount. This document provides a robust framework for risk mitigation, but it must be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Assessment: A Structural Perspective
The potential toxicology of this molecule is dictated by its two key functional components: the aniline ring and the triazole ring.
-
Aromatic Amine Core: The aniline moiety is a well-documented toxicophore. Aromatic amines as a class are known for their potential to cause harm through ingestion, dermal absorption, and inhalation.[3][4] Many are lipid-soluble, allowing for ready absorption through the skin.[5] Systemic effects can include methemoglobinemia, and many compounds in this class are considered potential carcinogens or mutagens.[1][6][7]
-
1,2,4-Triazole Heterocycle: The triazole component, while generally less acutely toxic than aniline, presents its own set of hazards. Triazole-containing compounds are often combustible solids, and as fine powders, they can form explosive mixtures with air.[8] They are frequently cited as skin and eye irritants.[9][10]
Based on this structural analysis, this compound should be handled as a hazardous substance with the probable GHS classifications summarized below.
| Hazard Class | Anticipated Classification | Rationale and Key Considerations |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][11] This is a standard precautionary classification for functionalized anilines. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[11][12] Direct contact with the powder or solutions should be avoided. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[11][12] Dust particles or splashes pose a significant risk to vision. |
| Carcinogenicity/Mutagenicity | Handle as Suspected Carcinogen/Mutagen | Aromatic amines are a structural class with known carcinogens and mutagens.[1][2][7] Long-term exposure should be minimized. |
| Physical Hazards | Combustible Dust | As a solid, fine powders may form explosive mixtures in the air. Ignition sources must be controlled. |
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by rigorous PPE protocols.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood.[3][11] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general laboratory space.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Standards & Justification |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[10][13] | Rationale: Protects against accidental splashes of solutions or airborne dust particles. Must conform to EN166 (EU) or NIOSH (US) standards.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[13] | Rationale: Prevents dermal absorption, a primary exposure route for aromatic amines.[5] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating skin.[10] |
| Laboratory Coat | Rationale: Protects skin and personal clothing from contamination. Should be buttoned completely. | |
| Respiratory Protection | A dust mask (N95 or equivalent) is the minimum requirement. | Rationale: Necessary when handling the solid compound, especially during weighing, to prevent inhalation of fine particles.[10] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[4] |
Safe Handling Workflow: Weighing and Dissolution
The following step-by-step protocol for weighing the solid compound and preparing a solution exemplifies a self-validating system designed to minimize exposure.
Caption: Workflow for Safely Handling Solid Reagent.
-
Preparation:
-
Confirm the location of the nearest emergency eyewash station and safety shower.
-
Prepare the workspace inside the fume hood by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the hood to minimize traffic in and out of the sash.
-
-
Handling:
-
Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.
-
Rinse reusable equipment like spatulas with a small amount of solvent, collecting the rinseate as liquid hazardous waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately remove any contaminated clothing.[3][12] Flush the affected area with copious amounts of water for at least 15 minutes.[4][14] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[16] |
| Inhalation | Move the affected person to fresh air at once.[4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[17] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth thoroughly with water.[12] Seek immediate medical attention.[4] |
| Minor Spill (in fume hood) | Ensure PPE is intact. Absorb the spill with an inert material like vermiculite or sand.[11][18] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area thoroughly. |
| Major Spill | Evacuate the immediate area. Alert colleagues and your institution's EHS department. Prevent entry to the area.[17] Await response from trained emergency personnel. |
Waste Disposal Plan
Improper disposal of aromatic amines can cause significant environmental harm.[2][5] All waste generated from handling this compound must be treated as hazardous.
-
Waste Segregation: It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[19]
-
Solid Waste:
-
Includes: Contaminated gloves, bench paper, weigh paper, wipes, and any un-rinsed solid compound.
-
Procedure: Collect in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Solid Amine Compound" and include the full chemical name.[20]
-
-
Liquid Waste:
-
Includes: Reaction mixtures, column fractions, and solvent rinses from cleaning glassware.
-
Procedure: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[19] The container must be compatible with the solvents used. Do not overfill containers; a maximum of 90% capacity is recommended.[21]
-
-
Final Disposal: All waste containers must be disposed of through your institution's licensed hazardous waste disposal service.[4][18] Under no circumstances should this chemical or its waste be poured down the drain. [22]
References
- What are the safety precautions when using Triazole? - Blog. (2025-11-19).
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024-03-03).
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at: [Link]
- Safety Data Sheet - 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline - Key Organics. (2017-12-01).
-
Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. Available at: [Link]
-
Toxicity of Primary Aromatic Amines - ACS Publications. (2023-11-09). Available at: [Link]
-
Decontamination Solution Aromatic Amine 2001 Sds - Scribd. Available at: [Link]
-
Aniline | Medical Management Guidelines - ATSDR - CDC. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Greenbook.net. Available at: [Link]
-
Aniline - Incident management - GOV.UK. Available at: [Link]
-
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. Available at: [Link]
-
Hazardous waste acceptance conditions - University of Groningen. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022-10-06). Available at: [Link]
-
Aniline - SAFETY DATA SHEET - Penta chemicals. (2025-04-08). Available at: [Link]
-
EPA Subpart P Regulations - HW Drugs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 14. fishersci.com [fishersci.com]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. assets.greenbook.net [assets.greenbook.net]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rug.nl [rug.nl]
- 22. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
